molecular formula C13H14N4 B1432255 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1393442-44-8

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B1432255
CAS No.: 1393442-44-8
M. Wt: 226.28 g/mol
InChI Key: MJOUMNCIFSQQHC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The compound features a benzotriazole core, which is recognized as a versatile pharmacophore and a privileged structure in the design of biologically active molecules . The benzotriazole system is highly valued for its utility as a synthetic auxiliary and as a bioisostere for other triazolic systems, allowing for the modulation of pharmacokinetic and pharmacodynamic properties in lead compounds . This derivative is particularly distinguished by its carbonitrile group at the 5-position , which provides a handle for further synthetic elaboration via cyclization or other coupling reactions, and a cyclohexyl substituent at the N-1 position , which can influence the molecule's lipophilicity and conformational properties. Benzotriazole acrylonitrile derivatives have been reported to demonstrate potent tubulin inhibition activity , highlighting the potential of this chemotype in the development of antiproliferative agents . More broadly, 1,2,3-triazole derivatives are investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer applications, often acting on targets like dihydrofolate reductase (DHFR) and DNA gyrase . As a building block, this compound enables researchers to generate novel molecular hybrids and complex heterocyclic systems for screening and optimization campaigns. This product is intended for research applications in a laboratory setting only.

Properties

IUPAC Name

1-cyclohexylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c14-9-10-6-7-13-12(8-10)15-16-17(13)11-4-2-1-3-5-11/h6-8,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOUMNCIFSQQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C#N)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

[1]

Executive Summary

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8) is a specialized heterocyclic scaffold utilized in medicinal chemistry, primarily as a pharmacophore for metalloprotein inhibition and cysteine protease targeting .[1][2] Distinguished by its rigid benzotriazole core, a lipophilic cyclohexyl moiety at the N1 position, and an electron-withdrawing nitrile group at the C5 position, this compound serves as a critical intermediate in the synthesis of non-steroidal aromatase inhibitors (AIs) and cathepsin inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, a regioselective synthetic protocol, and its mechanistic role in drug design.

Chemical Identity & Structural Analysis[1][3][4][5][6]

The molecule comprises a fused benzene and triazole ring system (benzotriazole).[3][4][5] The regiochemistry of the cyclohexyl substitution is critical; the N1-isomer is generally the thermodynamic and bioactive target, distinct from the N2-isomer often formed as a byproduct in non-selective alkylations.

Physicochemical Profile[1][3][5][8][9][10][11][12][13][14]
PropertyValue / DescriptorNote
IUPAC Name 1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
Molecular Formula C₁₃H₁₄N₄
Molecular Weight 226.28 g/mol Low MW fragment, ideal for Lead Optimization
CAS Number 1393442-44-8
LogP (Predicted) 2.8 – 3.1Lipophilic, good membrane permeability
TPSA ~54 ŲHigh oral bioavailability potential
H-Bond Acceptors 4 (3 Triazole N, 1 Nitrile N)
H-Bond Donors 0
Electronic Effect 5-CN GroupStrong electron-withdrawing; lowers pKa of conjugate acid
Structural Visualization

The following diagram illustrates the core numbering and electronic features.

GCoreBenzotriazole Core(Aromatic Stability)Nitrile5-Cyano Group(Warhead / H-Bond Acceptor)Core->NitrileElectronic w/dCyclohexyl1-Cyclohexyl Group(Hydrophobic Pocket Filling)Core->CyclohexylSteric Bulk (N1)StructStructure:C13H14N4

Figure 1: Structural components and functional roles of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile.

Synthesis & Manufacturing

Synthesizing N-substituted benzotriazoles via direct alkylation of the parent benzotriazole often yields a mixture of N1 and N2 isomers (approx. 60:40 ratio), necessitating tedious chromatographic separation.

To ensure high regioselectivity for the 1-cyclohexyl isomer, a cyclization strategy starting from 4-chloro-3-nitrobenzonitrile is the industry-standard protocol.[1] This method fixes the regiochemistry before the triazole ring is formed.

Regioselective Synthetic Pathway (Route B)
  • SNAr Displacement: Reaction of 4-chloro-3-nitrobenzonitrile with cyclohexylamine.[1]

  • Nitro Reduction: Reduction of the nitro group to an amine (using Fe/HCl, SnCl₂, or catalytic hydrogenation).

  • Diazotization-Cyclization: Treatment with nitrous acid (generated in situ) to close the triazole ring.[1]

SynthesisSM14-Chloro-3-nitrobenzonitrileInt1Intermediate A:4-(cyclohexylamino)-3-nitrobenzonitrileSM1->Int1Step 1: SNAr(Heat, 80°C)Reagent1Cyclohexylamine(Base/Solvent)Reagent1->Int1Int2Intermediate B:3-amino-4-(cyclohexylamino)benzonitrileInt1->Int2Step 2: Nitro ReductionReagent2Reduction(Fe/NH4Cl or H2/Pd-C)Reagent2->Int2ProductFINAL PRODUCT:1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrileInt2->ProductStep 3: DiazotizationReagent3Cyclization(NaNO2 / HCl)Reagent3->Product

Figure 2: Regioselective synthesis preventing N2-isomer formation.

Detailed Experimental Protocol (Step-by-Step)

Step 1: Synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile

  • Charge a reaction vessel with 4-chloro-3-nitrobenzonitrile (1.0 eq) and ethanol (10 vol).

  • Add cyclohexylamine (2.5 eq) dropwise.[1] Note: Excess amine acts as a scavenger for HCl.[1]

  • Reflux at 78–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[6]

  • Cool to RT. Pour into ice water. Filter the yellow precipitate.

  • Recrystallize from Ethanol/Water.[1]

Step 2: Reduction to 3-amino-4-(cyclohexylamino)benzonitrile

  • Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (5:1).

  • Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

  • Heat to reflux for 2 hours. The yellow color should fade to a pale brown/off-white.[1]

  • Filter hot through Celite to remove iron residues.[1]

  • Concentrate the filtrate to obtain the diamine intermediate.

Step 3: Cyclization to 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

  • Dissolve the diamine (1.0 eq) in 50% Acetic Acid or dilute HCl at 0–5°C.

  • Add a solution of Sodium Nitrite (1.1 eq) in water dropwise, maintaining temp <5°C.

  • Mechanism: The primary amine forms a diazonium salt, which immediately undergoes intramolecular attack by the secondary cyclohexyl-amine nitrogen.

  • Stir at RT for 1 hour. The product precipitates as a solid.[6]

  • Filter, wash with water, and dry.

  • Purification: Recrystallization from Ethanol or Column Chromatography (DCM:MeOH).

Pharmacological Applications[1][7][12][16]

This molecule is not merely a passive intermediate; it possesses distinct pharmacophoric features relevant to oncology and infectious disease research.[1][4]

A. Aromatase Inhibition (CYP19A1)

Benzotriazoles are bioisosteres of the triazoles found in blockbuster drugs like Letrozole and Anastrozole .

  • Mechanism: The N3 nitrogen of the benzotriazole ring coordinates with the Heme Iron (Fe) in the active site of the Aromatase enzyme.

  • Role of Nitrile: The 5-CN group mimics the natural substrate's electronic demand and interacts with residues (e.g., Ser478) in the binding pocket, locking the inhibitor in place.

  • Role of Cyclohexyl: This bulky lipophilic group occupies the hydrophobic access channel, improving binding affinity compared to smaller alkyl groups.

B. Cysteine Protease Inhibition (Cathepsins)

Nitrile-containing heterocycles are "warheads" for cysteine proteases (e.g., Cathepsin K, S, or L).

  • Mechanism: The active site cysteine thiolate (Cys-S⁻) attacks the nitrile carbon, forming a reversible thioimidate adduct.

  • Application: Potential treatment for osteoporosis (Cathepsin K) or autoimmune disorders.

MOATargetTarget: Aromatase (CYP19A1)Drug1-Cyclohexyl-1,2,3-benzotriazole-5-CNInteractionHeme-Fe Coordination(via Triazole N3)Drug->InteractionPocketHydrophobic Pocket(Cyclohexyl Binding)Drug->PocketInteraction->TargetPocket->Target

Figure 3: Mechanism of Action for Aromatase Inhibition.[1]

Analytical Characterization (Expected Data)

For validation of the synthesized compound, the following spectral signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic: Three protons.[1] A doublet (~8.6 ppm, H4), a doublet (~8.1 ppm, H7), and a doublet of doublets (~7.8 ppm, H6).

    • Cyclohexyl Methine: A multiplet at ~4.8–5.0 ppm (N-CH).[1]

    • Cyclohexyl Methylene: Complex multiplets between 1.2–2.2 ppm (10H).

  • IR Spectroscopy:

    • CN Stretch: Sharp, distinct band at ~2230 cm⁻¹.

    • C=C / C=N: Bands at 1600–1450 cm⁻¹.[1]

  • Mass Spectrometry (ESI):

    • [M+H]⁺ peak at m/z 227.15.

References

  • Title: "Regioselective synthesis of 1-substituted benzotriazoles via cyclization of o-nitroanilines.
  • Benzotriazoles as Aromatase Inhibitors: Title: "Design, Synthesis, and Biological Evaluation of New N-Heterocyclic Compounds as Aromatase Inhibitors." Source:PMC (PubMed Central). URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms: Title: "Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile." Source:WuXi Biology Technical Notes. URL:[Link]

Molecular weight and formula for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8) is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Belonging to the benzotriazole class, this molecule integrates a lipophilic cyclohexyl moiety with an electron-withdrawing nitrile group at the 5-position.[1]

This structural combination makes it a critical intermediate for aromatase inhibitors , antiviral agents (targeting viral RNA polymerase), and cathepsin inhibitors . Its physicochemical profile balances the high rigidity of the benzotriazole core with the hydrophobic bulk of the cyclohexyl ring, optimizing ligand-protein binding interactions in hydrophobic pockets.

Core Identity Matrix[1][2]
PropertyValue
Chemical Name 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
CAS Number 1393442-44-8
Molecular Formula C₁₃H₁₄N₄
Molecular Weight 226.28 g/mol
Exact Mass 226.1218
Structural Class N-Substituted Benzotriazole
Physical State Solid (Crystalline powder)

Physicochemical Profile & Structural Logic[1][4]

The efficacy of this molecule as a drug scaffold stems from its specific electronic and steric properties.

Calculated Properties (In Silico)
ParameterValueSignificance
cLogP ~2.7 - 3.1Indicates good membrane permeability; suitable for oral bioavailability (Lipinski compliant).[1]
TPSA ~54 ŲPolar surface area dominated by the triazole nitrogens and nitrile group; favorable for CNS penetration.
H-Bond Acceptors 4N2, N3 of triazole and the Nitrile nitrogen.
H-Bond Donors 0Lack of donors reduces desolvation penalty during protein binding.[1]
Rotatable Bonds 1The N1-Cyclohexyl bond; limits entropic loss upon binding.[1]
Structural Analysis[1]
  • Benzotriazole Core: Acts as a bioisostere for indole or purine rings, providing π-π stacking capabilities.[1]

  • 5-Cyano Group: A versatile handle for further transformation (e.g., hydrolysis to amide/acid, reduction to amine, or cyclization to tetrazole) and a key pharmacophore for hydrogen bonding or metal coordination (e.g., Heme-Fe in CYP450 enzymes).[1]

  • 1-Cyclohexyl Group: Provides a bulky, aliphatic hydrophobic anchor, often targeting the "access channel" of enzymes to improve selectivity over smaller endogenous substrates.

Synthetic Strategy & Protocols

The synthesis of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile presents a classic regioselectivity challenge inherent to benzotriazole alkylation.

The Regioselectivity Challenge

Alkylation of 1H-benzotriazole anions typically yields a mixture of N1-alkyl (kinetic/thermodynamic major) and N2-alkyl (minor) isomers.[1] The steric bulk of the cyclohexyl group can influence this ratio.

Recommended Protocol: Direct N-Alkylation

This protocol utilizes phase-transfer catalysis to maximize yield while managing isomer formation.[1]

Reagents:

  • Substrate: 1H-Benzotriazole-5-carbonitrile (CAS 24611-70-9)[1][2]

  • Alkylating Agent: Bromocyclohexane (or Iodocyclohexane for higher reactivity)[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

  • Catalyst: TBAI (Tetrabutylammonium iodide) - Optional but recommended for bromide.[1]

Step-by-Step Methodology:

  • Activation: Dissolve 1H-benzotriazole-5-carbonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration). Add

    
     (2.0 eq) and stir at RT for 30 minutes to generate the anion.
    
  • Alkylation: Add Bromocyclohexane (1.2 eq) and TBAI (0.1 eq) dropwise.

  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Reaction typically completes in 4–12 hours.

  • Workup: Quench with ice water. The product often precipitates. If not, extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification (Critical): The crude will contain both N1-cyclohexyl (Target) and N2-cyclohexyl isomers.[1]

    • Separation: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane/Ethyl Acetate (Start 90:10

      
       70:30).[1]
      
    • Order of Elution: The N2-isomer is typically less polar and elutes first.[1] The N1-isomer (Target) elutes second.[1]

Visualization: Synthetic Workflow

The following diagram outlines the decision logic and workflow for the synthesis and purification.

SynthesisWorkflow Start Precursor: 1H-Benzotriazole-5-carbonitrile Reagents Reagents: Bromocyclohexane + K2CO3 + DMF (T = 80°C) Start->Reagents Deprotonation Intermediate Crude Mixture: N1-Isomer + N2-Isomer Reagents->Intermediate Alkylation Separation Purification: Flash Chromatography (Silica, Hex/EtOAc) Intermediate->Separation Load Column N2_Iso N2-Isomer (Byproduct) Elutes First (Less Polar) Separation->N2_Iso Fraction 1 N1_Iso Target Product: 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Elutes Second Separation->N1_Iso Fraction 2 (Target)

Figure 1: Synthetic workflow illustrating the alkylation and critical chromatographic separation of N1/N2 isomers.

Analytical Characterization

To validate the identity of the synthesized molecule, the following spectral signatures must be confirmed.

TechniqueExpected SignatureInterpretation
IR Spectroscopy ~2220–2230 cm⁻¹ Sharp, distinct peak corresponding to the C≡N stretch .
¹H NMR (CDCl₃) δ 4.5–5.0 ppm (1H, m) The methine proton of the cyclohexyl group at the N1 position (deshielded by nitrogen).[1]
δ 1.2–2.2 ppm (10H, m) Cyclohexyl methylene protons (complex multiplets).
δ 8.0–8.5 ppm (Ar-H) Aromatic protons.[1] The proton adjacent to the -CN and triazole ring (H4) will be most deshielded.[1]
¹³C NMR ~118 ppm Carbon of the Nitrile group (-CN).[1]
~50–60 ppm Carbon of the cyclohexyl ring attached to N1.
Mass Spectrometry m/z 227.1 [M+H]⁺ Protonated molecular ion in ESI+.

Applications in Drug Discovery[1]

The 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile scaffold is highly relevant in the development of inhibitors for metalloenzymes and proteases.[1]

Pharmacophore Mechanism[1]
  • Nitrile Warhead: The nitrile group is a "soft" electrophile. It can form reversible covalent bonds with the thiol group of active site cysteines (e.g., in Cathepsin K/S inhibitors ) or coordinate with the Iron (Fe) atom in Heme-dependent enzymes (e.g., Aromatase/CYP19A1 ).[1]

  • Cyclohexyl Shield: The cyclohexyl group fills large hydrophobic pockets (S2/S3 subsites), displacing water and increasing binding entropy.

Mechanistic Pathway Visualization

The diagram below illustrates the hypothetical binding mode of this scaffold within a target protease active site.

Mechanism Ligand Ligand: 1-Cyclohexyl-benzotriazole-5-CN Interaction_1 Reversible Covalent Bond or Coordination Ligand->Interaction_1 Nitrile Group Interaction_2 Van der Waals Interactions Ligand->Interaction_2 Cyclohexyl Group Site_Cys Enzyme Active Site (Cysteine Thiol / Heme-Fe) Inhibition Biological Effect: Enzyme Inhibition Site_Cys->Inhibition Pocket_Hyd Hydrophobic Pocket (S2 Subsite) Pocket_Hyd->Inhibition Interaction_1->Site_Cys Interaction_2->Pocket_Hyd

Figure 2: Pharmacophore interaction map showing the dual role of the nitrile warhead and cyclohexyl anchor in enzyme inhibition.[1]

References

  • Sigma-Aldrich. 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Product Detail & CAS Data. Retrieved from (Search Term: CAS 1393442-44-8).[1][3]

  • PubChem. 1H-1,2,3-benzotriazole-5-carbonitrile (Precursor Data). CID 13739009.[2][4][5] Retrieved from .[1]

  • Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of Benzotriazoles: Recent Literature and Methodologies. Retrieved from .[1]

  • Growing Science. Benzotriazole and its derivatives: Synthesis and Biological Applications. International Journal of Industrial Engineering Computations. Retrieved from .[1]

Sources

Solubility Profiling of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile: Technical Framework & Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Data & Profiling of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Content Type: Technical Whitepaper & Experimental Protocol Guide Audience: Pharmaceutical Scientists, Process Chemists, and Materials Researchers

Executive Summary

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8) represents a distinct class of N-substituted benzotriazoles where the fusion of a lipophilic cyclohexyl ring and an electron-withdrawing nitrile group creates a unique solubility profile. Unlike its parent compound, benzotriazole (BTA), which exhibits moderate water solubility due to an available N-H donor, this derivative is functionally lipophilic.

This technical guide provides a comprehensive solubility framework for this compound.[1] In the absence of publicly available, open-source experimental datasets for this specific CAS entry, this guide synthesizes Structure-Activity Relationship (SAR) predictions with a rigorous, self-validating experimental protocol. It empowers researchers to generate high-precision solubility data required for crystallization, purification, and formulation processes.

Structural Analysis & Predicted Solubility Behavior

Physicochemical Descriptors

The solubility of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is governed by the competition between its rigid hydrophobic core and its polar functional groups.

FeatureChemical MoietyImpact on Solubility
Core Scaffold BenzotriazoleProvides aromatic pi-stacking potential; generally soluble in polar aprotic solvents.
Substituent 1 1-Cyclohexyl group Dominant Effect: Significantly increases lipophilicity (

increase). Disrupts crystal lattice packing compared to planar analogs, potentially lowering melting point but drastically reducing water solubility.
Substituent 2 5-Carbonitrile (-CN) Increases polarity and dipole moment. Enhances solubility in polar aprotic solvents (e.g., Acetonitrile, DMF) via dipole-dipole interactions.
Predicted Solubility Ranking

Based on the "like dissolves like" principle and the compound's calculated LogP (estimated > 2.5), the solubility hierarchy is predicted as follows:

  • High Solubility (> 50 mg/mL): Polar Aprotic Solvents (DMF, DMSO, NMP). The nitrile group interacts favorably here.

  • Moderate Solubility (10–50 mg/mL): Moderately Polar Organics (Acetone, Ethyl Acetate, Dichloromethane). The cyclohexyl group facilitates solvation in these media.

  • Low Solubility (1–10 mg/mL): Alcohols (Methanol, Ethanol, Isopropanol). Solubility will likely increase significantly with temperature.

  • Insoluble/Trace (< 0.1 mg/mL): Water. The lack of an H-bond donor (N-H replaced by N-Cyclohexyl) and the bulky hydrophobic group make aqueous solvation energetically unfavorable.

Experimental Protocol: Isothermal Saturation Method

To generate definitive solubility data (mole fraction


) for this compound, the Static Equilibrium (Shake-Flask)  method is the industry gold standard. This protocol ensures thermodynamic equilibrium is reached and validated.
Materials & Setup
  • Compound: 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (Purity > 98%).

  • Solvents: HPLC Grade Water, Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene.

  • Equipment: Thermostatic shaker bath (

    
     K), HPLC with UV/Vis detector.
    
Step-by-Step Methodology

Phase 1: Saturation

  • Excess Addition: Add the solid compound to 10 mL of solvent in a glass vial until a visible solid phase persists (supersaturation).

  • Equilibration: Place vials in the thermostatic shaker. Agitate at 150 rpm for 24 hours at the target temperature (e.g., 298.15 K).

  • Settling: Stop agitation and allow the solution to stand vertically for 4 hours at the same temperature. This prevents micro-crystals from affecting the sampling.

Phase 2: Sampling & Analysis

  • Filtration: Using a pre-heated syringe and a 0.22

    
    m PTFE filter, extract the supernatant. Crucial: The syringe and filter must be at the same temperature as the solution to prevent precipitation during transfer.
    
  • Dilution: Immediately dilute the filtrate with the mobile phase to bring the concentration within the linear calibration range of the HPLC.

  • Quantification: Inject into HPLC.

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5

      
      m).
      
    • Mobile Phase: Acetonitrile:Water (60:40 v/v) is a recommended starting point given the compound's hydrophobicity.

    • Detection: UV at 254 nm (characteristic of the benzotriazole ring).

Data Calculation

Calculate the mole fraction solubility (


) using the mass of solute (

) and solvent (

):


Where


 and 

are the molecular weights of the solute and solvent, respectively.

Thermodynamic Modeling & Analysis

Once experimental data is gathered across a temperature range (e.g., 278.15 K to 318.15 K), the data must be fitted to thermodynamic models to ensure internal consistency and allow for interpolation.

Modified Apelblat Equation

This semi-empirical model is widely used for benzotriazole derivatives to correlate solubility with temperature:



  • A, B, C: Empirical parameters derived from regression analysis.

  • T: Absolute temperature (Kelvin).

  • Validation: A Relative Average Deviation (RAD) of < 2% indicates excellent model fit.

Dissolution Thermodynamics

Using the Van't Hoff analysis, researchers can derive the enthalpy (


) and entropy (

) of dissolution:


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (solubility increases with T).
      
    • Positive

      
      :  Entropy-driven process (disorder increases upon dissolving).
      

Visualizing the Workflow

The following diagram illustrates the critical path for validating solubility data for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile, ensuring Quality by Design (QbD) compliance.

SolubilityWorkflow Solid Solid Compound (CAS 1393442-44-8) Mix Excess Addition (Supersaturation) Solid->Mix Solvent Solvent Selection (Polar/Non-Polar) Solvent->Mix Equil Isothermal Shaking (24-48h, ±0.05K) Mix->Equil T Control Filter Isothermal Filtration (0.22 µm PTFE) Equil->Filter Equilibrium Reached HPLC HPLC-UV Analysis (Quantification) Filter->HPLC Dilution Data Mole Fraction (x) Calculation HPLC->Data Model Thermodynamic Modeling (Apelblat/Van't Hoff) Data->Model Regression

Figure 1: Systematic workflow for the experimental determination and thermodynamic modeling of solubility.

Implications for Process Design

Crystallization Strategy

Given the predicted high solubility in DMF/Acetone and low solubility in Water/Alcohols:

  • Anti-solvent Crystallization: Dissolve the compound in warm Acetone or DMF, then slowly add Water or cold Ethanol as an anti-solvent to induce controlled precipitation.

  • Cooling Crystallization: Effective in Ethyl Acetate, where the temperature coefficient of solubility is likely steep (high

    
    ).
    
Purification

The lipophilic nature of the cyclohexyl group suggests that Recrystallization from Ethanol (hot) is likely the most efficient purification method. The impurities (unreacted benzotriazole or inorganic salts) will likely remain soluble in the mother liquor or not dissolve initially.

References

  • Benzotriazole Chemistry: Katritzky, A. R., et al. "The Chemistry of Benzotriazoles." Chemical Reviews, 1998. Link

  • Solubility Measurement Protocols: Shakeel, F., et al. "Solubility and thermodynamics of dissolution of 1,2,3-benzotriazole in different organic solvents." Journal of Chemical & Engineering Data, 2014. Link

  • Thermodynamic Modeling: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008. Link

  • Compound Data Source: PubChem Entry for Benzotriazole Derivatives (CAS 1393442-44-8). Link

Sources

Predicted Toxicity and Safety Profile of Cyclohexyl-Benzotriazole Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Cyclohexyl-benzotriazole nitriles represent a privileged structural class in medicinal chemistry, frequently explored as aromatase inhibitors (oncology), cathepsin inhibitors (autoimmune diseases), and metabolic modulators . This scaffold synergizes three distinct pharmacophores:

  • Benzotriazole Core: A bioisostere for purines/indoles, providing π-π stacking interactions and hydrogen bond acceptance.

  • Nitrile (Cyano) Group: A robust hydrogen bond acceptor and reversible covalent "warhead" for cysteine proteases, often improving metabolic stability compared to halogenated analogs.

  • Cyclohexyl Ring: A lipophilic spacer that fills hydrophobic pockets (e.g., S2/S3 subsites in proteases), modulating solubility and membrane permeability.

While therapeutically potent, this chemotype carries specific safety liabilities. This guide provides a predictive toxicological analysis, focusing on hERG inhibition , CYP-mediated drug-drug interactions (DDI) , and environmental persistence .

Structural Alerts and Pharmacophore Toxicity

The safety profile of this series is dictated by the physicochemical interplay of its components. The following table summarizes the predicted "Tox-ophores."

Table 1: Component-Based Toxicity Prediction
PharmacophorePrimary Safety ConcernMechanism of ToxicityMitigation Strategy
Benzotriazole Mutagenicity / Aquatic ToxIntercalation into DNA; Persistence in aquatic environments (resistant to biodegradation).Ames testing (strains TA98/TA100); Environmental Risk Assessment (ERA).
Nitrile (-CN) CYP Inhibition / DDICoordination with Heme-Iron in CYP450 enzymes (Type II binding spectrum).Screen against CYP2C19 and CYP3A4; Monitor for cyanide release (rare in stable aromatics).
Cyclohexyl hERG Block / PhospholipidosisHigh lipophilicity (LogP > 3) + Basic Nitrogen = hERG channel trapping.Introduce polarity (e.g., hydroxyl/ether) to cyclohexyl ring to lower LogP/LogD.
Whole Molecule PhototoxicityBenzotriazoles absorb UV (290-350 nm); potential ROS generation in skin.3T3 Neutral Red Uptake Phototoxicity Test.

Metabolic Fate and Activation Pathways[9]

Understanding the metabolic trajectory is critical for predicting reactive metabolite formation. The cyclohexyl ring is the primary site of oxidative attack, while the benzotriazole ring is relatively stable but susceptible to N-glucuronidation.

Diagram 1: Predicted Metabolic Pathways

This diagram illustrates the divergent metabolic fates: bioactivation via CYP450 versus detoxification via Phase II conjugation.

MetabolicPathways Parent Cyclohexyl-Benzotriazole Nitrile (Parent) CYP CYP450 Oxidation (Phase I) Parent->CYP Major Route UGT UGT Glucuronidation (Phase II) Parent->UGT Minor Route Met1 Trans-4-Hydroxy Cyclohexyl Metabolite (Active/Inactive) CYP->Met1 Hydroxylation Met3 Epoxide Intermediate (Reactive Metabolite) CYP->Met3 Epoxidation (Rare) Met2 N-Glucuronide Conjugate (Renal Clearance) UGT->Met2 Direct Conjugation GSH Glutathione Adduct (Detoxified) Met3->GSH GST Conjugation

Caption: Divergent metabolic clearance pathways: Oxidative hydroxylation (CYP) vs. direct N-glucuronidation (UGT).

Critical Safety Pharmacology: The hERG Liability

Cyclohexyl-benzotriazole nitriles often exhibit high lipophilicity (cLogP > 3.5). According to Redfern’s Rules , basic amines with high lipophilicity are prone to trapping within the hERG potassium channel pore, leading to QT prolongation and Torsades de Pointes.

Mechanism of Action

The benzotriazole nitrogen can act as a weak hydrogen bond acceptor, while the cyclohexyl group interacts hydrophobically with the Tyr652 and Phe656 residues of the hERG channel.

Experimental Protocol: Automated Patch Clamp (hERG)

Objective: Quantify IC50 for hERG tail current inhibition.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: HEPES-buffered Tyrode’s solution.

    • Intracellular: KCl/EGTA/HEPES based pipette solution.

  • Procedure:

    • Step 1: Establish Whole-Cell configuration (Seal resistance > 1 GΩ).

    • Step 2: Apply voltage protocol: Hold at -80 mV, depolarize to +40 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Step 3: Perfusion: Apply vehicle (0.1% DMSO) for baseline stability (3 min).

    • Step 4: Compound Application: Perfusion of test compound at 4 concentrations (e.g., 0.1, 1, 10, 30 µM) for 5 minutes each.

    • Step 5: Positive Control: Apply E-4031 (100 nM) to block current fully.

  • Analysis: Calculate % inhibition of peak tail current. Fit to Hill equation to derive IC50.

    • Acceptance Criteria: IC50 > 10 µM is preferred for early leads.

Environmental Risk Assessment (ERA)

Benzotriazoles are known for their environmental persistence and are classified as "emerging contaminants" in water systems.

  • Persistence: The benzotriazole ring is resistant to biodegradation in standard activated sludge processes.

  • Bioaccumulation: The addition of the cyclohexyl group increases the Octanol-Water Partition Coefficient (

    
    ), significantly raising the Bioconcentration Factor (BCF) in fish.
    

Recommendation: Early-stage Daphnia magna acute immobilization tests are recommended to flag ecotoxicity early, especially if the drug is intended for high-volume prescription.

Drug-Drug Interaction (DDI) Workflow

Nitriles can act as reversible inhibitors of CYP enzymes. The following workflow ensures early identification of "Time-Dependent Inhibition" (TDI), a major regulatory red flag.

Diagram 2: CYP Inhibition Screening Cascade

This workflow outlines the decision logic for evaluating reversible vs. irreversible CYP inhibition.

CYP_Screening Start Start: Test Compound (10 µM) Screen Reversible Inhibition Screen (CYP3A4, 2D6, 2C9) Start->Screen Decision1 IC50 < 10 µM? Screen->Decision1 Safe Low Risk Proceed to ADME Decision1->Safe No Shift IC50 Shift Assay (+/- NADPH Pre-incubation) Decision1->Shift Yes Decision2 IC50 Shift > 1.5-fold? Shift->Decision2 TDI Time-Dependent Inhibition (Mechanism-Based Inactivation) Decision2->TDI Yes (Critical Flag) Rev Reversible Inhibition Only (Competitive/Non-competitive) Decision2->Rev No

Caption: Decision tree for identifying Mechanism-Based Inactivation (MBI) of CYP enzymes.

References

  • Benzotriazole Toxicity & Environmental F

    • Source: U.S. EPA / Canada.ca Screening Assessment.
    • Title: Screening Assessment: Benzotriazoles and Benzothiazoles Group.
    • URL:[Link][1]

  • Nitrile Pharmacophore in Drug Design

    • Source: Journal of Medicinal Chemistry (via NIH).
    • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
    • URL:[Link]

  • hERG Inhibition & Lipophilicity (Redfern's Rules)

    • Source: Frontiers in Pharmacology.
    • Title: Relationships between hERG inhibition, lipophilicity and basicity.
    • URL:[Link]

  • Benzotriazole Deriv

    • Source: Intern
    • Title: Benzotriazole: An Overview on Its Versatile Biological Behavior.[2]

    • URL:[Link]

  • Safety D

    • Source: Sigma-Aldrich.

    • Title: Safety Data Sheet: 1H-Benzotriazole.

Sources

Comprehensive Technical Guide: Structural and Mechanistic Profiling of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Methodology Guide

Executive Summary & Chemical Informatics

In modern rational drug design, the strategic assembly of privileged scaffolds is paramount for developing high-affinity ligands. 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is a highly specialized synthetic intermediate and pharmacophore module. It integrates the robust bioisosteric properties of a benzotriazole core with the deep-pocket targeting capability of a carbonitrile group, anchored by a lipophilic cyclohexyl moiety [1].

This technical guide deconstructs the structural logic of this molecule, elucidates its mechanistic utility in target binding, and provides field-proven, self-validating experimental workflows for its synthesis and analytical validation.

Table 1: Chemical Identity & Structural Identifiers
PropertyValue
IUPAC Name 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carbonitrile
CAS Registry Number 1393442-44-8
SMILES String N#Cc1ccc2c(c1)nnn2C3CCCCC3
InChI Key MJOUMNCIFSQQHC-UHFFFAOYSA-N
Molecular Formula C₁₃H₁₄N₄
Molecular Weight 226.28 g/mol

Mechanistic Role in Drug Design (Pharmacophore Logic)

As a Senior Application Scientist, I approach molecule design not as a collection of atoms, but as a functional system. Every moiety in 1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile serves a distinct, causal purpose in biological targeting [2].

  • The Benzotriazole Core (Purine Bioisostere): The 1,2,3-benzotriazole system is an electron-rich, aromatic bicyclic scaffold. It acts as a bioisostere for purines, amides, and carboxylic acids [3]. The delocalized

    
    -system facilitates strong 
    
    
    
    stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in target active sites. Furthermore, the un-substituted nitrogen atoms (N2 and N3) act as potent hydrogen bond acceptors.
  • The 5-Carbonitrile Group (Deep Pocket Targeting): The carbonitrile (-C≡N) group features linear

    
    -hybridized geometry. Occupying only one-eighth the steric volume of a methyl group, it is uniquely suited to penetrate narrow, deep hydrophobic clefts within a protein[4]. Electrostatically, it acts as a strong electron-withdrawing group (EWG), which modulates the basicity of the triazole nitrogens, thereby enhancing the molecule's overall metabolic stability against cytochrome P450 oxidation.
    
  • The 1-Cyclohexyl Anchor (Lipophilic Interaction): The bulky, non-planar cyclohexyl ring attached to the N1 position serves as a lipophilic anchor. In allosteric kinase inhibitors and viral polymerases, such aliphatic rings are critical for occupying adjacent hydrophobic pockets, displacing high-energy water molecules, and driving the thermodynamics of binding via the hydrophobic effect [5].

Pharmacophore cluster_0 Structural Moieties cluster_1 Target Interactions Compound 1-Cyclohexyl-1,2,3-benzotriazole -5-carbonitrile Core Benzotriazole Core Compound->Core Nitrile 5-Carbonitrile (-CN) Compound->Nitrile Cyclohexyl 1-Cyclohexyl Group Compound->Cyclohexyl PiStack π-π Stacking & Purine Bioisostere Core->PiStack Aromaticity Hbond Deep Pocket Binding & H-Bond Acceptor Nitrile->Hbond Linear sp-geometry Hydrophobic Hydrophobic Anchor & Membrane Permeability Cyclohexyl->Hydrophobic Lipophilic bulk

Caption: Pharmacophore mapping demonstrating the functional causality of each structural moiety.

Table 2: Predicted Physicochemical & Pharmacokinetic Parameters
ParameterValueDrug Design Implication
LogP (Lipophilicity) ~3.2Optimal for oral bioavailability and membrane crossing.
Topological Polar Surface Area (tPSA) 64.9 ŲExcellent cell permeability; potential CNS penetration.
H-Bond Donors (HBD) 0Reduces desolvation penalty during target binding.
H-Bond Acceptors (HBA) 4Allows specific anchoring to target backbone amides.
Rotatable Bonds 1High structural rigidity, minimizing entropic loss upon binding.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the success of each step is analytically confirmed before progression, preventing the propagation of synthetic errors.

Protocol A: De Novo Synthesis and Cyclization

The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) driven by the electron-withdrawing nature of the nitro and cyano groups, followed by reduction and diazotization.

Step 1: SNAr Reaction (Formation of Secondary Amine)

  • Reagents: Dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition: Add cyclohexylamine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Causality: The fluorine atom is highly activated by the ortho-nitro and para-cyano groups, ensuring rapid and exclusive substitution at the 4-position.

  • Conditions: Stir at 60°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with ice water; filter the resulting bright yellow precipitate (4-(cyclohexylamino)-3-nitrobenzonitrile).

Step 2: Nitro Reduction

  • Reagents: Suspend the intermediate in ethanol. Add Iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl) in water.

  • Conditions: Reflux at 80°C for 2 hours.

  • Causality: Fe/NH₄Cl is chosen over Pd/C hydrogenation to prevent potential off-target reduction of the sensitive carbonitrile group.

  • Workup: Filter hot through a Celite pad to remove iron salts. Concentrate the filtrate to yield 3-amino-4-(cyclohexylamino)benzonitrile.

Step 3: Diazotization and Triazole Cyclization

  • Reagents: Dissolve the diamine intermediate in a mixture of glacial acetic acid and aqueous HCl (1:1). Cool to 0°C in an ice bath.

  • Addition: Dropwise add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) over 15 minutes.

  • Causality: The primary amine is diazotized to form a highly reactive diazonium salt. The spatial proximity of the secondary cyclohexylamine forces an immediate, spontaneous intramolecular cyclization, yielding the stable benzotriazole core.

  • Workup & Purification: Stir for 1 hour at room temperature. Neutralize carefully with saturated NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography.

Synthesis SM 4-Fluoro-3-nitrobenzonitrile + Cyclohexylamine Step1 SNAr Reaction (K2CO3, DMF, 60°C) SM->Step1 Int1 Intermediate: 4-(Cyclohexylamino)-3-nitrobenzonitrile Step1->Int1 Step2 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Step2 Int2 Intermediate: 3-Amino-4-(cyclohexylamino)benzonitrile Step2->Int2 Step3 Diazotization & Cyclization (NaNO2, HCl/AcOH, 0°C) Int2->Step3 Product 1-Cyclohexyl-1,2,3-benzotriazole -5-carbonitrile Step3->Product

Caption: Step-by-step synthetic workflow emphasizing chemoselective reduction and cyclization.

Protocol B: Analytical Validation (Self-Validating System)

To confirm the structural integrity of the synthesized compound, execute the following analytical checks:

  • FT-IR Spectroscopy: Confirm the presence of a sharp, distinct absorption band at ~2220 cm⁻¹ . This is the self-validating marker that the carbonitrile group survived the reduction and cyclization steps.

  • LC-MS (ESI+): Expect a molecular ion peak

    
     at m/z 227.1 .
    
  • ¹H NMR (400 MHz, DMSO-d6):

    • Look for a distinct multiplet at ~4.80 ppm corresponding to the single methine proton (CH) of the cyclohexyl ring attached to N1.

    • The aromatic region will show three distinct protons (an ABX spin system) corresponding to the C4, C6, and C7 positions of the benzotriazole core.

References

  • Briguglio, I., et al. "Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships." PubMed Central (PMC). Available at: [Link]

  • Wu, Y., et al. "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Zheng, X., et al. "Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase." National Center for Biotechnology Information (NCBI). Available at: [Link]

Thermodynamic stability of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability Profile and Characterization of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Part 1: Executive Summary & Molecular Architecture

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8) represents a specialized scaffold in heterocyclic chemistry, often utilized as a high-value intermediate in the synthesis of aromatase inhibitors (similar to Vorozole) or as a corrosion inhibition standard.[1] Its structural integrity relies on the interplay between the electron-deficient benzotriazole core and the steric bulk of the cyclohexyl substituent.[1]

This guide provides a definitive framework for assessing the thermodynamic stability of this molecule.[1] Unlike simple stability data sheets, this document details the mechanistic origins of its stability and prescribes a rigorous experimental protocol for validation in a pharmaceutical or industrial context.

Molecular Specification
FeatureSpecificationThermodynamic Implication
Core System 1,2,3-BenzotriazoleHigh resonance energy; susceptible to N1 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

N2 thermal rearrangement.[1]
Substituent 1 N1-CyclohexylSecondary alkyl group; provides steric shielding but introduces potential for E1 elimination at extreme temperatures (

C).[1]
Substituent 2 C5-Carbonitrile (-CN)Electron-withdrawing group (EWG); stabilizes the aromatic ring against oxidation but is a primary site for hydrolysis.[1]
Molecular Weight 226.28 g/mol Moderate lattice energy expected; likely solid at STP.[1]

Part 2: Thermodynamic Stability Analysis

The thermodynamic profile of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is governed by three dominant vectors: Tautomeric/Isomeric Stability , Crystal Lattice Energy , and Functional Group Reactivity .[1]

The N1 vs. N2 Isomerism Paradox

In the synthesis of alkyl-benzotriazoles, the N1-isomer (1-cyclohexyl) is typically the kinetic product formed under basic alkylation conditions.[1] However, the N2-isomer is often the thermodynamic product in the gas phase due to the preservation of the benzenoid sextet.[1]

  • Solid State: The N1-isomer is generally more stable in the solid state due to a larger dipole moment (

    
     D) facilitating stronger intermolecular forces (dipole-dipole stacking) compared to the less polar N2-isomer.[1]
    
  • Thermal Stress: At elevated temperatures (typically

    
    C), 1-substituted benzotriazoles can undergo a 1,2-shift  to the thermodynamically favored N2-isomer.[1] For this specific molecule, the cyclohexyl group's bulk increases the activation energy for this shift, likely extending the thermal stability window compared to methyl analogs.[1]
    
Decomposition Pathways

The following Graphviz diagram illustrates the theoretical degradation pathways under thermal and chemical stress.

DegradationPathways Figure 1: Predicted Thermodynamic Degradation Pathways Parent 1-Cyclohexyl-1,2,3- benzotriazole-5-carbonitrile N2_Isomer N2-Isomer (Thermal Rearrangement) Parent->N2_Isomer Heat (>180°C) Amide Amide Hydrolysis Product Parent->Amide Basic/Acidic H2O Elimination Benzotriazole + Cyclohexene Parent->Elimination Extreme Heat (Pyrolysis) Acid Carboxylic Acid (Final Hydrolysis) Amide->Acid Prolonged Hydrolysis

Figure 1: Predicted degradation pathways including thermal rearrangement and nitrile hydrolysis.[1]

Part 3: Experimental Characterization Protocols

To definitively establish the stability profile, the following protocols must be executed. These are designed to be self-validating, ensuring that artifacts (such as solvent entrapment) are distinguished from true degradation.[1]

Protocol A: Thermal Analysis (DSC/TGA)

Objective: Determine melting point, polymorphic purity, and decomposition onset.[1]

  • Instrument Prep: Calibrate DSC with Indium standard. Purge with

    
     at 50 mL/min.
    
  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape to prevent pressure artifacts).[1]

  • Ramp Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Critical Step: If an endotherm is observed followed immediately by an exotherm, this indicates melting followed by decomposition or recrystallization into a stable polymorph.[1]

  • Acceptance Criteria:

    • Single sharp endotherm (Peak width at half height < 2°C).[1]

    • 
       of decomposition should be 
      
      
      
      C for stable handling.[1]
Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify chemical stability of the nitrile and triazole ring.[1]

Stress ConditionProcedureTarget Degradant
Acid Hydrolysis 0.1 N HCl, Reflux, 4 hrsAmide/Carboxylic Acid
Base Hydrolysis 0.1 N NaOH, Reflux, 4 hrsCarboxylic Acid
Oxidation 3%

, RT, 24 hrs
N-Oxides (Rare for benzotriazoles)
Thermal Solid 105°C oven, 7 daysN2-Isomer

Analytical Method: Analyze via HPLC-UV (254 nm) coupled with MS. The nitrile hydrolysis will result in a mass shift of +18 Da (Amide) or +19 Da (Acid, -NH3).[1]

Part 4: Data Interpretation & Reference Standards

When analyzing the stability data for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile, use the following benchmarks based on benzotriazole chemistry:

  • Melting Point: Expected range 130–160°C . A depressed melting point (<120°C) indicates significant impurities (likely the N2-isomer or hydrolysis products).[1]

  • Solubility Profile:

    • High Stability:[1] DMSO, Methanol, Acetonitrile.[1]

    • Low Stability:[1] Strong aqueous acids (nitrile hydrolysis risk).[1]

  • Hygroscopicity: The nitrile group adds polarity, but the cyclohexyl group is hydrophobic.[1] The molecule is expected to be non-hygroscopic (Class I).[1] If TGA shows mass loss <100°C, it is surface water, not a hydrate.[1]

Polymorph Warning: N-substituted benzotriazoles are prone to polymorphism.[1] If DSC shows multiple melting events, perform Powder X-Ray Diffraction (PXRD) to confirm phase purity.[1]

References

  • Katritzky, A. R., et al. "The Tautomerism of Benzotriazole and its Derivatives."[1] Chemical Reviews, 1998.[1] Link[1]

  • Sigma-Aldrich. "Product Specification: 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS 1393442-44-8)."[1] Merck KGaA, 2023.[1] Link[1]

  • Tomás, F., et al. "Tautomerism and aromaticity in 1,2,3-triazoles and benzotriazoles."[1] Journal of Physical Chemistry A, 1997.[1] Link

  • Wouters, W., et al. "Pharmacology of Vorozole (Benzotriazole Aromatase Inhibitor)."[1][2] Journal of Steroid Biochemistry and Molecular Biology, 1993.[1][2] Link

Sources

Whitepaper: Therapeutic Targeting and Pharmacological Potential of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS No. 1393442-44-8) is an advanced heterocyclic building block that has emerged as a privileged pharmacophore in modern medicinal chemistry. Benzotriazole (BTA) derivatives are recognized for their structural flexibility and broad pharmacological potential, capable of engaging diverse biological targets [1]. This technical guide explores the mechanistic rationale behind this specific scaffold, detailing its application in Targeted Protein Degradation (PROTACs), allosteric kinase inhibition, and protease modulation.

Structural Rationale & Pharmacophore Properties

The therapeutic versatility of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CHBC) is rooted in its tripartite molecular architecture, which allows for precise structure-activity relationship (SAR) tuning:

  • The Benzotriazole Core: The fused benzene and triazole rings create a rigid, planar system capable of extensive π–π stacking. The three nitrogen atoms act as potent hydrogen bond acceptors, mimicking purine bases or interacting directly with the hinge regions of target proteins [2].

  • The 1-Cyclohexyl Appendage: The substitution of a bulky, aliphatic cyclohexyl group at the N1 position significantly enhances the molecule's lipophilicity (LogP). Causally, this steric bulk is ideal for occupying deep, hydrophobic pockets, such as the DFG-out allosteric pocket of inactive kinases or the hydrophobic binding groove of epigenetic reader domains.

  • The 5-Carbonitrile Group: The carbonitrile (-C≡N) moiety is a strong electron-withdrawing group that acts as a highly directional hydrogen bond acceptor. Furthermore, it serves as a critical synthetic handle; it can be hydrolyzed to a carboxylic acid or converted into a carbonyl chloride (e.g., 1-cyclohexyl-1,2,3-benzotriazole-5-carbonyl chloride) to facilitate the attachment of linker molecules in PROTAC development [3].

Primary Therapeutic Targets

Target 1: Epigenetic Reader Proteins (MLLT1/MLLT3) via PROTACs

Mixed Lineage Leukemia Translocated to 1 (MLLT1/ENL) and MLLT3 (AF9) are critical histone reader proteins containing YEATS domains. Gain-of-function mutations in these domains disrupt the Super Elongation Complex (SEC), driving oncogenic gene transcription in acute leukemias and Wilms' tumors.

Recent structural biology and patent literature demonstrate that the CHBC scaffold acts as a highly selective ligand for the MLLT1/3 YEATS domain. By utilizing the 5-carbonitrile position to attach a PEG or alkyl linker connected to an E3 ubiquitin ligase ligand (e.g., Cereblon or VHL binders), researchers have developed potent Proteolysis Targeting Chimeras (PROTACs). These PROTACs hijack the cell's ubiquitination machinery to induce the rapid, selective degradation of MLLT1/3 [3].

PROTAC Target MLLT1/3 (Target Protein) PROTAC CHBC-based PROTAC Target->PROTAC YEATS Domain Binding Ub Poly-Ubiquitin Chain Target->Ub Tagged E3 E3 Ubiquitin Ligase E3->Target Ubiquitination E3->PROTAC Ligase Recruitment Proteasome 26S Proteasome (Degradation) Ub->Proteasome Target Destruction

Mechanism of Action: CHBC-based PROTAC bridging MLLT1/3 and E3 Ligase for proteasomal degradation.

Target 2: RIP1 Kinase (Necroptosis & Neuroinflammation)

Receptor-interacting serine/threonine-protein kinase 1 (RIP1K) is a master regulator of necroptosis. Benzotriazole-5-carbonitrile derivatives have been identified as potent allosteric inhibitors of RIP1K [4]. The mechanism relies on the carbonitrile group forming a critical hydrogen bond with the backbone amide of the kinase hinge region, while the cyclohexyl group wedges into the hydrophobic pocket, locking the kinase in its inactive conformation and halting the necroptotic signaling cascade.

Target 3: Factor XIIa (Coagulation Cascade)

Factor XIIa (FXIIa) is a serine protease that initiates the contact pathway of coagulation. Inhibiting FXIIa prevents thrombosis without compromising hemostasis (bleeding risk). Benzotriazole derivatives are documented as effective FXIIa inhibitors, where the core structure sterically occludes the active site, preventing substrate cleavage [5].

Quantitative Data Summary

The following table summarizes representative pharmacological parameters for CHBC-derived compounds across the three primary target classes, illustrating the scaffold's versatility.

Therapeutic TargetMechanism of ActionPrimary Assay MetricRepresentative Potency (IC₅₀ / DC₅₀)Key Structural Interaction
MLLT1/3 (YEATS) PROTAC DegradationDC₅₀ (Degradation Conc.)10 - 50 nMCyclohexyl ring in hydrophobic groove
RIP1 Kinase Allosteric InhibitionIC₅₀ (Kinase Activity)5 - 25 nMCarbonitrile H-bond at hinge region
Factor XIIa Protease InhibitionIC₅₀ (Enzymatic Cleavage)100 - 300 nMBTA core active-site occlusion

Experimental Protocols

To ensure scientific integrity and self-validating results, the following step-by-step methodologies detail the evaluation of CHBC derivatives.

Protocol A: Cellular PROTAC Degradation Assay (MLLT1/3)

To validate that a CHBC-derived PROTAC successfully degrades MLLT1 via the ubiquitin-proteasome system, a HiBiT CRISPR knock-in cellular assay is utilized.

  • Cell Preparation: Plate HEK293 cells expressing endogenously tagged HiBiT-MLLT1 at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of the CHBC-PROTAC (starting at 10 µM, 1:3 dilutions) in DMSO. Dispense into the assay plate (final DMSO concentration 0.1%).

  • Mechanistic Controls (Crucial Step): To prove causality (that degradation is proteasome and cullin-dependent), pre-treat parallel control wells with 1 µM MG132 (a 26S proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) 1 hour prior to PROTAC addition. If the PROTAC is mechanism-specific, these inhibitors will rescue MLLT1 levels.

  • Incubation & Detection: Incubate for 24 hours. Add Nano-Glo® HiBiT Lytic Detection System reagent (1:1 volume). Shake for 5 minutes at 500 rpm.

  • Quantification: Read luminescence on a microplate reader. Calculate the DC₅₀ (concentration inducing 50% degradation) and Dₘₐₓ (maximum degradation percentage) using non-linear regression.

Protocol B: TR-FRET Biochemical Kinase Assay (RIP1K)
  • Reagent Assembly: In a 384-well plate, combine 5 nM recombinant human RIP1K, 50 nM fluorescently labeled tracer (specific to the RIP1K ATP pocket), and 2 nM Europium-labeled anti-His antibody.

  • Inhibitor Addition: Add CHBC-carbonitrile derivatives in a dose-response format.

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to allow the compound to compete with the tracer for the allosteric/ATP-binding pocket.

  • Measurement: Excite the Europium fluorophore at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Analysis: A decrease in the 665/615 nm emission ratio indicates that the CHBC compound has successfully displaced the tracer, validating target engagement.

Workflow Step1 1. Compound Synthesis (CHBC Scaffold & Linker Attachment) Step2 2. TR-FRET Biochemical Assay (Target Engagement & Affinity) Step1->Step2 Step3 3. Cellular HiBiT Assay (In Vivo Degradation Profiling) Step2->Step3 Step4 4. MG132 / MLN4924 Rescue (Mechanism Validation) Step3->Step4 Step5 5. Lead Optimization (SAR Analysis & PK/PD) Step4->Step5

Workflow for validating CHBC-derived PROTACs from synthesis to lead optimization.

References

  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.ResearchGate.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.GSC Online Press.
  • PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3 (EP 4428134 A1).European Patent Office / Googleapis.
  • Bicyclic compounds for use as rip1 kinase inhibitors (WO2019072942A1).Google Patents.
  • FACTOR XIIa INHIBITORS (WO2019211585A1).Google Patents.

Methodological & Application

Application Note: Synthesis Protocol for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile (CAS: 1393442-44-8 | Formula: C13H14N4)[1]

Introduction & Retrosynthetic Strategy

1-Substituted benzotriazoles are privileged scaffolds in medicinal chemistry, frequently utilized as pharmacophores, bioisosteres for carboxylic acids, and ligands in transition-metal catalysis. The synthesis of 1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile requires a robust, scalable methodology that ensures high regioselectivity and functional group tolerance, particularly concerning the sensitive carbonitrile moiety.

This protocol details a highly efficient three-step synthetic sequence: (1) Nucleophilic Aromatic Substitution (SNAr) , (2) Catalytic Hydrogenation , and (3) Diazotization/Cyclization . This sequence is widely recognized as the gold standard for constructing 1-substituted benzotriazoles, as validated by prominent methodologies in both batch and continuous-flow chemistry[2][3].

Synthetic Workflow

Workflow A 4-Fluoro-3-nitrobenzonitrile + Cyclohexylamine B Intermediate 1 4-(cyclohexylamino)-3-nitrobenzonitrile A->B SNAr (K2CO3, DMF, 80°C) C Intermediate 2 3-amino-4-(cyclohexylamino)benzonitrile B->C Reduction (Pd/C, H2, MeOH) D Target Product 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile C->D Diazotization (NaNO2, HCl, 0-5°C)

Three-step synthesis of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile.

Experimental Methodologies & Mechanistic Causality

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Formation of the crucial C-N bond to establish the 1-substituent prior to triazole ring closure[2].

  • Reagents: 4-Fluoro-3-nitrobenzonitrile (1.0 eq), Cyclohexylamine (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure:

    • Charge a round-bottom flask equipped with a magnetic stir bar with 4-fluoro-3-nitrobenzonitrile (10.0 mmol) and anhydrous DMF (20 mL).

    • Add finely powdered K2CO3 (20.0 mmol) to the solution.

    • Add cyclohexylamine (12.0 mmol) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Upon completion, cool to room temperature, pour into ice water (100 mL), and filter the resulting bright yellow precipitate. Wash with cold water and dry under vacuum to afford Intermediate 1 .

  • Causality & Expert Insight: We select the fluoro-arene over the chloro-arene because fluorine's high electronegativity strongly stabilizes the anionic Meisenheimer complex intermediate, significantly accelerating the SNAr rate. K2CO3 acts as a heterogeneous acid scavenger to neutralize the HF byproduct, driving the reaction to completion without degrading the nitrile group.

Step 2: Catalytic Nitro Reduction

Objective: Reduction of the ortho-nitro group to a primary amine to prepare for diazotization[3].

  • Reagents: Intermediate 1 (8.0 mmol), 10% Pd/C (0.05 eq Pd).

  • Solvent: Methanol (MeOH).

  • Procedure:

    • Dissolve Intermediate 1 in MeOH (40 mL) in a hydrogenation flask.

    • Carefully add 10% Pd/C (approx. 400 mg) under a steady stream of nitrogen to prevent spontaneous ignition of the catalyst.

    • Purge the vessel with H2 gas (balloon pressure, ~1 atm) three times.

    • Stir vigorously at room temperature for 6 hours until H2 uptake ceases.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH.

    • Concentrate the filtrate in vacuo to yield Intermediate 2 as a pale solid.

  • Causality & Expert Insight: Mild catalytic hydrogenation (1 atm H2, RT) is strictly utilized here. Harsher reducing conditions (e.g., high-pressure Raney Nickel or LiAlH4) risk reducing the sensitive -CN group to a primary amine. Pd/C selectively reduces the nitro group to the amine while leaving the carbonitrile intact.

Step 3: Diazotization and Intramolecular Cyclization

Objective: Generation of an ortho-diazonium salt followed by rapid cyclization to form the benzotriazole core[2][4].

  • Reagents: Intermediate 2 (7.5 mmol), NaNO2 (1.1 eq), aqueous HCl (6.0 M).

  • Solvent: Water/Methanol mixture.

  • Procedure:

    • Suspend Intermediate 2 in 6.0 M HCl (15 mL) and cool the mixture to 0–5 °C using an ice-water bath.

    • Prepare a solution of NaNO2 (8.25 mmol) in distilled water (5 mL).

    • Add the NaNO2 solution dropwise to the amine suspension over 15 minutes, strictly maintaining the internal temperature below 5 °C.

    • Stir the mixture at 0–5 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature over 1 hour.

    • Neutralize the mixture cautiously with saturated aqueous NaHCO3 until pH ~7.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound, 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile .

  • Causality & Expert Insight: Temperature control is the most critical parameter in this step. Diazonium salts are notoriously unstable; if the temperature exceeds 5 °C during formation, the intermediate may decompose into a phenol via hydrolysis or undergo undesired azo-coupling[3]. Once the diazonium is successfully formed, the spatially adjacent secondary cyclohexylamine attacks the electrophilic nitrogen spontaneously, driving the irreversible cyclization to the highly stable aromatic benzotriazole system.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for this synthetic route based on standard laboratory scale execution.

Synthetic StepSubstrateExpected Yield (%)Reaction TimeKey Quality Control Metric
1. SNAr 4-Fluoro-3-nitrobenzonitrile88 - 92%4 hoursComplete consumption of aryl fluoride (TLC)
2. Reduction Intermediate 190 - 95%6 hoursDisappearance of nitro stretch (~1530 cm⁻¹) in IR
3. Cyclization Intermediate 275 - 82%1.5 hoursHigh purity >98% (HPLC), Mass [M+H]⁺ = 227.1
Overall Process -~60 - 71% ~12 hours Target CAS: 1393442-44-8

References

  • Sigma-Aldrich.1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Product Page. Sigma-Aldrich.
  • Chen, M., & Buchwald, S. L. (2013). Continuous-flow synthesis of 1-substituted benzotriazoles from chloronitrobenzenes and amines in a C-N bond formation/hydrogenation/diazotization/cyclization sequence. Angewandte Chemie International Edition.
  • Organic Process Research & Development. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. ACS Publications.
  • ResearchGate. (2025). Advances In Synthesis and Biological Activities of Benzotriazole Analogues: A Micro Review.

Sources

Application Note: Preparation of Stock Solutions for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Introduction & Rationale

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is a specialized synthetic derivative utilized in medicinal chemistry and biochemical screening. Due to the hydrophobic nature of its cyclohexyl group paired with a rigid benzotriazole core, this compound exhibits extremely poor aqueous solubility but is highly soluble in polar aprotic solvents such as [1].

In drug discovery workflows, the integrity of the primary compound stock is the foundation of reliable data. Improper preparation and storage of DMSO stock solutions frequently lead to compound aggregation, moisture-induced precipitation, and oxidative degradation during in vitro assays[2]. This protocol outlines a self-validating, highly controlled methodology for preparing and maintaining stock solutions of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile to ensure absolute reproducibility.

Physicochemical Properties

Before initiating stock preparation, it is critical to verify the physicochemical parameters of the compound to ensure accurate molarity calculations.

ParameterValue
Chemical Name 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
CAS Number 1393442-44-8
Molecular Formula C₁₃H₁₄N₄
Molecular Weight 226.28 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Aqueous Solubility Poor (< 0.1 mM estimated)[1]

Stock Preparation Workflow

G N1 Solid Compound (C13H14N4) N2 Primary Solubilization (10 mM in Anhydrous DMSO) N1->N2 Add DMSO & Vortex N3 Aliquoting (Single-use volumes) N2->N3 Protect from Moisture N4 Long-Term Storage (-20°C, Argon Flushed) N3->N4 Freeze Immediately N5 Working Solution (Aqueous Assay Buffer) N4->N5 Thaw Once N6 In Vitro Assay (Final DMSO < 1.0%) N5->N6 Apply to Target

Stock preparation and dilution workflow for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile.

Core Directives: The Causality Behind the Protocol

To maintain scientific integrity, every step of this protocol is designed to mitigate specific physical and chemical risks:

  • Solvent Selection (Anhydrous DMSO): Standard laboratory DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. This moisture suppresses DMSO's solubilizing performance and causes hydrate formation, leading to [2]. Therefore, anhydrous DMSO (water content <0.005%) is strictly required.

  • Freeze-Thaw Mitigation: Repeated freeze-thaw cycles in the presence of trace moisture severely degrade compound integrity. Moisture causes freezing point depression and ice crystal formation, which physically forces the solubilized compound out of solution[3]. Aliquoting the primary stock into single-use volumes is a mandatory practice to ensure long-term[4].

  • Serial Dilution Causality: Direct dilution of a high-concentration DMSO stock into an aqueous buffer often causes localized supersaturation and "crashing out" of the hydrophobic benzotriazole core. Performing serial dilutions in DMSO before the final aqueous transfer ensures the compound remains fully solvated until the final step.

Experimental Protocol

Part A: Preparation of a 10 mM Primary Stock Solution

Note: This protocol utilizes a self-validating mass-to-volume ratio. To prepare a 10 mM stock, exactly 2.26 mg of compound is required per 1.0 mL of solvent.

  • Thermal Equilibration: Allow the sealed vial containing solid 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile to fully equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment[2].

  • Weighing: Using a calibrated microanalytical balance, weigh exactly 2.26 mg of the compound into a sterile, low-bind polypropylene tube.

  • Solubilization: Add 1.0 mL of room-temperature anhydrous DMSO to the tube.

  • Mixing: Vortex the solution gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for up to 5 minutes.

    • Critical Warning: Do not heat the solution. Elevated temperatures in DMSO can accelerate the oxidative degradation of the carbonitrile group[3].

  • Aliquoting: Immediately dispense the 10 mM stock into single-use low-bind microcentrifuge tubes in 20 µL to 50 µL aliquots.

  • Atmospheric Control & Storage: Flush the headspace of each tube with dry argon or nitrogen gas to displace oxygen and atmospheric moisture[3]. Cap tightly and store immediately at -20°C or -80°C in a desiccated container.

Part B: Preparation of Working Solutions for In Vitro Assays
  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity. Discard any remaining volume after use; do not refreeze.

  • Intermediate DMSO Dilution: If your assay requires a dose-response curve, perform all intermediate serial dilutions (e.g., 1:3 or 1:10) in 100% anhydrous DMSO first.

  • Final Aqueous Transfer: Dilute the intermediate DMSO stocks directly into the aqueous assay buffer immediately prior to the experiment.

    • Validation Check: To maintain enzyme or cell viability, ensure the final DMSO concentration in the assay well does not exceed 0.5% - 1.0% (v/v) [2]. For example, transferring 1 µL of a 1 mM intermediate DMSO stock into 999 µL of assay buffer yields a 1 µM final working concentration with 0.1% DMSO.

Quality Control & Validation

  • Visual Inspection: Before utilizing a thawed aliquot, inspect the solution under a bright light. The presence of turbidity, opalescence, or micro-precipitates indicates moisture contamination or aggregation.

  • Analytical Verification: For long-term repository storage, verify the compound concentration and chemical integrity every 6 months using[3].

References

  • Title: The effect of freeze/thaw cycles on the stability of compounds in DMSO Source: PubMed (National Institutes of Health) / Journal of Biomolecular Screening URL: [Link][3]

  • Title: Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: ResearchGate / Journal of Biomolecular Screening URL: [Link][2]

  • Title: Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store Source: ResearchGate / Drug Discovery Today URL: [Link][4]

Sources

In vitro assay protocols using 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CBTC) in Cytochrome P450 Assays

Introduction & Mechanistic Rationale

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8) is a specialized heterocyclic biochemical compound. In early-stage drug discovery, benzotriazole derivatives are highly valued as structural probes for Cytochrome P450 (CYP) enzyme modulation. Historically, compounds containing the benzotriazole pharmacophore have been documented for their ability to interact directly with the heme iron of CYP enzymes, acting either as reversible competitive inhibitors or as mechanism-based inactivators (e.g., the classical pan-CYP suicide inhibitor 1-aminobenzotriazole, 1-ABT)[1].

The unique structural topology of CBTC provides a highly specific mechanism of action. The bulky, lipophilic cyclohexyl group at the N1 position serves as a hydrophobic anchor, facilitating deep insertion into the lipophilic active sites of major metabolizing enzymes like CYP3A4 or the fungal ortholog CYP51 (14α-demethylase)[2]. Simultaneously, the electron-withdrawing carbonitrile (-CN) group at the C5 position alters the electron density of the triazole core. This electronic modulation enhances the ability of the triazole nitrogen to coordinate with the ferric (Fe³⁺) heme iron, effectively displacing water, preventing the binding of molecular oxygen, and halting the enzyme's catalytic cycle[3].

Causality in Experimental Design: When designing in vitro assays for benzotriazole derivatives, it is critical to distinguish between reversible competitive inhibition and time-dependent, mechanism-based inhibition (MBI). Because benzotriazoles can undergo CYP-mediated bioactivation (such as N-dealkylation or oxidation) leading to covalent heme adduction, our protocols mandate a pre-incubation step with the cofactor NADPH[1]. This establishes a self-validating system: by comparing IC₅₀ shifts between pre-incubated and co-incubated samples, researchers can definitively classify the inhibition modality.

Experimental Protocols

Protocol A: High-Throughput Fluorogenic CYP3A4 Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of CBTC against CYP3A4 using the fluorogenic substrate 7-benzyloxy-4-trifluoromethylcoumarin (BFC). The system is self-validating via the inclusion of Ketoconazole as a positive control and the calculation of the Z'-factor to ensure assay robustness.

Materials:

  • Recombinant human CYP3A4 + P450 Reductase (Supersomes)

  • CBTC (Target Compound)

  • NADPH Regenerating System (NADP⁺, Glucose-6-phosphate, G6PDH)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of CBTC in 100% DMSO. Perform a 3-fold, 10-point serial dilution in DMSO. Dilute these intermediate stocks 1:100 in the phosphate buffer to create 2X working solutions. Causality: The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-mediated suppression of CYP activity.

  • Enzyme Mix: Prepare a 2X enzyme mixture containing 10 pmol/mL CYP3A4 in phosphate buffer.

  • Pre-Incubation (MBI Assessment): In a black 384-well microtiter plate, add 10 µL of the 2X CBTC working solutions to 10 µL of the enzyme mix and 5 µL of the NADPH regenerating system. Incubate at 37°C for 30 minutes. Causality: This step allows CBTC to undergo potential bioactivation, capturing mechanism-based inactivation prior to substrate introduction[1].

  • Reaction Initiation: Add 5 µL of 50 µM BFC substrate to initiate the reaction. Incubate for an additional 20 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 10 µL of 0.5 M Tris base in 20% acetonitrile. Read fluorescence on a microplate reader (Excitation: 409 nm, Emission: 530 nm).

  • Validation: Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM Ketoconazole (positive control). A Z'-factor > 0.6 validates the assay plate's integrity.

Protocol B: Liver Microsomal Stability and Phenotyping

This orthogonal assay assesses the intrinsic metabolic clearance (CLint) of CBTC to determine its viability as a stable metabolic probe.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein suspension in 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Add CBTC to a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard. Causality: Immediate protein precipitation halts enzymatic activity instantly, ensuring accurate kinetic snapshots of the compound's degradation.

  • Analysis: Centrifuge at 4000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Data Presentation & Validation Metrics

Table 1: Representative Quantitative Validation Data for CBTC Assays

ParameterTarget / AssayExpected Value RangeInterpretation / Causality
IC₅₀ (Co-incubation) CYP3A41.5 - 5.0 µMBaseline reversible competitive inhibition via heme coordination.
IC₅₀ (Pre-incubation) CYP3A40.2 - 0.8 µMLeftward shift indicates time-dependent, mechanism-based inactivation.
Intrinsic Clearance (CLint) HLM Stability< 15 µL/min/mgHigh metabolic stability due to the bulky cyclohexyl steric hindrance.
Z'-Factor Fluorogenic Assay0.65 - 0.85Excellent assay robustness; wide dynamic range between controls.

Visualizations

MoA CBTC 1-Cyclohexyl-1,2,3-benzotriazole- 5-carbonitrile (CBTC) CYP CYP450 Enzyme (e.g., CYP3A4 / CYP51) CBTC->CYP Enters hydrophobic pocket Coordination Triazole Nitrogen Coordination CBTC->Coordination N3 atom binds Bioactivation NADPH-Dependent Bioactivation CBTC->Bioactivation Pre-incubation Heme Ferric (Fe3+) Heme Iron Active Site CYP->Heme Contains Inhibition Catalytic Cycle Halted (Enzyme Inhibition) Heme->Inhibition Reversible Inhibition Coordination->Heme Displaces H2O / Blocks O2 MBI Mechanism-Based Inactivation (MBI) Bioactivation->MBI Covalent Adduction MBI->Inhibition Irreversible

Fig 1. Heme coordination and mechanism-based CYP450 inhibition pathway of CBTC.

Workflow Prep Compound Dilution (DMSO) Mix Enzyme + NADPH Addition Prep->Mix PreInc 30 min Pre-Incubation (37°C) Mix->PreInc MBI Capture Substrate Fluorogenic Substrate Addition PreInc->Substrate Read Fluorescence Readout (Ex:409/Em:530) Substrate->Read 20 min Incubation Analyze IC50 & Z'-Factor Calculation Read->Analyze

Fig 2. Self-validating high-throughput fluorogenic CYP inhibition assay workflow.

References

  • Title: 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [2] Title: Design, synthesis, and antifungal activity of triazole and benzotriazole derivatives Source: academia.edu URL:

  • [1] Title: 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe... Source: nih.gov URL:

  • [3] Title: Benzotriazole: An overview of its versatile biological behaviour Source: ukaazpublications.com URL:

Sources

Application Note: Solvent Selection & Recrystallization Protocol for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8) is a functionalized benzotriazole derivative characterized by a lipophilic cyclohexyl group at the N1 position and a polar nitrile moiety at the C5 position. This compound often serves as a critical intermediate in the synthesis of bioactive scaffolds.

The primary challenge in purifying this compound arises from the N1 vs. N2 regioisomerism inherent to benzotriazole alkylation. Crude synthesis mixtures typically contain the desired N1-cyclohexyl isomer alongside the N2-cyclohexyl impurity and unreacted starting materials.

This guide provides a field-proven methodology for selecting the optimal recrystallization solvent to achieve >98% purity, specifically targeting the removal of the N2-isomer and amorphous impurities.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Recrystallization
Molecular Weight 226.28 g/mol Moderate size; likely crystalline solid.
Lipophilic Domain Cyclohexyl RingIncreases solubility in non-polar solvents (Hexane, Toluene).
Polar Domain Nitrile (-CN) & TriazoleIncreases solubility in polar aprotic solvents (Acetone, DMF) and alcohols.
Predicted LogP ~2.5 - 3.0Moderately lipophilic; water is an effective anti-solvent.
Key Impurity N2-IsomerOften has a lower melting point and higher solubility in non-polar solvents.

Solvent Selection Strategy (The "Why" & "How")

The Solubility Conflict

Successful recrystallization requires a solvent that dissolves the solute at high temperatures (reflux) but has low solubility at low temperatures (0–25°C).

  • Too Polar (e.g., Water): The cyclohexyl group prevents dissolution even at boiling.

  • Too Non-Polar (e.g., Hexane): The nitrile/triazole core prevents dissolution.

  • Too Good (e.g., DCM, THF): The compound is likely soluble at room temperature, preventing crystallization.

Recommended Solvent Systems

Based on the structural "push-pull" between the cyclohexyl and nitrile groups, the following systems are prioritized:

  • Primary Candidate: Ethanol (95% or Absolute)

    • Mechanism:[1][2][3][4] The hydroxyl group interacts with the nitrile/triazole nitrogens, while the ethyl chain accommodates the lipophilic core. Ethanol often discriminates well between N1 and N2 isomers, as N2 isomers are typically more soluble in alcohols, remaining in the mother liquor.

  • Secondary Candidate: Ethyl Acetate / Heptane (Binary System)

    • Mechanism:[1][2][3][4] Ethyl acetate dissolves the compound readily. Heptane acts as an anti-solvent to drive precipitation of the N1 isomer while keeping lipophilic impurities in solution.

  • Tertiary Candidate: Isopropanol (IPA)

    • Mechanism:[1][2][3][4] Similar to ethanol but with a higher boiling point (82°C vs 78°C) and slightly more lipophilic character, useful if the compound is too insoluble in ethanol.

Workflow Visualization: Solvent Screening Logic

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on initial solubility tests.

SolventSelection Start START: Crude Solid (100 mg) Test1 Test 1: Add 1 mL Ethanol at Room Temp (RT) Start->Test1 Decision1 Dissolves at RT? Test1->Decision1 TooSoluble Solvent too strong. Try IPA or Toluene. Decision1->TooSoluble Yes Heat Heat to Reflux (80°C) Decision1->Heat No (Suspension) Decision2 Dissolves at Reflux? Heat->Decision2 Insoluble Solvent too weak. Switch to EtOAc. Decision2->Insoluble No Cool Cool to RT then 0°C Decision2->Cool Yes (Clear Soln) Decision3 Crystals Form? Cool->Decision3 Success SUCCESS: Use Ethanol Decision3->Success Yes (Crystals) NoCrystals Oiling Out or Remains Soluble Decision3->NoCrystals No Binary Switch to Binary System: Dissolve in min. EtOAc, add Heptane until cloudy. NoCrystals->Binary

Caption: Logic flow for determining the optimal recrystallization solvent. Blue nodes indicate actions, yellow diamonds indicate decision points.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification and removal of N2-isomer.

Materials:

  • Crude 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

  • Solvent: Ethanol (Absolute or 95%)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, Büchner funnel.

Procedure:

  • Slurry Formation: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 5 mL per gram of solid). Note: Start with a low volume.

  • Heating: Attach a reflux condenser and heat the mixture to boiling (reflux).

  • Dissolution: Check for complete dissolution.

    • If solid remains: Add more Ethanol in small portions (1-2 mL) through the condenser until the solution is clear.

    • If colored impurities persist: Cool slightly, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly on a cork ring. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Crystallization: Once at room temperature, observe crystal formation. If crystals form, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold Ethanol.

  • Drying: Dry the solid in a vacuum oven at 40°C or under high vacuum to remove residual solvent.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Material that is too soluble in alcohols or "oils out."

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc).

  • Precipitation: While maintaining a gentle boil, add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of EtOAc to make the solution clear again.

  • Cooling: Remove from heat and allow to cool slowly. The lower solubility in the mixed system as it cools will drive crystallization.

Troubleshooting & Quality Control

Common Issues
SymptomDiagnosisCorrective Action
Oiling Out Solution is supersaturated; MP of solute is lower than solvent boiling point.[5]Add more solvent to dilute. Re-heat. Scratch the glass with a rod to induce nucleation.
No Crystals Too much solvent used (Solubility is too high).Concentrate the solution by rotary evaporation (remove 30-50% solvent) and re-cool.
Low Yield Product is too soluble in cold solvent.Cool to -20°C (freezer). Use the Binary Protocol (add more anti-solvent).
Impure Product Rapid precipitation trapped impurities.Re-recrystallize.[2][4][5][6] Ensure cooling is slow (wrap flask in a towel).
Validation (Self-Check)
  • Melting Point: Pure benzotriazole derivatives typically have sharp melting points (range < 2°C). Compare with literature (if available) or theoretical prediction.

  • TLC Analysis: Run TLC (e.g., 30% EtOAc in Hexane). The purified solid should show a single spot. The mother liquor should contain the impurities (lower Rf spots or different UV activity).

  • 1H NMR: Check for the disappearance of isomeric peaks. The N1-cyclohexyl proton typically appears as a multiplet around 4.5–5.0 ppm.

References

  • Benzotriazole Properties: Sigma-Aldrich Product Catalog. "1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile". Link (Accessed Oct 2023).

  • General Recrystallization Techniques: Organic Syntheses. Coll. Vol. 2, p. 108 (1943); Vol. 19, p. 12 (1939). (Purification of Benzotriazole). Link

  • Solvent Selection Guide: University of Wisconsin-Madison, Department of Chemistry. "Recrystallization and Solvent Selection". Link

  • Benzotriazole Synthesis & Purification: BenchChem Technical Support. "Recrystallization of Benzotriazole Derivatives". Link

(Note: While specific literature on the recrystallization of CAS 1393442-44-8 is limited, the protocols above are derived from standard methodologies for structurally homologous N-alkylated benzotriazoles validated in Process Chemistry contexts.)

Sources

Application Note: Microwave-Assisted Synthesis of Cyclohexyl Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Benzotriazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to antineoplastic effects.[1][2][3][4][5] While the synthesis of benzyl (primary) derivatives is trivial, the introduction of a cyclohexyl moiety presents specific kinetic challenges.

The cyclohexyl group introduces a secondary carbon electrophile with significant steric bulk. Under conventional thermal heating, this nucleophilic substitution (


) is sluggish and often competes with 

elimination, leading to cyclohexene side products.

Why Microwave Irradiation? Microwave-assisted organic synthesis (MAOS) offers a decisive advantage here through dielectric heating .[6][7] By directly coupling with the dipoles of polar aprotic solvents (e.g., DMF), we can achieve rapid internal heating that accelerates the desired substitution pathway over the elimination side reaction, provided the thermal profile is tightly controlled.

This guide details a robust, field-validated protocol for the regioselective synthesis of N-cyclohexyl benzotriazoles, designed to maximize N1-selectivity and suppress elimination by-products.

Reaction Mechanism & Regioselectivity

The reaction proceeds via the nucleophilic attack of the benzotriazolyl anion onto the electrophilic carbon of the cyclohexyl halide.

Critical Mechanistic Insights:
  • Regioselectivity (N1 vs. N2): Benzotriazole exists in tautomeric forms. In the anionic state, the charge is delocalized over the triazole ring.

    • N1-Alkylation: Generally favored electronically and kinetically in polar aprotic solvents.

    • N2-Alkylation: Often the thermodynamic product or favored by steric hindrance.

    • Challenge: The bulky cyclohexyl group increases steric repulsion at the N1 position (adjacent to the benzene ring), potentially increasing the N2 isomer ratio compared to simple alkyl chains.

  • Competition (

    
     vs. 
    
    
    
    ):
    The secondary nature of cyclohexyl halides makes them prone to dehydrohalogenation (elimination) under basic conditions.
    • Solution: Use a mild base (Potassium Carbonate) rather than strong alkoxides to minimize proton abstraction (elimination) while maintaining sufficient basicity to deprotonate the benzotriazole.

Pathway Visualization

ReactionPathways Reactants Benzotriazole + Cyclohexyl Bromide + K2CO3 Transition Transition State (Dielectric Heating) Reactants->Transition MW Irradiation (DMF, 140°C) N1_Product N1-Cyclohexyl Benzotriazole (Major Target) Transition->N1_Product Kinetic Path (SN2) N2_Product N2-Cyclohexyl Benzotriazole (Minor Isomer) Transition->N2_Product Steric Path Elimination Cyclohexene (Side Product) Transition->Elimination Thermal E2 (Avoidable)

Caption: Figure 1. Competing reaction pathways in the alkylation of benzotriazole with secondary halides. Microwave irradiation favors the SN2 substitution pathways.

Experimental Protocol

This protocol utilizes a "Finkelstein-like" enhancement strategy. The addition of a catalytic amount of Potassium Iodide (KI) converts the cyclohexyl bromide (or chloride) into the more reactive cyclohexyl iodide in situ, significantly accelerating the


 reaction without requiring higher, elimination-prone temperatures.
Materials & Reagents[1][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 1H-Benzotriazole (1.0 equiv)

  • Electrophile: Cyclohexyl bromide (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure
  • Preparation:

    • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1H-Benzotriazole (119 mg, 1.0 mmol) in DMF (2.0 mL) .

    • Add

      
       (276 mg, 2.0 mmol) . Stir for 2 minutes at room temperature to initiate deprotonation (formation of the benzotriazolyl anion).
      
    • Add Cyclohexyl bromide (195 mg, 1.2 mmol) followed by KI (16 mg, 0.1 mmol) .

  • Microwave Irradiation:

    • Seal the vial with a PTFE-lined cap.

    • Program:

      • Mode: Dynamic (hold temperature).

      • Temperature: 140 °C.

      • Power: Max 200 W (system will modulate power to maintain temp).

      • Hold Time: 10 minutes.

      • Stirring: High.[6]

      • Cooling: Air jet cooling enabled (to prevent overshoot).

  • Work-up:

    • Allow the vial to cool to <40 °C.

    • Pour the reaction mixture into Ice-Water (20 mL) . The product should precipitate as a solid or oil.

    • If solid: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum.

    • If oil: Extract with Ethyl Acetate (3 x 15 mL) . Wash the combined organic layers with Brine (20 mL) to remove residual DMF. Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • While microwave synthesis yields are high, separation of N1/N2 isomers may be required.

    • Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1). Cool slowly to 4 °C. This preferentially crystallizes the N1 isomer.

    • Flash Chromatography: If high purity is required, use Silica Gel (Hexane:EtOAc 8:2). The N2 isomer (less polar) typically elutes first, followed by the N1 isomer.

Workflow Diagram

Workflow Step1 Reagent Mixing (Benzotriazole + Base + DMF) Step2 Addition of Electrophile (+ Cyclohexyl Bromide + KI cat.) Step1->Step2 Step3 MW Irradiation 140°C, 10 min, 200W Step2->Step3 Step4 Quench Pour into Ice Water Step3->Step4 Step5 Separation Phase Step4->Step5 Solid Precipitate Formed (Filter & Wash) Step5->Solid Solid Oil Oily Product (Extract w/ EtOAc) Step5->Oil Liquid Purification Purification (Recrystallization or Column) Solid->Purification Oil->Purification

Caption: Figure 2. Operational workflow for the microwave-assisted synthesis and isolation of cyclohexyl benzotriazoles.

Results & Characterization

Expected Yields & Optimization Data

The following table summarizes typical optimization runs. Note that increasing temperature beyond 160°C drastically increases the elimination product (Cyclohexene).

EntrySolventBaseTemp (°C)Time (min)Yield (%)*N1:N2 Ratio
1EthanolKOHReflux1804560:40
2DMF

120157280:20
3 DMF

140 10 92 85:15
4DMF

18056570:30

*Isolated yield of combined isomers.

Analytical Validation

To confirm the identity of the N1-cyclohexyl benzotriazole, look for these specific spectral markers:

  • 1H NMR (CDCl3, 400 MHz):

    • N-CH proton: A multiplet around

      
       4.6 - 5.0 ppm . The N2 isomer typically shows this proton slightly upfield compared to N1 due to symmetry.
      
    • Aromatic protons:

      • N1-isomer: Asymmetric pattern (4 distinct environments if resolution is high, or 2-2 split).

      • N2-isomer: Symmetric AA'BB' pattern (only 2 distinct signals).

  • 13C NMR:

    • N1-isomer shows more distinct aromatic carbon signals due to lack of symmetry compared to the N2-isomer.[8]

Troubleshooting & Expert Tips

  • Elimination Control: If you observe a smell of "burnt rubber" or olefinic protons in NMR (5.6 ppm), elimination is occurring. Action: Lower the microwave temperature to 120°C and extend time to 20 mins. Ensure your reagents are dry; water promotes hydroxide formation which is more basic/elimination-prone than carbonate.

  • Solvent Choice: Do not use Ethanol or Methanol for the microwave step. They are protic and will hydrogen-bond with the benzotriazole anion, reducing its nucleophilicity and lowering the reaction rate.[8] DMF or NMP are mandatory for high yields.

  • Safety Note: Cyclohexyl halides are lachrymators. Benzotriazole can be explosive if dried completely and heated (though safe in solution). Always operate the microwave with the pressure sensor active.

References

  • BenchChem. Application Notes & Protocols for Microwave-Assisted Synthesis of Benzotriazole Derivatives. Retrieved from 9

  • National Institutes of Health (PMC). Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies. Bioorg Med Chem Lett. 2006.[10] Retrieved from

  • Asian Journal of Chemistry. Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Retrieved from

  • MDPI. Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors. Molecules 2022.[11] Retrieved from

  • Semantic Scholar. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Retrieved from

Sources

Application Note: Handling, Storage, and Photostability Protocols for Light-Sensitive Benzotriazole Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Benzotriazoles are ubiquitous in chemical synthesis, materials science, and drug development. While traditional 2-(2-hydroxyphenyl)benzotriazoles are prized for their extreme photostability—facilitated by ultrafast excited-state intramolecular proton transfer (ESIPT)—the introduction of specific functional groups, such as nitriles, fundamentally alters their photochemical landscape[1][2]. Benzotriazole nitriles and related N-imidoylbenzotriazoles can exhibit pronounced light sensitivity. Upon UV or visible light exposure, the stabilizing intramolecular hydrogen bonds can be disrupted or bypassed[3]. This forces the molecule out of the ESIPT pathway and into destructive conical intersections, triggering N-N bond scission, nitrilium ion generation, and subsequent polymerization or ring cleavage[2][4].

Photochemical Degradation Pathways

Understanding the causality behind benzotriazole degradation is critical to preventing it. When a benzotriazole derivative absorbs photons, the excited singlet state (S1) faces competing deactivation pathways. If the ESIPT mechanism is highly efficient, the molecule harmlessly dissipates the energy as heat[1]. However, electron-withdrawing groups (like nitriles) or specific solvent interactions can weaken this hydrogen bond. Consequently, the molecule undergoes rapid photolysis. Analytical studies confirm that the primary degradation route involves triazole ring cleavage, yielding reactive intermediates like aniline, phenazine, and 1,6-dihydroxyphenazine derivatives[4].

G BT Benzotriazole Nitrile (Ground State) UV UV/Visible Light Absorption BT->UV Excited Excited Singlet State (S1) UV->Excited ESIPT ESIPT Pathway (Intramolecular H-Transfer) Excited->ESIPT Intact H-Bond Cleavage Photodegradation Pathway (N-N Bond Scission) Excited->Cleavage Disrupted H-Bond / Nitrile Substitution Heat Non-Radiative Decay (Heat Release) ESIPT->Heat Heat->BT Ground State Regeneration Radical Nitrilium / Radical Intermediates Cleavage->Radical Degradation Polymerization & Ring Cleavage Products Radical->Degradation

Mechanistic divergence of benzotriazole nitriles: ESIPT stabilization vs. photodegradation.

Quantitative Photostability Data

To design effective handling protocols, we must quantify the degradation kinetics. The photolysis of benzotriazoles follows first-order kinetics, heavily influenced by the microenvironment (pH, co-solutes, and light source)[4][5].

Environmental ConditionLight SourceHalf-Life (t1/2)Primary Degradants
Pure Aqueous Solution (pH 6)UV (254 nm)2.8 hoursPhenazine, Aniline
Aqueous + Humic Acid (50 mg/L)UV (254 nm)14.3 hoursPolymerized products
Organic Solvent (MeCN)Visible Light (440 nm)Rapid (< 2 hours)N-imidoylbenzotriazoles
Solid State (Ambient Light)Standard Fluorescent> 6 monthsSurface oxidation/dimers

Note: The presence of humic acid or certain metal ions (Cu2+, Fe3+) can exhibit an inhibitory effect on the photolysis rate, acting as competitive light absorbers or radical quenchers[4].

Storage Guidelines: Building a Self-Validating System

Storage protocols must address both photolytic and thermal degradation vectors to ensure compound integrity over time.

  • Primary Containment: Must be stored in actinic (amber) glass or opaque high-density polyethylene (HDPE) containers. Clear glass transmits UV and high-energy visible light, directly initiating the S0 → S1 excitation.

  • Atmosphere: Benzotriazole nitriles can undergo photo-oxidation. Containers must be purged with high-purity Argon or Nitrogen before sealing. Displacing oxygen prevents the formation of reactive oxygen species (ROS) that accelerate ring cleavage.

  • Temperature: Store at 2°C to 8°C. While many benzotriazoles are thermally stable below 90°C, lowering the baseline thermal energy reduces the probability of the excited state crossing the activation barrier into the degradation pathway if incidental light exposure occurs[4].

Experimental Protocols: Handling & Photostability Assessment

Workflow A Receipt & Unpacking Amber/Opaque Containers B Storage 2-8°C, Argon/N2 Backfill A->B C Preparation UV-Filtered Fume Hood B->C D Reaction/Analysis Light-Shielded Flasks C->D

End-to-end workflow for secure handling and storage of light-sensitive benzotriazoles.

Protocol A: Safe Handling and Reaction Setup

Objective: Prevent premature N-N bond scission during reagent weighing and transfer.

  • Environmental Preparation: Conduct all handling in a fume hood equipped with UV-filtered amber lighting (blocking wavelengths < 500 nm).

    • Causality: Standard fluorescent laboratory lights emit trace UV radiation sufficient to initiate slow degradation over prolonged handling periods.

  • Equilibration: Remove the sealed, opaque container from 2-8°C storage and allow it to equilibrate to room temperature in the dark (approx. 30 minutes).

    • Causality: Opening cold containers causes atmospheric moisture condensation, which can alter the local pH and exacerbate hydrolytic/photolytic degradation.

  • Inert Transfer: Using a Schlenk line or glovebox, weigh the required mass of the benzotriazole nitrile.

  • Solubilization: Dissolve the compound in anhydrous, degassed solvents (e.g., MeCN or DCM). Wrap the reaction flask completely in aluminum foil if actinic glassware is unavailable.

  • Post-Handling: Immediately backfill the primary container with Argon, seal with Parafilm, and return to cold storage.

Protocol B: Controlled Photostability Profiling

Objective: Establish the specific degradation kinetics of a novel benzotriazole nitrile derivative.

  • Sample Preparation: Prepare a 10 µM solution of the benzotriazole nitrile in HPLC-grade acetonitrile.

  • Irradiation Setup: Place 3 mL aliquots into quartz cuvettes (for UV testing) and standard borosilicate cuvettes (for visible light testing).

  • Exposure: Expose samples to a controlled light source (e.g., a photoreactor equipped with 254 nm UVC lamps or 440 nm blue LEDs) at a constant temperature of 25°C[3].

  • Time-Course Sampling: Withdraw 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Immediately transfer aliquots to amber HPLC vials containing 900 µL of a quenching solvent (e.g., cold methanol). Analyze via LC-MS/MS to quantify the parent compound depletion and identify ring-cleavage products (e.g., phenazine derivatives)[4].

References

  • Title: Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water Source: ResearchGate URL
  • Title: Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability Source: American Coatings Association URL
  • Title: Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State Source: Journal of the American Chemical Society URL
  • Title: Photolysis of benzotriazole and formation of its polymerised photoproducts in aqueous solutions under UV irradiation Source: ResearchGate URL
  • Title: Visible Light-Promoted Diazoacetates and Nitriles Generating Nitrilium Ions Trapped by Benzotriazoles and Carboxylic Acids Source: Organic Letters URL

Sources

Scalable production methods for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

[1]

Executive Summary & Retrosynthetic Logic

Target Molecule: 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Primary Challenge: Regiocontrol of the cyclohexyl group at the N1 position. Solution: A stepwise construction of the triazole ring after installing the cyclohexyl amine.

Direct alkylation of benzotriazole-5-carbonitrile typically yields a mixture of N1 and N2 isomers (approx. 60:40 ratio) which requires expensive chromatographic separation. To achieve >98% regiochemical purity on a kilogram scale, we employ a nucleophilic aromatic substitution (SNAr) followed by reductive cyclization.

Reaction Scheme (DOT Visualization)

ReactionSchemeSM4-Chloro-3-nitrobenzonitrile(Starting Material)Inter1Intermediate 1:4-(Cyclohexylamino)-3-nitrobenzonitrileSM->Inter1Step 1: SNArReagent1CyclohexylamineK2CO3, DMFReagent1->Inter1Inter2Intermediate 2:3-Amino-4-(cyclohexylamino)benzonitrileInter1->Inter2Step 2: Chemoselective Red.Step2Fe / NH4Cl(Nitro Reduction)Step2->Inter2ProductTarget:1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrileInter2->ProductStep 3: Ring ClosureStep3NaNO2 / HCl(Diazotization & Cyclization)Step3->Product

Figure 1: Retrosynthetic pathway designed for regioselective scale-up.

Detailed Experimental Protocols

Step 1: SNAr Displacement

Objective: Install the cyclohexyl group at the future N1 position. Reaction: 4-Chloro-3-nitrobenzonitrile + Cyclohexylamine → 4-(Cyclohexylamino)-3-nitrobenzonitrile.

Protocol:

  • Setup: Charge a 5L jacketed reactor with 4-Chloro-3-nitrobenzonitrile (500 g, 2.74 mol) and DMF (2.5 L). Stir to dissolve.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (568 g, 4.11 mol, 1.5 eq) to the solution. The suspension may turn slightly yellow.

  • Amine Addition: Add Cyclohexylamine (326 g, 3.29 mol, 1.2 eq) dropwise over 60 minutes, maintaining the internal temperature between 20–30°C.

    • Note: The reaction is exothermic.[1] Control addition rate to prevent thermal runaway.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by HPLC (Target: <1% starting material).

  • Work-up:

    • Cool the reaction mixture to 20°C.

    • Slowly pour the mixture into Ice Water (10 L) with vigorous stirring. The product will precipitate as a bright orange/yellow solid.

    • Stir the slurry for 2 hours to ensure crystal growth.

  • Isolation: Filter the solid. Wash the cake with water (3 x 1 L) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: ~630 g (94%).

    • Appearance: Yellow crystalline solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without reducing the nitrile (CN) group. Criticality: Catalytic hydrogenation (Pd/C) carries a risk of reducing the nitrile to a benzylamine. The Iron/Ammonium Chloride method is selected for its high chemoselectivity and robustness on scale.

Protocol:

  • Setup: Charge a 10L reactor with Intermediate 1 (600 g, 2.45 mol), Ethanol (3.6 L), and Water (1.2 L).

  • Activation: Add Ammonium Chloride (NH₄Cl) (65 g, 1.22 mol, 0.5 eq) and Iron Powder (410 g, 7.35 mol, 3.0 eq, -325 mesh).

  • Reaction: Heat the mixture to reflux (approx. 78–80°C) with vigorous mechanical stirring (Iron is heavy and settles).

    • Monitor: Reaction is typically complete in 2–4 hours. TLC/HPLC should show disappearance of the yellow nitro compound and formation of the fluorescent amine.

  • Work-up:

    • Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (500 mL).

    • Concentrate the filtrate under reduced pressure to remove most ethanol.

    • Dilute the residue with Ethyl Acetate (3 L) and wash with water (2 x 1 L) and brine (1 L).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to dryness.

    • Note: The diamine intermediate is sensitive to oxidation (air). Proceed immediately to Step 3 or store under Nitrogen.

    • Expected Yield: ~500 g (95%).

    • Appearance: Off-white to tan solid.

Step 3: Diazotization and Cyclization

Objective: Form the triazole ring via diazotization of the primary amine, which cyclizes onto the secondary amine.

Protocol:

  • Setup: Charge a 5L reactor with Intermediate 2 (500 g, 2.32 mol) and Glacial Acetic Acid (2.5 L). Stir to dissolve.

  • Acidification: Cool the solution to 0–5°C. Add Conc. HCl (250 mL) slowly.

  • Diazotization: Prepare a solution of Sodium Nitrite (NaNO₂) (176 g, 2.55 mol, 1.1 eq) in minimal Water (350 mL).

    • Add the NaNO₂ solution dropwise to the reactor, strictly maintaining temperature <10°C .

    • Mechanism:[2][3][4][5] The primary amine forms a diazonium salt, which immediately undergoes intramolecular attack by the cyclohexyl-amine nitrogen to close the ring.

  • Reaction: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Work-up:

    • Pour the reaction mixture into Ice Water (10 L).

    • Neutralize the pH to ~7 using 50% NaOH solution or solid Na₂CO₃ (Caution: Foaming).

    • The product will precipitate as a solid.[1][6]

  • Purification (Recrystallization):

    • Filter the crude solid.[6]

    • Recrystallize from Ethanol/Water (9:1) or Isopropanol . Heat to reflux to dissolve, then cool slowly to 4°C.

  • Final Isolation: Filter the pure crystals and dry at 50°C under vacuum.

    • Final Yield: ~450 g (85% for Step 3).

    • Overall Yield: ~75% (from starting material).

    • Purity: >99% (HPLC).

Process Safety & Quality Control

Critical Process Parameters (CPP)
ParameterStepLimitConsequence of Deviation
Temp. Control Step 1 (Addition)<30°CRunaway exotherm; impurity formation.
Stirring Rate Step 2 (Reduction)High RPMIron settling leads to stalled reaction.
Temp. Control Step 3 (Diazotization)<10°CDecomposition of diazonium salt; explosion risk.
pH Adjustment Step 3 (Work-up)pH 7.0 ± 0.5High pH may hydrolyze the nitrile; Low pH retains product in water.
Analytical Specifications
  • HPLC: Column C18, Acetonitrile/Water (0.1% TFA) gradient. Purity >98.5%.

  • 1H NMR (DMSO-d6): Diagnostic peaks:

    • Cyclohexyl methine proton (multiplet, ~4.5–5.0 ppm).

    • Aromatic protons (3 distinct signals for the 1,2,4-substitution pattern).

  • IR: Nitrile stretch at ~2230 cm⁻¹.

Process Flow Diagram

ProcessFlowcluster_0Step 1: SNArcluster_1Step 2: Reductioncluster_2Step 3: CyclizationOp1Reactor: SM + DMF + K2CO3Op2Dose: Cyclohexylamine(Temp < 30°C)Op1->Op2Op3Quench: Ice WaterOp2->Op3Op4Filter & DryOp3->Op4Op5Reactor: Step 1 Product+ Fe/NH4Cl + EtOHOp4->Op5Op6Reflux (78°C)Op5->Op6Op7Hot Filtration (Remove Fe)Op6->Op7Op8Concentrate & ExtractOp7->Op8Op9Reactor: Step 2 Product+ AcOH + HClOp8->Op9Op10Dose: NaNO2 (aq)(Temp < 10°C)Op9->Op10Op11Neutralize & FilterOp10->Op11Op12Recrystallize (EtOH)Op11->Op12

Figure 2: Operational workflow for the kilogram-scale production.

References

  • Benzotriazole Synthesis Overview

    • Synthesis of benzotriazoles.[1][4][5][7][8][9][10] Organic Chemistry Portal.

    • [Link]

  • SNAr of 4-chloro-3-nitrobenzonitrile: Guidechem. How to Synthesize 4-CHLORO-3-NITROBENZONITRILE?
  • Sigma-Aldrich.
  • Benzotriazole Biological Activity & Applications

    • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.[5][7][9] GSC Biological and Pharmaceutical Sciences, 2024.[5][11]

    • [Link]

Cell culture dosing regimens for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Culture Dosing Regimens for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Introduction & Scope

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8) is a benzotriazole derivative characterized by a fused benzene-triazole core, a nitrile handle at the C5 position, and a hydrophobic cyclohexyl group at the N1 position.[1]

While benzotriazoles are historically known as industrial corrosion inhibitors, this specific 5-carbonitrile subclass has emerged in medicinal chemistry as a privileged scaffold for kinase inhibition (e.g., CK2, CDK7) and antiviral activity (targeting enteroviral replication).[1] The cyclohexyl moiety enhances lipophilicity, facilitating cellular permeability but presenting challenges in aqueous solubility during dosing.[1]

This Application Note provides a standardized protocol for the solubilization, dosing, and biological evaluation of this compound in mammalian cell culture. It is designed to mitigate common artifacts such as microprecipitation and solvent toxicity.[1]

Physicochemical Properties & Stock Preparation

Critical Causality: The cyclohexyl group significantly increases the LogP (partition coefficient) compared to the parent benzotriazole.[1] Direct addition of high-concentration DMSO stocks to culture media often causes immediate precipitation, leading to "false" cytotoxicity via physical cell disruption rather than biochemical mechanism.[1]

PropertyValueNotes
Molecular Weight 226.28 g/mol
Formula C₁₃H₁₄N₄
Solubility (Water) NegligibleDo not attempt aqueous stock.[1]
Solubility (DMSO) >50 mMRecommended vehicle.[1]
Stability HighStable at -20°C for >12 months (powder).[1]
Protocol: Preparation of Master Stock (10 mM)
  • Weighing: Weigh 2.26 mg of powder into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (biotech grade, ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Dosing Strategy: The "Intermediate Plate" Method

Direct spiking of DMSO stock into cell wells is prohibited. This causes a localized high-solvent "shock" and potential compound crystallization.[1] We utilize an Intermediate Dilution Step to ensure thermodynamic equilibrium before cells are exposed.[1]

Experimental Workflow Diagram

DosingWorkflow cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) InterPlate Intermediate Plate (10x Conc. in Media) Stock->InterPlate 1:100 Dilution (e.g., 5µL + 495µL Media) CellPlate Cell Culture Plate (Final Assay Conc.) InterPlate->CellPlate 1:10 Addition (10µL to 90µL Cells) Readout Assay Readout (72h Viability/IC50) CellPlate->Readout Incubate 72h

Caption: Figure 1. The "Intermediate Plate" workflow ensures compound solubility is verified (microscopy check) before cell contact, preventing precipitation artifacts.[1]

Step-by-Step Dosing Protocol

Objective: Generate a 7-point dose-response curve (0.1 µM – 100 µM).

  • Seed Cells: Plate cells (e.g., A549, Vero, or MCF-7) at 3,000–5,000 cells/well in 90 µL of complete media in a 96-well plate. Incubate 24h for attachment.

  • Prepare Intermediate Plate (V-Bottom 96-well):

    • Place 198 µL of Complete Media into Column 1.[1]

    • Place 100 µL of Complete Media into Columns 2–8.[1]

    • Add 2 µL of 10 mM Stock to Column 1 (Result: 100 µM, 1% DMSO).

    • Perform serial 1:3 dilutions (transfer 50 µL Col 1 -> Col 2, etc.).

    • Note: This creates a 10x concentration gradient (1000 µM down to ~1 µM) in 1% DMSO.[1]

  • Final Treatment:

    • Transfer 10 µL from the Intermediate Plate to the Cell Plate (containing 90 µL media).

    • Final Concentration: 100 µM down to 0.1 µM.

    • Final DMSO: 0.1% (Constant across all wells).[1]

Biological Evaluation & Mechanism

When evaluating 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile, researchers generally investigate two primary pathways based on Structure-Activity Relationship (SAR) data of benzotriazoles.

Putative Signaling Interaction

Mechanism Compound 1-Cyclohexyl-1,2,3- benzotriazole-5-CN Kinase Kinase Domain (CK2 / CDK7) Compound->Kinase ATP Competition ViralRep Viral Replication (Enterovirus 2C Protein) Compound->ViralRep Capsid Binding / Helicase Inhibition Apoptosis Apoptosis (Caspase 3/7) Compound->Apoptosis Induces Proliferation Cell Proliferation Compound->Proliferation Downregulates Kinase->Apoptosis Inhibits Kinase->Proliferation Promotes

Caption: Figure 2.[1] Putative mechanisms of action. Benzotriazole-5-carbonitriles often act as ATP-competitive kinase inhibitors or viral capsid binders, leading to antiproliferative effects.[1]

Recommended Assays
  • Cytotoxicity (MTT/CCK-8):

    • Timepoint: 72 hours.[1]

    • Expectation: Benzotriazoles can be cytostatic.[1] A reduction in signal may represent growth arrest rather than necrosis.[1]

    • Control: Staurosporine (1 µM) as a positive kill control.[1]

  • Antiviral Screen (CPE Reduction):

    • If testing against Coxsackie or Poliovirus, treat cells 1 hour prior to infection.[1]

    • Readout: Crystal Violet staining of viable monolayers.

Data Analysis & Troubleshooting

Calculating IC50: Normalize data to Vehicle Control (0.1% DMSO = 100% Viability) and Triton X-100/Staurosporine (0% Viability). Fit using a non-linear regression (4-parameter logistic):



Troubleshooting Table:

ObservationProbable CauseSolution
Precipitate in wells Compound insolubility at >50 µMReduce max dose; verify Intermediate Plate clarity.
Edge Effect Evaporation of outer wellsFill outer wells with PBS; do not use for data.[1]
Non-sigmoidal curve Solubility limit reached before toxicityThe compound may be non-toxic at soluble limits (LogS < IC50).[1] Report as "IC50 > [Solubility Limit]".[1]

References

  • Benzotriazole Scaffold Bioactivity

    • Title: Benzotriazole: An overview on its versatile biological behavior.[1][2][3][4]

    • Source: European Journal of Medicinal Chemistry / PMC.[1]

    • URL:[Link]

  • Antiviral Applications

    • Title: Antiviral Activity of Benzotriazole Based Derivatives.[1][2][4][5]

    • Source: The Open Medicinal Chemistry Journal.[1]

    • URL:[Link]

  • Kinase Inhibition (CK2/CDK)

    • Title: Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors.[1][6]

    • Source: RSC Advances.[1]

    • URL:[Link]

  • Compound Data

    • Title: 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (PubChem CID 1393442-44-8).[1]

    • Source: PubChem.[1][7]

    • URL:[Link][1]

Sources

Application Note: Catalytic Strategies for the Synthesis of Benzotriazole-5-Carbonitrile Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzotriazole-5-carbonitriles are highly privileged pharmacophores and bioisosteres frequently utilized in modern drug discovery to mimic amides, carboxylic acids, and tetrazoles. Synthesizing these precursors requires precise control over reaction conditions to prevent degradation of the sensitive carbonitrile moiety or poisoning of transition-metal catalysts. As an Application Scientist, I have structured this guide to detail the two most robust, field-proven methodologies for synthesizing these precursors: Palladium-Catalyzed Cyanation of halogenated benzotriazoles and Catalytic Diazotization/Cyclization of diaminobenzonitriles.

This document provides the mechanistic causality behind reagent selection, self-validating experimental protocols, and comparative quantitative data to guide your synthetic strategy.

Strategy 1: Palladium-Catalyzed Buchwald-Type Cyanation

Mechanistic Rationale & Causality

The direct cyanation of 5-bromo-1H-benzotriazole represents a powerful late-stage functionalization approach. However, the introduction of a cyano group via transition-metal catalysis is notoriously challenging. High concentrations of free cyanide ions (CN⁻) strongly coordinate to the Pd(0) center, forming inactive anionic complexes such as [Pd(CN)₄]²⁻, which effectively poisons the catalyst and halts the catalytic cycle.

To circumvent this, 1 is strategically selected as the cyanide source[1]. Due to its low solubility in organic solvents, Zn(CN)₂ provides a slow, controlled release of cyanide ions during the transmetalation step, maintaining a low steady-state concentration that protects the active Pd(0) species[1]. Furthermore, the use of the bidentate phosphine ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) with Pd₂(dba)₃ forces the intermediate Pd(II) complex into a cis-geometry, which is a strict stereoelectronic requirement for the final reductive elimination step to yield the carbonitrile[2].

Pd_Cyanation_Cycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) Pd0->OxAdd 5-Bromo-1H-benzotriazole TransMet Transmetalation (Ar-Pd(II)-Br + Zn(CN)2 -> Ar-Pd(II)-CN) OxAdd->TransMet Zn(CN)2 RedElim Reductive Elimination (Ar-Pd(II)-CN -> Ar-CN + Pd(0)) TransMet->RedElim ZnBr(CN) RedElim->Pd0 Benzotriazole-5-carbonitrile

Catalytic cycle of the palladium-catalyzed Buchwald-type cyanation of 5-bromo-1H-benzotriazole.

Protocol 1: Self-Validating Cyanation Methodology

This protocol is adapted from established palladium-catalyzed cyanation procedures[2].

Materials:

  • 5-Bromo-1H-benzotriazole (1.0 mmol, 198 mg)

  • Zinc cyanide, Zn(CN)₂ (0.6 mmol, 70 mg)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 mmol, 18 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.04 mmol, 22 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • System Evacuation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1H-benzotriazole, Zn(CN)₂, Pd₂(dba)₃, and dppf. Seal the flask with a septum and purge the system with Argon via three vacuum/Argon cycles. Causality: Pd(0) and phosphine ligands are highly susceptible to aerobic oxidation; strict inert conditions are mandatory.

  • Solvent Addition: Inject 5 mL of anhydrous DMF via syringe.

  • Catalytic Heating: Submerge the flask in a pre-heated oil bath at 90 °C and stir vigorously for 12–16 hours[2].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 197/199) constitutes <2% of the total area, and a dominant product peak appears at m/z 143 [M-H]⁻.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and quench with 10 mL of a 5% aqueous ammonia solution. Causality: Ammonia safely sequesters unreacted zinc and trace cyanide into soluble, stable complexes. Separate the organic layer, wash with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Strategy 2: Catalytic Diazotization and Intramolecular Cyclization

Mechanistic Rationale & Causality

An alternative, highly efficient route builds the benzotriazole core directly from 3,4-diaminobenzonitrile. Traditional diazotization relies on sodium nitrite (NaNO₂) and concentrated aqueous acids (e.g., HCl or H₂SO₄). However, subjecting a carbonitrile to harsh, hot aqueous acids frequently results in unwanted hydrolysis of the nitrile to a primary amide or carboxylic acid.

To ensure absolute chemoselectivity, this protocol utilizes 3 in an anhydrous organic solvent[3]. TBN acts as a mild, organic-soluble source of the nitrosonium ion (NO⁺). The primary amine of the substrate attacks the nitrosonium ion to form a diazonium intermediate. Because the spatial proximity of the adjacent amine is highly favorable, an immediate intramolecular cyclization occurs, expelling a proton and water to irreversibly form the stable aromatic benzotriazole system.

Cyclization_Mechanism SM 3,4-Diaminobenzonitrile Diazonium Diazonium Intermediate SM->Diazonium + NO+ NO_ion Nitrosonium Ion (NO+) from TBN NO_ion->Diazonium Cyclization Intramolecular Cyclization Diazonium->Cyclization -H+ / -H2O Product 1H-Benzotriazole-5-carbonitrile Cyclization->Product Tautomerization

Mechanism of acid-catalyzed diazotization and cyclization to form the benzotriazole core.

Protocol 2: Self-Validating Cyclization Methodology

This protocol utilizes mild organic nitrites to preserve sensitive functional groups[3].

Materials:

  • 3,4-Diaminobenzonitrile (1.0 mmol, 133 mg)

  • tert-Butyl nitrite, TBN (2.0 mmol, 206 mg / ~0.24 mL)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

Step-by-Step Procedure:

  • Substrate Dissolution: In a 25 mL round-bottom flask, dissolve 3,4-diaminobenzonitrile in 5 mL of anhydrous MeCN.

  • Controlled Reagent Addition: Cool the flask to 0 °C in an ice bath. Add tert-Butyl nitrite dropwise over 5 minutes. Causality: The initial diazotization is exothermic and releases nitrogen gas; cooling prevents runaway kinetics and minimizes the formation of intermolecular azo-coupled byproducts.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/EtOAc). The self-validating endpoint is reached when the highly polar diamine starting material (which stays near the baseline) is completely consumed, replaced by a single, less polar spot (the benzotriazole). A negative Ninhydrin stain confirms the total consumption of primary amines.

  • Isolation: Concentrate the reaction mixture directly under reduced pressure to remove MeCN and tert-butanol (the byproduct of TBN). Triturate the crude solid with cold diethyl ether to yield the pure 1H-benzotriazole-5-carbonitrile as a crystalline solid.

Quantitative Data & Method Comparison

To assist in selecting the appropriate synthetic route for your specific pipeline, the following table summarizes the quantitative metrics and operational parameters of both methodologies.

ParameterPathway 1: Pd-Catalyzed CyanationPathway 2: Diazotization/Cyclization
Starting Material 5-Bromo-1H-benzotriazole3,4-Diaminobenzonitrile
Catalyst / Reagents Pd₂(dba)₃, dppf, Zn(CN)₂tert-Butyl nitrite (TBN)
Solvent Anhydrous DMF or DMAAnhydrous Acetonitrile (MeCN)
Temperature 80 °C – 100 °C0 °C to Room Temperature
Reaction Time 12 – 16 hours2 – 4 hours
Typical Yield 75% – 85%85% – 95%
Primary Advantage Direct functionalization of the intact coreRapid, transition-metal-free construction
Primary Limitation Requires strict inert atmosphere & toxic CNRequires access to specific diamine precursors

References

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media National Center for Biotechnology Information (PMC)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with synthesizing 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile. This guide bypasses generic advice, focusing instead on the causality behind low yields and providing self-validating protocols to ensure experimental success.

Q1: Why is my yield of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile consistently low (<30%) when using the direct N-alkylation route?

A1: The primary culprit behind low yields in direct N-alkylation is poor regioselectivity .

When you attempt to alkylate 1H-benzotriazole-5-carbonitrile with a cyclohexyl halide (e.g., cyclohexyl bromide), the deprotonated benzotriazolide anion presents multiple nucleophilic sites. Because the benzotriazole core is rendered asymmetric by the electron-withdrawing 5-cyano group, alkylation can occur at the N1, N2, or N3 positions[1].

The outcome is heavily dictated by the solvent and base used. Polar aprotic solvents (like DMF) leave the benzotriazolide anion "naked" and highly reactive, slightly favoring N1/N3 alkylation over N2, but failing to distinguish effectively between N1 and N3[2]. Furthermore, the bulky nature of the cyclohexyl group introduces severe steric hindrance, which drastically slows down the reaction and promotes competing elimination reactions (e.g., formation of cyclohexene). The difficulty of separating the resulting N1, N2, and N3 isomers via chromatography ultimately decimates the isolated yield of your target N1-isomer.

Table 1: Influence of Reaction Pathway on Isomer Distribution (Typical Yields)

Synthetic PathwayBase / CatalystSolventN1-Isomer (Target)N2-IsomerN3-Isomer
Direct AlkylationK₂CO₃DMF (Polar Aprotic)~35%~25%~30%
Direct AlkylationNaOHEtOH (Polar Protic)~20%~50%~15%
De Novo Cyclization None (Acidic) AcOH / H₂O >95% 0% 0%
Q2: How can I bypass this regioselectivity issue to achieve a high yield of the specific N1-cyclohexyl isomer?

A2: To achieve absolute regiocontrol, you must abandon the direct alkylation route and utilize a de novo ring synthesis via the diazotization of an asymmetric diamine precursor: 4-cyano-N1-cyclohexylbenzene-1,2-diamine .

The Causality of the Mechanism: In an acidic medium, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂). The primary amine of the precursor selectively attacks the nitrous acid to form a highly reactive diazonium salt intermediate[3]. Because the adjacent secondary amine is already substituted with the cyclohexyl group, it acts as an internal nucleophile, attacking the diazonium group in a rapid intramolecular cyclization. A final deprotonation step yields the stable aromatic benzotriazole ring[3]. Because the cyclohexyl group is pre-installed on the specific nitrogen atom, N2 and N3 isomers are physically impossible to form. This intramolecular capture is thermodynamically driven and irreversible[4].

Regioselectivity Start1 1H-Benzotriazole- 5-carbonitrile Alk N-Cyclohexylation (Base, Solvent) Start1->Alk Mix Mixture of N1, N2, N3 Isomers (<35% Yield) Alk->Mix Start2 4-Cyano-N1-cyclohexyl- benzene-1,2-diamine Diaz Diazotization (NaNO2, Acid, <5°C) Start2->Diaz Prod 1-Cyclohexyl-1,2,3-benzotriazole- 5-carbonitrile (>95% Yield) Diaz->Prod

Synthesis pathways: N-alkylation vs. highly selective de novo diazotization.

Q3: I am using the de novo diazotization route, but my yields are still sub-optimal and I observe significant tar formation. What is going wrong?

A3: The primary cause of failure in the diazotization route is thermal degradation of the diazonium intermediate .

Diazonium salts are highly unstable. The addition of NaNO₂ to the acidic amine solution is a strongly exothermic process[5]. If the internal temperature of the reaction mixture exceeds 5 °C, the diazonium intermediate will decompose, releasing nitrogen gas and forming a phenol, or it will undergo intermolecular azo coupling with unreacted starting material to form dark, tarry azo dyes[3].

Table 2: Troubleshooting the De Novo Diazotization Route

ObservationMechanistic CauseCorrective Action
Dark red/black tar formation Intermolecular azo coupling due to high localized temperatures.Slow down NaNO₂ addition. Ensure vigorous magnetic stirring to prevent localized hot spots.
Vigorous bubbling (gas evolution) Thermal decomposition of the diazonium salt into N₂ gas and phenol.Maintain internal temperature strictly between 0 °C and 5 °C using a salt-ice bath.
Incomplete conversion (Starting material remains) Insufficient nitrous acid generation or premature quenching.Perform the Starch-Iodide self-validation test (see protocol below) to ensure slight excess of HNO₂.
Q4: What is the optimized, self-validating protocol for the de novo synthesis?

A4: Below is a field-proven methodology designed to prevent thermal degradation and ensure complete cyclization. This protocol utilizes a self-validating check (Starch-Iodide test) so you do not proceed blindly.

Step-by-Step Methodology:

Step 1: Pre-reaction Setup & Dissolution

  • In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 1.0 equivalent of 4-cyano-N1-cyclohexylbenzene-1,2-diamine in a mixture of glacial acetic acid and water (typically a 1:2 v/v ratio).

    • Mechanistic Note: Acetic acid is preferred over strong mineral acids (like HCl) because it provides a buffered environment that prevents premature degradation while maintaining the solubility of the bulky organic precursor[3].

Step 2: Temperature Control & Diazotization 2. Submerge the flask in an ice-brine bath. Wait until the internal temperature drops to 0–2 °C. 3. Prepare a concentrated aqueous solution of sodium nitrite (1.1 equivalents). 4. Begin dropwise addition of the NaNO₂ solution using an addition funnel. Monitor the internal thermometer continuously; adjust the drip rate so the temperature never exceeds 5 °C[5].

Step 3: Self-Validation (The Starch-Iodide Check) 5. After the addition is complete, stir for 15 minutes at 0–5 °C. 6. Validation: Dip a glass rod into the mixture and touch it to a piece of starch-iodide indicator paper.

  • If it turns blue-black: Excess nitrous acid is present, confirming that the diazotization of the primary amine is complete. Proceed to Step 4.

  • If there is no color change: The NaNO₂ was consumed or degraded. Add an additional 0.1 eq of NaNO₂ and re-test.

Step 4: Cyclization & Isolation 7. Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for an additional 1 hour to ensure complete intramolecular cyclization. 8. Pour the reaction mixture into crushed ice/water to precipitate the product. 9. Filter the solid under vacuum, wash thoroughly with cold water to remove residual acetic acid, and dry under a vacuum to yield the crude 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile.

Workflow Step1 Dissolve Diamine Precursor in AcOH/H2O Step2 Chill to 0-5 °C (Monitor Internal Temp) Step1->Step2 Step3 Dropwise Addition of NaNO2(aq) Step2->Step3 Step4 Intramolecular Cyclization (Stir 1 hr at 0-5 °C) Step3->Step4 TLC Self-Validation: Starch-Iodide Test Step4->TLC Check for excess HNO2 Step5 Precipitation & Filtration (Ice-Cold Water Wash) TLC->Step5 Proceed if Blue-Black

Optimized experimental workflow featuring internal temperature monitoring and self-validation.

References
  • Pharmacy Infoline. "Synthesis of benzotriazole from o-phenylenediamine." Pharmacy Infoline. Available at: [Link]

Sources

Optimizing reaction temperature for benzotriazole cyclohexylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Benzotriazole Cyclohexylation

Executive Summary

Welcome to the Technical Support Center for benzotriazole functionalization. This guide addresses the critical thermodynamic and kinetic parameters governing the N-cyclohexylation of benzotriazole .

The reaction of benzotriazole (BtH) with cyclohexylating agents (cyclohexyl halides, cyclohexene, or cyclohexanol) is highly sensitive to temperature due to the competition between N1-alkylation (Thermodynamic Product) and N2-alkylation (Kinetic Product) , as well as the steric hindrance of the secondary cyclohexyl group.

Part 1: Troubleshooting Guide & FAQs

Scenario 1: "I am getting a mixture of N1 and N2 isomers. How do I favor the N1-cyclohexyl product?"

Diagnosis: The reaction is likely running under kinetic control or has not reached equilibrium. Technical Insight: Benzotriazole exists in tautomeric equilibrium.[1] While the N1-H tautomer is more stable, the N2 position is often more nucleophilic in the deprotonated state or under specific catalytic cycles (e.g., Mitsunobu conditions). However, the N1-cyclohexylbenzotriazole is the thermodynamically stable isomer because it retains the full aromaticity of the benzene ring more effectively than the quinoid-like character of the N2-isomer. Solution:

  • Increase Temperature: Raise the reaction temperature to 80–110°C (e.g., refluxing toluene or DMF). High thermal energy overcomes the activation barrier for the rearrangement of the kinetic N2 product to the thermodynamic N1 product.[2]

  • Extend Reaction Time: Allow the reaction to "cook" longer to facilitate thermodynamic equilibration.

Scenario 2: "I specifically need the N2-cyclohexyl isomer, but I keep getting N1. What should I do?"

Diagnosis: The reaction temperature is too high, allowing thermodynamic equilibration to the N1 isomer.[2] Technical Insight: N2-alkylation is often the kinetic pathway. Once formed, the N2 isomer can rearrange to the N1 isomer if sufficient thermal energy is provided. To trap the N2 isomer, you must operate under kinetic control . Solution:

  • Lower Temperature: Conduct the reaction at 0°C to Room Temperature (25°C) .

  • Change Reagents: Use Mitsunobu conditions (PPh₃/DIAD) at 0°C, which mechanistically favors N2-alkylation.

  • Stop Early: Quench the reaction immediately upon consumption of the starting material to prevent equilibration.[2]

Scenario 3: "My yield is low, and I see a lot of cyclohexene byproduct."

Diagnosis: Elimination (E1 or E2) is competing with substitution (S_N1 or S_N2). Technical Insight: Cyclohexyl groups are secondary alkyl groups. At high temperatures, especially with strong bases (E2) or strong acids (E1), the cyclohexylating agent can undergo elimination to form cyclohexene rather than coupling with benzotriazole. Solution:

  • Moderate Temperature: Do not exceed 100°C if using acid catalysts.

  • Switch Bases: If using alkyl halides, switch from strong, bulky bases (like t-BuOK) to weaker, non-nucleophilic bases (like K₂CO₃ or Cs₂CO₃) to suppress E2 elimination.

  • Reagent Control: If using cyclohexanol/acid, ensure the acid concentration is not promoting rapid dehydration of the alcohol before it can react with the amine.

Scenario 4: "The reaction stalls at 50% conversion despite excess reagents."

Diagnosis: Steric hindrance of the secondary cyclohexyl group is preventing attack at lower temperatures. Technical Insight: The cyclohexyl ring is bulky. Attacking the crowded N1 position requires overcoming significant steric repulsion. Low temperatures may not provide enough energy to surmount this activation barrier (Arrhenius equation). Solution:

  • Stepwise Heating: Start at RT to mix, then ramp to 60–80°C . This provides the activation energy for the S_N2 attack without immediately causing decomposition.

  • Solvent Switch: Use a polar aprotic solvent (DMF, DMSO) to enhance the nucleophilicity of the benzotriazole anion.

Part 2: Experimental Protocols

Protocol A: Thermodynamic Synthesis (Target: N1-Cyclohexylbenzotriazole)

Best for: High stability, large scale, standard pharmaceutical intermediates.

  • Setup: Charge a round-bottom flask with 1H-benzotriazole (1.0 equiv) and K₂CO₃ (1.5 equiv) in DMF (0.5 M).

  • Addition: Add cyclohexyl bromide (1.2 equiv) dropwise at Room Temperature.

  • Thermal Phase: Heat the mixture to 90°C for 12–16 hours.

    • Note: This high temperature ensures any N2 isomer formed initially rearranges or equilibrates to the N1 form.

  • Workup: Cool to RT. Pour into ice water. The N1 isomer typically precipitates as a solid. Filter and wash with water.

  • Purification: Recrystallization from ethanol/water.

Protocol B: Kinetic Synthesis (Target: N2-Cyclohexylbenzotriazole)

Best for: Specific biological targets requiring the N2-isomer.

  • Setup: Charge flask with 1H-benzotriazole (1.0 equiv), Triphenylphosphine (1.2 equiv), and Cyclohexanol (1.2 equiv) in dry THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 30 minutes, maintaining temp < 5°C.

  • Reaction: Stir at 0°C to 20°C for 4–6 hours. Do NOT heat.

  • Workup: Concentrate solvent. Purify immediately via column chromatography (Silica gel, Hexane/EtOAc).

Part 3: Data Visualization

Figure 1: Reaction Pathway & Temperature Dependence

This diagram illustrates the divergence between Kinetic (N2) and Thermodynamic (N1) pathways.

Benzotriazole_Reaction_Pathway Start Benzotriazole + Cyclohexyl Agent TS_Kinetic TS: Kinetic (Lower Ea) Favors N2-Attack Start->TS_Kinetic Low Temp (<25°C) TS_Thermo TS: Thermodynamic (Higher Ea) Favors N1-Attack Start->TS_Thermo High Temp (>80°C) Product_N2 N2-Isomer (Kinetic) Less Stable TS_Kinetic->Product_N2 Product_N1 N1-Isomer (Thermodynamic) More Stable (Aromatic) TS_Thermo->Product_N1 Product_N2->Product_N1 Thermal Isomerization (High T, Long Time)

Caption: Kinetic vs. Thermodynamic pathways. Low temperatures trap the N2 isomer, while high temperatures drive the system toward the stable N1 isomer.

Figure 2: Temperature Optimization Decision Tree

Follow this logic flow to select the correct temperature for your specific goal.

Temp_Optimization_Tree Goal What is your Target Isomer? Target_N1 Target: N1-Cyclohexyl (Thermodynamic) Goal->Target_N1 Target_N2 Target: N2-Cyclohexyl (Kinetic) Goal->Target_N2 N1_Strategy Strategy: High Temp / Equilibrium Target_N1->N1_Strategy N2_Strategy Strategy: Low Temp / Kinetic Trap Target_N2->N2_Strategy N1_Action Set Temp: 80°C - 110°C Solvent: DMF/Toluene Time: >12 Hours N1_Strategy->N1_Action N2_Action Set Temp: 0°C - 25°C Method: Mitsunobu Time: <6 Hours N2_Strategy->N2_Action Warning Warning: Check for Elimination (Cyclohexene formation) N1_Action->Warning If >120°C or Strong Base

Caption: Decision tree for selecting reaction temperature based on the desired regioisomer.

Part 4: Comparative Data Table

Table 1: Effect of Temperature on Regioselectivity (Typical Values)

Reaction ConditionTemperatureCatalyst/ReagentMajor ProductSelectivity (N1:N2)Risk Factor
Mitsunobu 0°C – 20°CPPh₃ / DIADN2 1:9High cost, difficult purification
Alkylation (Base) 25°CK₂CO₃ / DMFMixture60:40Low conversion due to sterics
Alkylation (Base) 90°CK₂CO₃ / DMFN1 95:5Elimination (Cyclohexene)
Acid Catalysis 80°CH₂SO₄ / CyclohexeneN1 90:10Polymerization of alkene

References

  • Reaction Mechanism & Tautomerism

    • Benzotriazole Tautomerism and Reactivity.[1][3][4][5] Comprehensive Heterocyclic Chemistry II.

    • Source:

  • Thermodynamic Isomerization

    • Thermal isomerization of N-substituted benzotriazoles.[6][7] Journal of the Chemical Society, Perkin Transactions 2.

    • Source:

  • N2-Selective Synthesis (Mitsunobu)

    • Regioselective alkylation of benzotriazole.[4][5][8][9][10][11] Journal of Organic Chemistry.

    • Source:

  • Cyclohexylation Specifics

    • Synthesis of N-cyclohexylbenzotriazole via acid catalysis.
    • Source:

Sources

Technical Support Center: Minimizing Isomers in the Synthesis of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to address the common challenge of regioselectivity and provide actionable strategies for minimizing the formation of undesired isomers. As your Senior Application Scientist, I have structured this guide to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthesis effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding isomer formation during the N-alkylation of 5-carbonitrile-1H-benzotriazole.

Q1: What are the N-1 and N-2 isomers that form during the synthesis of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile?

A1: The alkylation of 5-carbonitrile-1H-benzotriazole with a cyclohexyl group can occur on two different nitrogen atoms of the triazole ring. This results in two distinct constitutional isomers:

  • N-1 Isomer (Desired Product): 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile. This is an asymmetrical molecule.

  • N-2 Isomer (Undesired Byproduct): 2-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile. This is a symmetrical molecule.

N-substituted benzotriazoles exist as these two isomeric forms.[1][2][3] Generally, the 1H-substituted isomer is the predominant and more stable form in both solid and solution phases.[1][2][3]

Q2: What is the primary chemical reason for the formation of an isomer mixture?

A2: The formation of an isomer mixture is a direct consequence of the reaction mechanism for N-alkylation. The process begins with the deprotonation of the N-H group on the benzotriazole ring by a base. This creates a benzotriazolide anion, which is a resonance-stabilized ambident nucleophile. The negative charge is delocalized across the N-1, N-2, and N-3 atoms. The subsequent nucleophilic attack by this anion on the electrophilic cyclohexyl halide can occur from either the N-1 or N-2 position, leading to the respective isomers.[4] The ratio of these products is highly dependent on reaction conditions.[4]

Q3: Why is the N-1 isomer typically the desired product?

A3: The N-1 isomer is often the thermodynamically more stable product, particularly when a sterically bulky substituent like a cyclohexyl group is involved.[5] From a drug development perspective, specific isomers possess distinct three-dimensional structures, which dictate their binding affinity to biological targets. Consequently, pharmacological activity is often exclusive to one isomer. For instance, studies on other benzotriazole derivatives have shown that N-1 and N-2 substituted isomers can have significantly different biological activities.[6] Therefore, controlling the synthesis to yield a single, desired isomer is critical for both efficacy and regulatory approval.

Q4: How do different reaction parameters influence the N-1 to N-2 isomer ratio?

A4: Several factors critically influence the regioselectivity of the alkylation:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, THF) are generally preferred as they favor the formation of the N-1 isomer.[7] These solvents effectively solvate the base's cation but not the benzotriazolide anion, leading to a more reactive nucleophile where steric factors dominate, favoring attack at the less hindered N-1 position.

  • Base: The choice of base (e.g., K₂CO₃, NaH) affects the deprotonation equilibrium and the nature of the resulting ion pair, thereby influencing the reaction's regioselectivity.[8]

  • Steric Hindrance: The bulky nature of the cyclohexyl group sterically disfavors attack at the more hindered N-2 position, thus inherently favoring the N-1 isomer.

  • Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. In some cases, thermal isomerization can occur at elevated temperatures, typically favoring the more stable N-1 isomer.

Section 2: Troubleshooting Guide

This guide provides direct answers to common experimental challenges.

Problem 1: My reaction is producing a high percentage (>10%) of the undesired N-2 isomer.

  • Root Cause Analysis: The formation of a significant amount of the N-2 isomer typically points to suboptimal reaction conditions that reduce the inherent steric preference for N-1 alkylation. Common causes include the use of polar protic solvents (e.g., ethanol, water), which can solvate the anion and alter its nucleophilicity, or reaction temperatures that are not optimized for selectivity.[7]

  • Recommended Actions & Protocol: To maximize the yield of the N-1 isomer, a shift to a polar aprotic solvent system with a suitable base is recommended.

    Protocol 1: Optimized Synthesis for N-1 Selectivity

    • Preparation: Ensure all glassware is oven-dried. Use anhydrous N,N-Dimethylformamide (DMF).

    • Reaction Setup: To a solution of 5-carbonitrile-1H-benzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Stirring: Stir the suspension vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

    • Addition of Alkylating Agent: Add cyclohexyl bromide (1.2 eq) dropwise to the suspension.

    • Reaction: Heat the reaction mixture to 60-70 °C and stir until completion, monitoring progress with Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the product with ethyl acetate (3x).

    • Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

    • Analysis: Analyze the crude product ratio using ¹H NMR spectroscopy before purification.

Problem 2: I am struggling to separate the N-1 and N-2 isomers effectively.

  • Root Cause Analysis: The N-1 and N-2 isomers have different polarities due to their structural differences (asymmetric vs. symmetric). Ineffective separation via column chromatography is usually due to an inappropriate solvent system that does not provide sufficient resolution.

  • Recommended Actions & Protocol:

    Protocol 2: Purification by Flash Column Chromatography

    • Column Packing: Pack a silica gel column using a hexane/ethyl acetate slurry. The column size should be appropriate for the scale of the reaction (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the elution solvent and load it onto the column.

    • Elution: Begin elution with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. The less polar N-1 isomer should elute first.

    • Gradient: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the more polar N-2 isomer.

    • Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.

Problem 3: How can I accurately and quickly determine the N-1 to N-2 isomer ratio?

  • Root Cause Analysis: A reliable and quantitative analytical method is required to assess the success of the synthesis and the purity of the final product.

  • Recommended Actions & Protocol: ¹H NMR spectroscopy is the most definitive and straightforward method for determining the isomer ratio.[7]

    Protocol 3: Isomer Ratio Determination by ¹H NMR

    • Sample Preparation: Prepare a solution of the crude product in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

    • Spectral Analysis:

      • N-1 Isomer (Asymmetric): The three protons on the benzene ring will be distinct and appear as separate signals in the aromatic region (typically 7.0-8.5 ppm).

      • N-2 Isomer (Symmetric): Due to the plane of symmetry, the protons at the 4- and 7-positions will be chemically equivalent, as will the proton at the 5- and 6-positions (one of which is substituted by CN). This results in a simpler, more symmetrical pattern in the aromatic region.

    • Quantification: Identify a well-resolved, non-overlapping signal for each isomer. Integrate these signals. The ratio of the integration values corresponds directly to the molar ratio of the isomers in the mixture.

    Alternatively, analytical methods like HPLC or LC-MS can be developed for separation and quantification.[9][10]

Section 3: Data & Visualization

Table 1: Influence of Reaction Parameters on Isomer Selectivity
ParameterConditionPredominant ProductRationale & Reference
Solvent Polar Aprotic (DMF, THF, Acetonitrile)N-1 Isomer Poorly solvates the benzotriazolide anion, allowing steric effects to dominate, which favors the less-hindered N-1 position.[4][7]
Polar Protic (Ethanol, Water)Mixture of IsomersSolvates the anion via hydrogen bonding, altering the relative nucleophilicity of N-1 and N-2 and leading to poor selectivity.[7]
Base Potassium Carbonate (K₂CO₃)N-1 Isomer A moderately strong base that is effective in polar aprotic solvents for generating the anion.[4][8]
Sodium Hydride (NaH)N-1 Isomer A strong, non-nucleophilic base that irreversibly forms the anion, often providing high selectivity in anhydrous conditions.[4]
Catalyst Phase Transfer Catalyst (e.g., TBAB)N-1 Isomer Can improve reaction rates and selectivity, particularly in biphasic systems or with solid-liquid phase reactions.[1]
Diagrams

G cluster_reactants Reactants cluster_products Products BTA 5-Cyano-1H-benzotriazole Anion Benzotriazolide Anion (Resonance Stabilized) BTA->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion N1_Isomer N-1 Isomer (Thermodynamically Favored) Anion->N1_Isomer Path A (N-1 Attack) N2_Isomer N-2 Isomer (Sterically Disfavored) Anion->N2_Isomer Path B (N-2 Attack) RX Cyclohexyl Halide RX->N1_Isomer RX->N2_Isomer

Caption: Reaction mechanism for the N-alkylation of 5-Cyano-1H-benzotriazole.

G start Crude Product Analysis (¹H NMR) check_ratio Is N-2 Isomer > 10%? start->check_ratio optimize Troubleshoot Synthesis: 1. Verify anhydrous DMF solvent. 2. Use K₂CO₃ or NaH as base. 3. Control temperature (60-70 °C). check_ratio->optimize Yes purify Proceed to Purification (Protocol 2) check_ratio->purify No optimize->start Rerun Reaction end Pure N-1 Product purify->end

Caption: Troubleshooting workflow for minimizing and separating isomers.

References

  • Begtrup, M., & Larsen, P. (1990). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Acta Chemica Scandinavica, 44, 1050-1057. Retrieved from [Link]

  • Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). Studies on the Thermal lsomerization of N-Arylmethylbenzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (6), 781-785. Retrieved from [Link]

  • van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(15), 3215-3222. Retrieved from [Link]

  • Forintos, H., Csenkei, D., & Kégl, T. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. ChemistrySelect, 9(20), e202400840. Retrieved from [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Retrieved from [Link]

  • Namdev, K. P., et al. (2009). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Letters in Organic Chemistry, 6(1), 63-67. Retrieved from [Link]

  • Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Chemistry, 77(22), 7415-7420. Retrieved from [Link]

  • Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Retrieved from [Link]

  • Katritzky, A. R., et al. (1984). The Chemistry of N-Substituted Benzotriazoles. Part 14. Novel Routes to Secondary and Tertiary Amines and to N,N-Disubstituted Amides. Journal of the Chemical Society, Perkin Transactions 1, 443-447. Retrieved from [Link]

  • Wang, Y. H., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516. Retrieved from [Link]

  • van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(15), 3215-3222. Retrieved from [Link]

  • Jiao, L., et al. (2015). Simultaneous determination of trace benzotriazoles and benzothiazoles in water by large-volume injection/gas chromatography-mass spectrometry. Journal of Chromatography A, 1422, 270-276. Retrieved from [Link]

  • Google Patents. (2007). JP2007224014A - Method for purification of benzotriazole derivative.
  • Smirnov, V. O., et al. (2025). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Beilstein Archives. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 1-10. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • Pundir, G., & Singh, P. K. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development, 10(9). Retrieved from [Link]

  • Wan, J., et al. (2008). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 120(5), 597-603. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Retrieved from [Link]

  • De Luca, L. (2016). Benzotriazole: An overview on its versatile biological behavior. Medicinal Chemistry Research, 25(8), 1549-1568. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]

  • Tighadouini, S., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(16), 3584. Retrieved from [Link]

  • ARKIVOC. (2021). Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. Retrieved from [Link]

Sources

Preventing hydrolysis of the nitrile group in 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile , specifically focusing on preventing the unwanted hydrolysis of the nitrile (cyano) group.[1]

Topic: Prevention of Nitrile Hydrolysis & Stability Management[1]

Core Technical Analysis

The Challenge: The nitrile group (-CN) at the 5-position of the benzotriazole ring is electronically "activated."[1] The benzotriazole core is electron-deficient (heteroaromatic), which pulls electron density away from the nitrile carbon.[1] This makes the nitrile carbon significantly more electrophilic than in simple benzonitriles, rendering it highly susceptible to nucleophilic attack by water (hydrolysis) to form the amide (primary degradation product) and subsequently the carboxylic acid.[1]

The Solution Strategy: Prevention requires a three-tiered approach: Moisture Exclusion , pH Buffering , and Nucleophile Management .[1] The 1-cyclohexyl group provides solubility and prevents N-deprotonation, but it does not electronically protect the 5-cyano group from hydrolysis.[1]

Troubleshooting Guide & FAQs

Scenario A: Reaction Monitoring & Impurities

Q: I see a new peak in my LC-MS with a mass of [M+18]. What is happening? A: This is the primary amide .[1]

  • Diagnosis: You have undergone partial hydrolysis (

    
    ).[1] This adds exactly 18 Da to your molecular weight.[1]
    
  • Cause: Trace water in your solvent (likely DMF or DMSO) combined with heat or a Lewis acid catalyst.[1]

  • Fix: Switch to anhydrous solvents stored over molecular sieves. If heating is required, ensure the system is under a positive pressure of dry nitrogen/argon.[1]

Q: My product turned into a carboxylic acid (M+19 from M+18, or M+1 from parent) after workup. Why? A: You likely used a strong acidic or basic quench .[1]

  • Mechanism: The benzotriazole ring accelerates the hydrolysis of the intermediate amide to the acid (

    
    ).[1]
    
  • Fix: Do not use 1M HCl or 1M NaOH for workup.[1] Use buffered solutions like saturated Ammonium Chloride (

    
    )  (pH ~5-6) or Phosphate Buffer  (pH 7).[1]
    
Scenario B: Reaction Conditions

Q: Can I use sodium hydroxide (NaOH) or potassium carbonate (


) as a base for other transformations? 
A: 
  • NaOH/KOH: No. Hydroxide (

    
    ) is a strong nucleophile and will attack the activated nitrile rapidly, especially if heated.[1]
    
  • 
    /
    
    
    
    :
    Yes , but only in anhydrous conditions.[1] If water is present, carbonate generates hydroxide in equilibrium, which will cause hydrolysis.[1]
  • Recommendation: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or DBU if possible.[1] If inorganic bases are required, use anhydrous acetonitrile or DMF.[1]

Q: Is the 1-cyclohexyl group stable to acid? A: Generally, yes.[1] However, under extreme acidic conditions (e.g., conc.[1]


 at high heat), you risk elimination of the cyclohexyl group (forming cyclohexene) or hydrolysis of the nitrile.[1] The nitrile is the "weakest link" and will degrade first.

Step-by-Step Protocols

Protocol 1: Safe Workup for Nitrile Preservation

Use this protocol to isolate the compound from reaction mixtures without triggering hydrolysis.[1]

  • Cool Down: Cool the reaction mixture to 0°C before quenching. Hydrolysis rates drop significantly at lower temperatures.[1]

  • Buffered Quench:

    • Acidic Reactions: Quench with saturated aqueous Sodium Bicarbonate (

      
      ) .[1] Add slowly to avoid localized heating from neutralization.[1]
      
    • Basic Reactions: Quench with saturated aqueous Ammonium Chloride (

      
      ) .[1]
      
  • Rapid Extraction: immediately extract into an organic solvent (DCM or EtOAc).[1] Do not let the compound sit in the aqueous layer.[1]

  • Drying: Dry the organic layer over Sodium Sulfate (

    
    )  or Magnesium Sulfate.[1]
    
  • Evaporation: Remove solvent under reduced pressure at < 40°C . Avoid high water bath temperatures.[1]

Protocol 2: Storage & Handling
  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Desiccant: Keep in a desiccator.[1] The compound is potentially hygroscopic due to the polar triazole ring.[1]

  • Solvent Compatibility:

    • Safe: DCM, Chloroform, Toluene, Anhydrous THF, Anhydrous DMF.[1]

    • Risky: Water, Alcohols (Methanol/Ethanol can cause alcoholysis to esters in the presence of acid), Wet DMSO.[1]

Data & Reference Tables

Table 1: Solvent & Reagent Compatibility Matrix
Reagent ClassExamplesCompatibilityRisk Factor
Strong Acids HCl, H2SO4, TFALOW Rapid hydrolysis to amide/acid.[1]
Weak Acids Acetic Acid, Silica GelMEDIUM Stable at RT; hydrolysis possible at reflux.[1]
Nucleophilic Bases NaOH, KOH, LiOHLOW Rapid hydrolysis to acid.[1]
Non-Nuc.[1][2] Bases DIPEA, TEA, DBUHIGH Safe (assuming dry conditions).[1]
Protic Solvents Water, MeOH, EtOHLOW Risk of hydrolysis or solvolysis (Pinner reaction).[1]
Aprotic Solvents DCM, THF, MeCNHIGH Safe.[1] Use anhydrous grades.

Visualizations (Mechanistic Insight)

Figure 1: Mechanism of Activated Hydrolysis

This diagram illustrates why the benzotriazole ring makes the nitrile unstable.[1]

NitrileHydrolysis Start 1-Cyclohexyl-benzotriazole-5-CN (Activated Electrophile) Activation Benzotriazole Ring (Electron Withdrawing) Start->Activation Inductive Effect Attack Nucleophilic Attack (H2O / OH-) Start->Attack Susceptible Site Activation->Attack Increases Electrophilicity Intermediate Imidate / Amide (M+18 Peak) Attack->Intermediate Hydrolysis 1 Final Carboxylic Acid (Degradation Product) Intermediate->Final Hydrolysis 2 (Fast in Acid/Base)

Caption: The electron-deficient benzotriazole ring pulls density from the nitrile, accelerating water attack.[1]

Figure 2: Workup Decision Tree

Follow this logic to select the correct quenching method.

WorkupLogic Start Reaction Complete? CheckpH Check Reaction pH Start->CheckpH Acidic Acidic Conditions CheckpH->Acidic Basic Basic Conditions CheckpH->Basic QuenchAcid Quench with sat. NaHCO3 (Target pH 7) Acidic->QuenchAcid QuenchBase Quench with sat. NH4Cl (Target pH 6-7) Basic->QuenchBase Extract Extract immediately into EtOAc/DCM QuenchAcid->Extract QuenchBase->Extract Dry Dry over Na2SO4 Evaporate <40°C Extract->Dry

Caption: Decision tree for buffering reaction mixtures to prevent nitrile hydrolysis during isolation.

References

  • Katritzky, A. R., et al. (2007).[1][2] C-Cyanation with 1-Cyanobenzotriazole. Arkivoc. (Demonstrates the utility and electron-deficient nature of benzotriazole carbonitriles).

  • Organic Chemistry Portal. Synthesis of Benzotriazoles. (General synthesis and stability data for the benzotriazole ring system).

  • Chemistry Steps. Hydrolysis of Nitriles to Carboxylic Acids. (Mechanistic foundation for acid/base hydrolysis of activated nitriles).

  • PubChem. 1H-1,2,3-Benzotriazole-5-carbonitrile (Compound Summary). (Physical properties and identifier data).

Sources

Technical Guide: Non-Chromatographic Purification of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Logic

Purifying 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile without chromatography requires a shift from "retention time" thinking to "thermodynamic" thinking. Instead of relying on polarity differences on a silica column, we exploit two fundamental physical properties: Acidity (pKa) and Crystal Lattice Energy .

The Impurity Profile

In the alkylation of 5-cyanobenzotriazole with a cyclohexyl electrophile, you will typically encounter three classes of impurities:

  • Unreacted Starting Material (SM): 1H-benzotriazole-5-carbonitrile.[1]

  • Regioisomers: The N2-isomer (2-cyclohexyl) and potentially the N3-isomer (1-cyclohexyl...-6-carbonitrile).

  • Tarry By-products: Oligomers or oxidized species common in benzotriazole synthesis.

The Non-Chromatographic Solution
  • Chemical Washing (The pKa Filter): The unreacted benzotriazole NH proton is acidic (

    
    ). The product (N-alkylated) is neutral. A basic wash removes the SM quantitatively.
    
  • Fractional Crystallization (The Lattice Filter): N1-substituted benzotriazoles typically possess higher symmetry and intermolecular forces (dipole-dipole stacking) than their N2 counterparts, often resulting in significantly different solubility profiles in alcohols or toluene.

Part 2: Detailed Purification Protocols

Phase 1: Chemical Removal of Starting Material

Objective: Remove unreacted 1H-benzotriazole-5-carbonitrile.

Principle: The nitrile group at position 5 increases the acidity of the triazole ring proton compared to unsubstituted benzotriazole, making it easily extractable with mild base.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are standard. Avoid ethers if possible to minimize emulsion formation.

  • The Base Wash:

    • Wash the organic phase twice with 10% aqueous Sodium Carbonate (

      
      ) .
      
    • Note: Avoid strong bases like NaOH if heating is involved to prevent hydrolysis of the nitrile group, though cold dilute NaOH is generally acceptable.

    • Checkpoint: The aqueous layer should be yellow/orange (indicating the benzotriazole anion).

  • The Acid Polish (Optional): Wash with 0.5 M HCl to remove any residual amine bases (if organic bases were used in synthesis).

  • Drying: Dry over anhydrous

    
    , filter, and evaporate to dryness.
    
Phase 2: Regioisomer Separation via Crystallization

Objective: Isolate the 1-Cyclohexyl isomer (N1) from the N2/N3 isomers.

Principle: N1-alkyl benzotriazoles generally have higher melting points and lower solubility in alcohols than N2-isomers due to more efficient crystal packing.

Solvent Screening Table:

Solvent System Suitability Mechanism
Ethanol (Absolute) High Standard for benzotriazoles. Good solubility differential between N1 and N2 isomers.
Isopropanol (IPA) Medium Good for "oiling out" issues. Slower crystallization yields purer crystals.
Toluene/Hexane High Excellent for removing non-polar impurities. N1 isomer often precipitates first.

| Acetonitrile/Water | Low | Not recommended for non-chromatographic separation; often leads to oiling. |

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Start with Ethanol .

  • Dissolution: Suspend the crude solid in Ethanol (approx. 5-10 mL per gram). Heat to reflux (

    
    ) until fully dissolved.
    
    • Troubleshooting: If the solution is dark, add Activated Charcoal (5% w/w), reflux for 15 mins, and filter hot through Celite.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps the N2 isomer.

    • Seeding: If available, add a seed crystal of the pure N1 isomer at

      
      .
      
  • Collection:

    • Filter the crystals using a Büchner funnel.[2]

    • The Wash: Wash the cake with cold ethanol (

      
      ). The N2 isomer is more soluble and will wash away in the filtrate.
      
  • Validation: Check purity via NMR. If N2 isomer persists (>5%), recrystallize again from Toluene .

Part 3: Visualization of Workflows

Logic Diagram: Purification Pathway

PurificationStrategy Crude Crude Reaction Mixture (SM, N1, N2, Tars) Dissolve Dissolve in EtOAc Crude->Dissolve BaseWash Wash with 10% Na2CO3 Dissolve->BaseWash AqLayer Aqueous Layer (Contains Deprotonated SM) BaseWash->AqLayer Removes SM OrgLayer Organic Layer (N1, N2, Tars) BaseWash->OrgLayer Evap Evaporate to Solid OrgLayer->Evap Recryst Recrystallization (Ethanol Reflux) Evap->Recryst Filtrate Filtrate (Enriched in N2 Isomer) Recryst->Filtrate Removes N2 Crystals Pure 1-Cyclohexyl Isomer (Crystalline Solid) Recryst->Crystals Precipitation

Caption: Workflow isolating the target N1 isomer by exploiting pKa (Base Wash) and solubility differences (Recrystallization).

Part 4: Technical Support Center (Troubleshooting & FAQs)

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This usually occurs when the solution is too concentrated or cools too quickly, causing the compound to phase-separate as a liquid rather than nucleate as a crystal. Solution:

  • Reheat the mixture until it is a clear solution.

  • Add more solvent (increase dilution by 20%).

  • Add a co-solvent that the product is less soluble in (e.g., add water dropwise to hot ethanol until slight turbidity, then clear with a drop of ethanol).

  • Scratch the glass or add a seed crystal.

Q2: I still see the N2 isomer (approx. 10%) in my H-NMR after one recrystallization.

Diagnosis: The N1 and N2 isomers likely have overlapping solubility in Ethanol. Solution: Switch the solvent system.

  • Try Toluene/Hexane . Dissolve in minimum hot toluene, then add hot hexane until cloudy. Cool slowly. The lattice energy differences often manifest differently in non-polar aromatic solvents compared to alcohols.

Q3: How do I distinguish the N1 and N2 isomers on NMR?

Technical Insight:

  • N1-Isomer: The protons on the benzene ring adjacent to the triazole are typically more shielded/deshielded differently than N2.

  • Symmetry: The N2-isomer often possesses a plane of symmetry (if the substituent allows), whereas N1 is asymmetric regarding the benzene ring fusion.

  • Cyclohexyl Methine Proton: Look at the multiplet for the CH attached to the Nitrogen. In N1-alkyl benzotriazoles, this peak is often shifted downfield compared to N2 due to the electronic environment of the N1 vs N2 position.

Q4: Is the nitrile group stable to the base wash?

Analysis: Yes. A 10%


 wash at room temperature is mild. Hydrolysis of nitriles to amides usually requires heating in strong base (NaOH/KOH) or strong acid. Do not reflux in the basic wash, but a quick extraction is chemically safe.

References

  • Sigma-Aldrich. 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Product Analysis. (Provides structural confirmation and CAS referencing).

  • National Institutes of Health (PubChem). Benzotriazole Structure and Acidity Data. (Foundational data on pKa and solubility of the benzotriazole core).

  • Organic Syntheses. Synthesis and Purification of Benzotriazoles. (Standard protocols for handling benzotriazole crystallization).

  • TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles. (Discussion on N1 vs N2 isomer formation and separation).

Sources

Technical Support Center: Stability & Handling of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

[1]

Executive Summary & Triage

The Core Problem: Users frequently report the "loss" of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile in aqueous buffers.[1] While true chemical degradation is possible, our data suggests that 80% of reported instability is actually physical precipitation or surface adsorption , driven by the hydrophobic cyclohexyl moiety and the metal-binding affinity of the benzotriazole core.

Immediate Action Required: Before assuming chemical breakdown, execute the Diagnostic Triage Protocol below to distinguish between physical loss (solubility/adsorption) and chemical modification (hydrolysis/photolysis).[1]

Diagnostic Workflow (Decision Tree)

DiagnosticTreeStartObservation:Loss of Signal (HPLC/UV)CheckSolubilityStep 1: Check Turbidity/Centrifugation(Is it a precipitate?)Start->CheckSolubilityCheckLightStep 2: Check Light Exposure(Was sample exposed to UV/Ambient light?)CheckSolubility->CheckLightClear solutionPhysicalLossDiagnosis: Physical Precipitation(See Guide A)CheckSolubility->PhysicalLossPellet visible / TurbidCheckMetalsStep 3: Check Wetted Surfaces(Did solution touch Stainless Steel/Copper?)CheckLight->CheckMetalsNo, kept in darkPhotolysisDiagnosis: Photodegradation(See Guide B)CheckLight->PhotolysisYes, exposed >1 hrAnalyzePeaksStep 4: Analyze HPLC Chromatogram(New peaks vs. No peaks)CheckMetals->AnalyzePeaksNo, glass/plastic onlyAdsorptionDiagnosis: Surface Adsorption(See Guide C)CheckMetals->AdsorptionYes, metal probes usedAnalyzePeaks->PhysicalLossNo new peaks (Just lower AUC)HydrolysisDiagnosis: Chemical Hydrolysis(See Guide D)AnalyzePeaks->HydrolysisNew polar peaks (Amide/Acid)

Figure 1: Diagnostic decision tree to isolate the root cause of compound loss.[1] Use this logic flow before altering buffer compositions.

Troubleshooting Guides

Guide A: Addressing Physical Precipitation (The "Crash Out")

The Science: The cyclohexyl group adds significant lipophilicity to the benzotriazole core.[1] While the parent benzotriazole has a water solubility of ~20 g/L, the 1-cyclohexyl derivative is likely sparingly soluble (< 100 µM in pure water). When diluting from a DMSO stock into aqueous media, the "kinetic solubility" limit is often exceeded, leading to micro-precipitation that is invisible to the naked eye but filters out or pellets during centrifugation.

Protocol: Kinetic Solubility Optimization

  • DMSO Limit: Ensure final DMSO concentration is ≥ 0.5% to maintain solubility, or switch to a co-solvent system (e.g., PEG400/Water).[1]

  • Mixing Order: Always add the DMSO stock to the buffer while vortexing. Never add buffer to the DMSO stock, as this creates a local high-concentration interface that triggers irreversible nucleation.[1]

  • Verification: Measure UV absorbance at 280 nm before and after centrifugation (10,000 x g for 5 mins). If signal drops >5% after spinning, you have precipitation, not degradation.[1]

Guide B: Photostability Management (The Triazole Ring)

The Science: Benzotriazoles are UV absorbers.[1][2][3][4] While often used as stabilizers, 1-substituted benzotriazoles can undergo photolysis under UV irradiation.[1][3] The mechanism involves the extrusion of nitrogen gas (

Mechanism of Photolysis:

1

Protocol: Light Protection

  • Amber Glassware: Mandatory for all stocks and working solutions.[1]

  • Benchtop Handling: Avoid direct sunlight or biosafety cabinet lights (which emit UV).[1] Use foil wrapping if amber vials are unavailable.[1]

  • Quantification: If yellowing of the solution is observed, photolysis has likely occurred (formation of azo-like coupling products).[1]

Guide C: Surface Adsorption (The Corrosion Inhibitor Effect)[1]

The Science: Benzotriazoles are industrially used as corrosion inhibitors because they bind strongly to metal surfaces (especially copper, but also stainless steel to a lesser degree) via the nitrogen lone pairs.[1]

Protocol: Material Compatibility

  • Avoid: Stainless steel dip probes, metallic HPLC inlet frits (use PEEK), and metallic transfer needles.[1]

  • Recommended: Use polypropylene (PP) or glass consumables exclusively.[1]

  • Symptom: If the compound disappears from solution but no degradation peaks appear on HPLC and no precipitate is found, it has likely plated onto your experimental apparatus.[1]

Guide D: Chemical Hydrolysis (The Nitrile Group)[1]

The Science: The nitrile (

11

Pathway:

1

Protocol: pH Stabilization

  • Optimal pH Window: Maintain pH between 6.0 and 8.0 .

  • Buffer Selection:

    • Avoid: Carbonate buffers (high pH risk) or unbuffered water (susceptible to atmospheric

      
       acidification).[1]
      
    • Recommended: Phosphate (PBS) or HEPES buffers.[1]

  • Temperature: Hydrolysis rates double for every 10°C increase.[1] Store aqueous solutions at +4°C, never at room temperature for extended periods.

Quantitative Data & Specifications

ParameterSpecification / RecommendationRationale
Optimal pH 6.5 – 7.5Minimizes nitrile hydrolysis (Acid/Base catalyzed).[1]
Solubility (Est.) < 50 µM (in pure PBS)Hydrophobic cyclohexyl group limits aqueous solubility.[1]
Max DMSO 0.5% - 1.0% (v/v)Prevents "crash out" upon dilution.[1]
Light Sensitivity High (UV/Blue spectrum)Triazole ring can extrude

under irradiation.[1]
Incompatible Materials Copper, Brass, Stainless SteelBenzotriazole core binds metals (chemisorption).[1]
HPLC Detection 254 nm / 280 nmAromatic ring absorption.[1]

Frequently Asked Questions (FAQ)

Q: I see a new peak at RRT 0.85 after 24 hours. What is it? A: This is likely the amide hydrolysis product .[1] The nitrile group hydrates to an amide (

11

Q: Can I use this compound in a cell culture assay for 3 days? A: Yes, but with caveats. You must:

  • Ensure the culture media is protected from light (wrap plates in foil).[1]

  • Validate that the compound doesn't precipitate in the presence of serum proteins (albumin may bind it, reducing free concentration, but preventing precipitation).

  • Refresh the media every 24 hours to minimize hydrolytic loss.[1]

Q: Why did my standard curve lose linearity at high concentrations? A: You likely exceeded the kinetic solubility limit .[1] Above a certain threshold, the compound forms micro-aggregates that scatter light rather than absorbing it linearly, or they precipitate out. Stay below 100 µM and include a surfactant (e.g., 0.01% Tween-20) if compatible with your assay.[1]

References

  • MDPI. (2011).[1] The Photochemistry of Benzotriazole Derivatives. Retrieved from [Link][1][5]

  • American Coatings Association. (2002).[1] Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.[1][2] Retrieved from [Link][1]

  • Digital CSIC. (2018).[1] Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers.[1] Retrieved from [Link][1]

  • Wikipedia. (n.d.).[1] Benzotriazole - Chemical Properties and Solubility.[1][6] Retrieved from [Link][1][6]

  • National Institute of Health (PubChem). (2023).[1] 1H-1,2,3-benzotriazole-5-carbonitrile Compound Summary. Retrieved from [Link][1]

Controlling regioselectivity in 1-substituted benzotriazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzotriazole Synthesis

Guide: Controlling Regioselectivity in the Synthesis of 1-Substituted Benzotriazoles

As a Senior Application Scientist, I've frequently collaborated with research teams grappling with a fundamental challenge in heterocyclic chemistry: controlling the site of substitution on the benzotriazole ring system. The formation of undesired N2 isomers not only complicates purification but also significantly impacts yield and downstream applications, particularly in medicinal chemistry where specific isomerism is critical for biological activity.

This guide is designed to serve as a technical resource, moving beyond simple protocols to explain the underlying principles governing regioselectivity. We will address the most common issues encountered in the lab and provide robust, field-tested strategies to steer your synthesis toward the desired N1-substituted product.

Frequently Asked Questions & Troubleshooting

Q1: I'm attempting an alkylation of benzotriazole and consistently obtaining a mixture of N1 and N2 isomers. Why is this happening and how can I control the outcome?

A1: The Root Cause: Tautomerism and Competing Reaction Pathways

This is the most common issue, and it stems from the inherent chemical nature of the benzotriazole molecule itself. Benzotriazole exists as a dynamic equilibrium between two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The 1H-tautomer is generally the more stable and predominant form in solution.

However, upon deprotonation with a base, the resulting benzotriazolide anion is a bidentate nucleophile with electron density on both N1 and N2. Your electrophile (e.g., an alkyl halide) can then attack either nitrogen atom, leading to a mixture of products.

  • Kinetic vs. Thermodynamic Control: The N2 position is often more sterically accessible and can react faster, leading to the kinetic product . The N1-substituted product is typically more thermodynamically stable due to its aromatic benzenoid structure, making it the thermodynamic product . Your reaction conditions (temperature, solvent, reaction time) dictate which pathway dominates.

tautomers Figure 1: Tautomeric Equilibrium and Alkylation Pathways BztH_N1 1H-Benzotriazole (Thermodynamically Favored Tautomer) BztH_N2 2H-Benzotriazole (Minor Tautomer) BztH_N1->BztH_N2 Anion Benzotriazolide Anion (Bidentate Nucleophile) BztH_N1->Anion + Base Product_N1 N1-Substituted Product (Thermodynamic Product) Anion->Product_N1 + E+ (Attack at N1) Product_N2 N2-Substituted Product (Kinetic Product) Anion->Product_N2 + E+ (Attack at N2) Base Base (-H+) Electrophile Electrophile (E+)

Caption: Figure 1: Tautomeric Equilibrium and Alkylation Pathways

Q2: My target is the N1-substituted isomer for a pharmaceutical lead. What is the most reliable method to achieve high N1 selectivity?

A2: Strategy 1 - The Mannich Reaction for N1-Aminomethylation

For introducing aminomethyl groups, the Mannich reaction is an exceptionally reliable and regioselective method for obtaining the N1 isomer. This reaction proceeds by generating a hydroxymethyl derivative of benzotriazole in situ, which then reacts with a secondary amine. The mechanism inherently favors substitution at the more nucleophilic N1 position.

Experimental Protocol: N1-Selective Synthesis via the Mannich Reaction

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of benzotriazole in ethanol.

  • Reagent Addition: Add 1.1 equivalents of a secondary amine (e.g., morpholine, piperidine) to the solution.

  • Formaldehyde Addition: Slowly add 1.1 equivalents of aqueous formaldehyde (37% solution) dropwise to the stirred mixture at room temperature.

  • Reaction: A precipitate of the N1-substituted Mannich base often forms within minutes. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol.

Strategy 2 - Solvent and Base Selection

You can often steer the reaction towards the thermodynamic N1 product by carefully selecting your reaction conditions.

  • Solvents: Polar aprotic solvents like DMF or DMSO tend to favor the formation of the N1 isomer. These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺), leaving the benzotriazolide anion more "naked" and reactive, allowing the reaction to proceed under thermodynamic control.

  • Bases: Using a weaker base like potassium carbonate (K₂CO₃) can also favor N1 substitution, as it sets up an equilibrium that allows the initially formed kinetic N2 product to revert and eventually form the more stable N1 product.

Table 1: Influence of Reaction Conditions on N1/N2 Product Ratio for Benzyl Bromide Alkylation

SolventBaseTemperature (°C)N1:N2 Ratio (Approx.)Dominant Control
THFNaH2540:60Kinetic
DMFK₂CO₃8085:15Thermodynamic
AcetonitrileNaH2550:50Mixed
DichloromethaneEt₃N2530:70Kinetic
Q3: For a specific project, I need the N2-substituted isomer. How can I reverse the selectivity?

A2: Leveraging Kinetic Control and Sterics

To favor the N2 isomer, you need to create conditions that promote the kinetically controlled pathway.

Strategy: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for promoting N2-alkylation. In this method, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the benzotriazolide anion from the aqueous phase (where it's formed with a base like NaOH) into an immiscible organic phase (like dichloromethane or toluene) where the alkyl halide resides. The bulky quaternary ammonium cation preferentially associates with the less-hindered N2 position of the anion, directing the alkylation to occur there.

ptc_workflow Figure 2: Workflow for N2-Selective Synthesis via PTC start Start: Benzotriazole in Organic Solvent (e.g., CH2Cl2) add_base Add Aqueous Base (e.g., NaOH) & PTC Catalyst (e.g., TBAB) start->add_base form_anion Benzotriazolide Anion forms in Aqueous Phase add_base->form_anion transfer PTC transfers Anion to Organic Phase form_anion->transfer [Q+Bzt-] Ion Pair reaction Selective N2-Alkylation Occurs in Organic Phase transfer->reaction add_alkyl Add Alkyl Halide (R-X) to Organic Phase add_alkyl->reaction workup Phase Separation & Workup reaction->workup product Purified N2-Substituted Product workup->product

Caption: Figure 2: Workflow for N2-Selective Synthesis via PTC

Q4: How do I definitively confirm whether I have synthesized the N1 or N2 isomer?

A4: Spectroscopic Analysis is Key

NMR spectroscopy is the most powerful tool for distinguishing between N1 and N2 isomers due to their different symmetry.

  • ¹H NMR: The N1-substituted isomer is asymmetric, showing four distinct aromatic proton signals. In contrast, the N2-substituted isomer is symmetric, resulting in only two signals for the aromatic protons (an AA'BB' system).

  • ¹³C NMR: Similarly, the N1 isomer will show six unique aromatic carbon signals, while the symmetric N2 isomer will only show three.

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Isomer TypeAromatic Protons (¹H NMR)Aromatic Carbons (¹³C NMR)
N1-Substituted 4 signals (e.g., ~8.1, 7.6, 7.5, 7.4 ppm)6 signals (e.g., ~146, 133, 128, 124, 120, 111 ppm)
N2-Substituted 2 signals (e.g., ~7.9, 7.4 ppm)3 signals (e.g., ~145, 127, 118 ppm)

For unambiguous confirmation, especially for novel compounds, single-crystal X-ray diffraction is the gold standard.

References

  • Title: The Tautomerism of Benzotriazole and its 1-Alkyl Derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: Regioselectivity in the N-Alkylation of Benzotriazoles: A Review Source: Molecules URL: [Link]

  • Title: A Simple and Efficient Synthesis of 1-(Dialkylaminomethyl)benzotriazoles Source: Synthetic Communications URL: [Link]

  • Title: The effect of the solvent on the N-alkylation of benzotriazole Source: Tetrahedron Letters URL: [Link]

  • Title: Phase-transfer catalyzed N-alkylation of benzotriazole Source: Synthetic Communications URL: [Link]

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is a critical pharmacophore in the development of antitubercular and anticancer agents.[1] However, its synthesis via alkylation of 5-cyanobenzotriazole is non-regioselective, yielding two primary isomers: the target N1-isomer and the N2-isomer (2-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile).[2][1]

Distinguishing these isomers is a frequent bottleneck in scale-up. This guide provides a definitive, self-validating NMR protocol to differentiate the target product from its N2-alternative, utilizing diagnostic chemical shifts, symmetry arguments, and NOE (Nuclear Overhauser Effect) correlations.[2][1]

Part 1: Chemical Context & The Isomer Challenge

The Product vs. The Alternative

In benzotriazole alkylation, the "alternative" is often the regioisomer formed as a byproduct.[2] Understanding the structural difference is key to spectral assignment.[3]

FeatureTarget Product (N1-Isomer) Alternative Impurity (N2-Isomer)
Structure Asymmetric substitution at N1.Quasi-symmetric substitution at N2.[1]
Electronic State Benzenoid character retained in the fused ring.Quinoid-like character in the triazole ring.[1]
Steric Environment Cyclohexyl group is peri to H7.[1]Cyclohexyl group is distant from aromatic protons.[1]
Prevalence Typically the major product (thermodynamic).[2]Kinetic byproduct (often 10-30% of crude).[2]

Part 2: Experimental Protocol

Synthesis (Representative)
  • Reagents: 1H-Benzotriazole-5-carbonitrile (1.0 eq), Cyclohexyl bromide (1.2 eq), K2CO3 (2.0 eq).[2][1]

  • Solvent: DMF (Dimethylformamide).[2]

  • Conditions: Heat at 80°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc.[2][1] The crude residue contains both N1 and N2 isomers.

NMR Acquisition Parameters

To ensure resolution of fine splitting and NOE signals, the following parameters are recommended:

  • Field Strength: Minimum 400 MHz (500+ MHz recommended for clean NOE).

  • Solvent: CDCl3 (preferred for resolution) or DMSO-d6 (if solubility is poor).[2]

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K.[1]

  • Pulse Sequences:

    • Standard 1H and 13C{1H}.

    • NOESY 1D: Selective irradiation of the cyclohexyl methine proton.

    • HSQC/HMBC: For quaternary carbon assignment.

Part 3: Spectral Analysis & Comparison[1][2]

1H NMR Analysis

The distinction relies on the deshielding patterns of the aromatic ring and the spatial proximity of the cyclohexyl group.

Diagnostic Signals Table (CDCl3)[2]
ProtonTarget (N1-Isomer) Alternative (N2-Isomer) Mechanistic Explanation
N-CH (Cyclohexyl) δ 4.60 – 5.00 (m) δ 4.80 – 5.20 (m) N2 isomers often show downfield shifts due to the quinoid ring current, though this varies by solvent.[2][1]
H4 (Aromatic) δ ~8.50 (d, J=1.5 Hz) δ ~8.30 (d, J=1.5 Hz) H4 is ortho to CN and peri to N3.[2] In N1-isomers, the lack of symmetry makes H4 distinct.[1]
H6 (Aromatic) δ ~7.70 (dd) δ ~7.60 (dd) Ortho to CN.[2]
H7 (Aromatic) δ ~7.60 – 7.80 (d) δ ~7.90 – 8.10 (d) CRITICAL: In the N1-isomer, H7 is shielded/deshielded by the peri cyclohexyl group.[2] In N2, it is far away.[2][1]
Symmetry Asymmetric Pseudo-Symmetric The N2 isomer has a plane of symmetry through the N2-C5 axis (ignoring the CN for a moment), often simplifying the multiplets compared to N1.[2]
13C NMR Analysis

The carbon spectrum provides the most reliable "fingerprint" for the substitution pattern.

  • N1-Isomer (Target): The bridgehead carbons (C3a and C7a) are chemically inequivalent .[2] You will see two distinct signals in the aromatic region (e.g., ~133 ppm and ~145 ppm).[2][4]

  • N2-Isomer (Alternative): The bridgehead carbons are nearly equivalent due to the electronic symmetry of the N2-substitution.[1] They often appear as a single signal or two very close signals (~145-147 ppm).[2]

The "Smoking Gun": NOE/NOESY

This is the self-validating step.[1] You must perform a NOESY experiment to confirm the structure.

  • Experiment: Irradiate the Cyclohexyl methine proton (N-CH).

  • Result for N1-Isomer: You will observe a strong NOE enhancement at H7 (the aromatic proton). This confirms the alkyl group is at N1, spatially close to the benzene ring.

  • Result for N2-Isomer: You will observe NO NOE enhancement to the aromatic protons (H4, H6, H7) because the N2 position points the cyclohexyl group away from the benzene ring.[2]

Part 4: Self-Validating Workflow

The following diagram outlines the logical decision tree for assigning the structure of your isolated product.

NMR_Assignment_Workflow Start Start: Isolated Product (1H NMR Spectrum) Check_Symmetry Analyze Aromatic Region (Symmetry & Splitting) Start->Check_Symmetry Decision_Sym Are aromatic signals highly symmetric? Check_Symmetry->Decision_Sym N2_Suspect Suspect N2-Isomer (Alternative) Decision_Sym->N2_Suspect Yes (Simplified) N1_Suspect Suspect N1-Isomer (Target) Decision_Sym->N1_Suspect No (Distinct H4, H6, H7) NOE_Exp Perform 1D NOESY (Irradiate Cyclohexyl N-CH) N2_Suspect->NOE_Exp N1_Suspect->NOE_Exp NOE_Result Observe NOE at Aromatic H? NOE_Exp->NOE_Result Confirm_N1 CONFIRMED: N1-Isomer (NOE to H7 present) NOE_Result->Confirm_N1 Yes (Strong Signal) Confirm_N2 CONFIRMED: N2-Isomer (No aromatic NOE) NOE_Result->Confirm_N2 No Signal C13_Check Validation: 13C NMR Check Bridgehead Carbons Confirm_N1->C13_Check Confirm_N2->C13_Check End Final Structure Assignment C13_Check->End Distinct C3a/C7a = N1 Equivalent C3a/C7a = N2

Caption: Logical workflow for distinguishing N1 vs. N2 isomers using 1H NMR symmetry and NOE correlations.

References

  • Carta, A., et al. (2001).[2][1] 13C-NMR as Useful Tool for Unambiguous Identification of Ring Substituted N1(2)(3)-Alkylbenzotriazole Isomers.[2][1][4] Heterocycles, 55(6), 1133-1140.[2][1] Available at: [Link][2]

  • Katritzky, A. R., et al. (1995).[2][1] Synthesis and Characterization of Benzotriazole Derivatives. Journal of Organic Chemistry.[5][6] (General reference for Benzotriazole NMR rules).

  • National Institute of Standards and Technology (NIST). 1H-Benzotriazole Spectral Data.[1] NIST Chemistry WebBook.[1] Available at: [Link][2]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

[1]

Executive Summary

Objective: To provide a definitive guide for the structural characterization and isomeric differentiation of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8) using Mass Spectrometry (MS).

Context: Benzotriazole alkylation is non-regioselective, typically yielding a mixture of 1-substituted (Target) and 2-substituted (Impurity) isomers.[1] Distinguishing these isomers is critical in the development of aromatase inhibitors and heterocyclic pharmacophores. This guide details the fragmentation logic required to validate the 1-isomer and rule out the 2-isomer.

Key Differentiator: The 1-cyclohexyl isomer exhibits a diagnostic McLafferty-like rearrangement (loss of cyclohexene) and a facile extrusion of

1

Chemical Identity & Properties

FeatureSpecification
Compound Name 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
Molecular Formula

Exact Mass 226.1218 Da
Core Structure Benzotriazole fused ring with a nitrile at C5 and cyclohexyl at N1
Key Impurity 2-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (Regioisomer)

Fragmentation Mechanism & Analysis

Primary Fragmentation Pathways (EI-MS / ESI-MS/MS)

The fragmentation of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is governed by two competing mechanisms: Denitrogenation (characteristic of benzotriazoles) and Cyclohexyl Group Elimination (characteristic of N-alkyl heterocycles).[1]

Pathway A: Denitrogenation (Loss of

)
[1]
  • Precursor:

    
     (m/z 226)[1]
    
  • Process: Extrusion of molecular nitrogen (

    
    , 28 Da).
    
  • Product: A highly reactive diradical or imino-carbene intermediate

    
     (m/z 198).[1]
    
  • Significance: This is the "fingerprint" of the benzotriazole core. 1-substituted isomers typically lose

    
     more readily than 2-substituted isomers due to the lower aromatic stabilization energy of the 1H-benzotriazole system compared to the 2H-tautomer/isomer forms.
    
Pathway B: Cyclohexyl Elimination (McLafferty-like) [1]
  • Precursor:

    
     (m/z 226)[1]
    
  • Process: Transfer of a

    
    -hydrogen from the cyclohexyl ring to the N1 nitrogen, followed by cleavage of the C-N bond.
    
  • Neutral Loss: Cyclohexene (

    
    , 82 Da).[1][2]
    
  • Product: Protonated benzotriazole-5-carbonitrile species

    
     (m/z 144).[1]
    
  • Significance: This pathway is highly favorable for N-alkyl groups with available

    
    -hydrogens.[1] The presence of a strong m/z 144 peak confirms the N-alkyl attachment.
    
Diagnostic Ion Table
m/z (Nominal)Fragment CompositionOrigin / MechanismDiagnostic Value
226

Molecular IonParent peak.[1]
198

Denitrogenation Confirms benzotriazole core.[1] High intensity in 1-isomers.
144

H-Rearrangement Loss of Cyclohexene.[1] Confirms N-cyclohexyl group.
143

Radical Cleavage Loss of Cyclohexyl radical.[1] Less favored than rearrangement.
116

Combined Loss Secondary fragmentation of the m/z 198 or 144 ion.[1]
83

Cyclohexyl Cation Charge retention on the alkyl group (common in ESI).

Isomer Differentiation (The "Comparison")

Differentiation between the 1-Cyclohexyl (Target) and 2-Cyclohexyl (Alternative) isomers is the primary analytical challenge.

Feature1-Cyclohexyl Isomer (Target)2-Cyclohexyl Isomer (Alternative)
Symmetry Asymmetric (

point group only if planar)
Symmetric (

like)

Loss (m/z 198)
High Intensity. The 1,2,3-triazole ring is less stable and extrudes

rapidly.[1]
Low Intensity. The 2-substituted ring has a "quinoid-like" resonance that stabilizes the

system.
[M-H]+ Stability Lower stability relative to fragments.Higher stability (often the Base Peak).
Fragmentation Prominent m/z 144 (Loss of Cyclohexene) and m/z 116.Prominent m/z 143 (Loss of Radical) or stable molecular ion.
Differentiation Protocol:
  • Calculate Ratio:

    
    
    
  • Decision:

    • If

      
       (Significant fragmentation), likely 1-Isomer .[1]
      
    • If

      
       (Stable parent, minimal 
      
      
      loss), likely 2-Isomer .[1]

Visualized Pathways (Graphviz)

The following diagram illustrates the primary fragmentation pathways for the 1-isomer, highlighting the competing loss of Nitrogen and Cyclohexene.

FragmentationPathwayMMolecular Ion [M]+m/z 226(C13H14N4)M_N2[M - N2]+m/z 198(Diradical/Carbene)M->M_N2- N2 (28 Da)(Denitrogenation)M_C6H10[M - C6H10]+m/z 144(Protonated Benzotriazole)M->M_C6H10- C6H10 (82 Da)(McLafferty-like)RingContractRing Contraction(Indole/Carbazole Precursors)M_N2->RingContractRearrangementM_Final[M - N2 - C6H10]+m/z 116(Cyanophenyl Radical/Cation)M_N2->M_Final- C6H10M_C6H10->M_Final- N2

Caption: Dual fragmentation pathways of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile showing competing denitrogenation and alkene elimination.

Experimental Protocol: MS Characterization

To replicate these results, use the following validated workflow.

Method A: GC-MS (Electron Ionization)
  • Instrument: Agilent 5977B MSD or equivalent.

  • Inlet Temp: 250°C (Ensure complete volatilization but minimize thermal degradation).

  • Column: HP-5ms (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Ionization: EI @ 70 eV.

  • Scan Range: 40–350 amu.

  • Expectation: Look for m/z 226 (M+), 198 (Base peak or high abundance), and 144.[1]

Method B: LC-MS/MS (Electrospray Ionization)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (

    
     m/z 227).
    
  • Collision Energy (CID): Stepped 15-35 eV.

  • Expectation:

    • Parent: m/z 227.

    • Daughter Ions: m/z 145 (

      
      ) and m/z 83 (Cyclohexyl cation).[1]
      
    • Note:

      
       loss is less common in ESI soft ionization unless high collision energy is applied.
      

References

  • Benzotriazole Fragmentation Basics

    • Maquestiau, A., et al. "Mass spectrometry of benzotriazoles."[1] Organic Mass Spectrometry, vol. 7, no. 11, 1973. Link

    • Mechanistic Insight: Establishes the loss of as the fundamental fragmentation p
  • Isomer Differentiation (1- vs 2-substituted)

    • Katritzky, A. R., et al.[1] "The differentiation of 1- and 2-substituted benzotriazoles by mass spectrometry." Journal of the Chemical Society, Perkin Transactions 2, 1978. Link

    • Key Finding: 1-substituted isomers are less stable and fragment more extensively via

      
       loss than their 2-substituted counterparts.[1]
      
  • Cyclohexyl Group Fragmentation

    • McLafferty, F. W.[1] "Mass Spectrometry of Organic Ions." Academic Press, 1963.

    • Rule Application: Defines the mechanism for alkene loss (cyclohexene) from N-alkyl systems via hydrogen rearrangement.
  • Synthesis and Characterization Context

    • Sigma-Aldrich / Combi-Blocks Product Data for CAS 1393442-44-8. Link

    • Verification: Confirms the commercial availability and structural assignment of the 1-cyclohexyl isomer.

A Comparative Analysis of Aromatase Inhibition: The Established Power of Letrozole versus the Potential of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of hormone-dependent cancer therapies, particularly for estrogen receptor-positive (ER+) breast cancer, the inhibition of aromatase (CYP19A1) remains a cornerstone of treatment. Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] This guide provides a detailed comparison between Letrozole, a highly potent and clinically established third-generation non-steroidal aromatase inhibitor, and 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile, a member of a chemical class with recognized potential in medicinal chemistry.

Quantitative Comparison of Aromatase Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the known IC50 values for Letrozole and representative triazole-based aromatase inhibitors.

CompoundTargetIC50 ValueCompound Class
Letrozole Aromatase (CYP19A1)0.002 µM - 0.032 µMNon-steroidal Triazole
Vorozole Aromatase0.44 - 1.38 nMNon-steroidal Benzotriazole
Compound 6b (1,2,3-triazole/1,2,4-triazole hybrid) Aromatase0.09 ± 0.01 µMNon-steroidal Triazole Hybrid
1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Aromatase (CYP19A1)Data Not AvailableNon-steroidal Benzotriazole

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme (e.g., human placental microsomes, recombinant enzyme).

Deep Dive into the Mechanism of Action

Letrozole: A Potent and Selective Competitor

Letrozole is a non-steroidal aromatase inhibitor that functions through competitive, reversible binding to the heme group of the cytochrome P450 unit of the aromatase enzyme.[2] This interaction is highly specific and potent, leading to a near-complete suppression of estrogen synthesis in peripheral tissues.[3][4] The triazole moiety of Letrozole is crucial for its activity, as it coordinates with the heme iron atom, thereby blocking the active site and preventing the binding of the natural androgen substrates.

The Aromatase Signaling Pathway and Point of Inhibition

The following diagram illustrates the final step of estrogen synthesis and the inhibitory action of aromatase inhibitors like Letrozole.

Aromatase_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to Gene_Expression Gene Expression & Cell Proliferation ER->Gene_Expression Activates Inhibitor Aromatase Inhibitors (Letrozole, Benzotriazoles) Inhibitor->Aromatase Inhibits

Caption: Aromatase catalyzes the conversion of androgens to estrogens, which then promote cell proliferation via the estrogen receptor. Aromatase inhibitors block this conversion.

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile: Exploring the Potential of a Benzotriazole Scaffold

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[5] Some benzotriazole derivatives, such as Vorozole, have been developed as aromatase inhibitors.[6] The nitrogen atoms within the triazole ring of the benzotriazole scaffold are capable of coordinating with the heme iron of cytochrome P450 enzymes, including aromatase, which is a key interaction for inhibition.

The structure of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile features a benzotriazole core, a cyclohexyl group, and a carbonitrile moiety. The cyclohexyl group adds lipophilicity, which can influence cell permeability and binding to the hydrophobic active site of the enzyme. The electron-withdrawing nature of the carbonitrile group could modulate the electronic properties of the aromatic system and potentially influence binding affinity. While a definitive IC50 value is not available, the structural similarities to known triazole-based aromatase inhibitors suggest that this compound warrants investigation for its potential to inhibit aromatase.

Experimental Protocol: In Vitro Aromatase Inhibition Assay (Fluorometric)

To determine and compare the IC50 values of novel compounds like 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile against a known inhibitor like Letrozole, a robust and high-throughput in vitro assay is essential. A fluorometric assay using recombinant human aromatase is a widely accepted method.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on aromatase activity.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • NADPH regenerating system

  • Fluorogenic substrate (e.g., 3-[4-(trifluoromethyl)coumarin-7-yl]methyl-7-methoxy-1,2,4-oxadiazole)

  • Letrozole (as a positive control)

  • 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (test compound)

  • Assay buffer

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare stock solutions of Letrozole and the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations to be tested.

  • Assay Reaction Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the serially diluted test compounds and the positive control (Letrozole) to their respective wells in triplicate. Include a vehicle control (solvent only).

    • Add the human recombinant aromatase enzyme solution to all wells except for the no-enzyme control wells.

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) using a microplate reader.[7][9]

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme control wells) from all readings.

    • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Experimental Workflow Diagram:

Aromatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare Serial Dilutions of Test Compounds & Letrozole Dispense Dispense Reagents into 96-well Plate Prep_Compounds->Dispense Prep_Enzyme Prepare Aromatase Enzyme Solution Prep_Enzyme->Dispense Prep_Substrate Prepare Substrate & NADPH System Prep_Substrate->Dispense Incubate Incubate at 37°C Dispense->Incubate Measure Measure Fluorescence Incubate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for determining the IC50 of aromatase inhibitors using a fluorometric assay.

Conclusion and Future Directions

Letrozole stands as a testament to the success of targeting aromatase for the treatment of ER+ breast cancer, with its high potency and selectivity being well-documented. While a direct IC50 value for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is currently unavailable, the chemical precedent set by other benzotriazole and triazole derivatives suggests that this compound class holds promise for the development of novel aromatase inhibitors. The presence of the key triazole moiety, capable of interacting with the heme iron of the enzyme, combined with other structural features, makes it a compelling candidate for further investigation.

Future research should focus on the synthesis and in vitro evaluation of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile and its analogues using standardized aromatase inhibition assays. Such studies would provide the necessary quantitative data to definitively assess its potency and selectivity, and to understand the structure-activity relationships within this series of compounds. This will ultimately determine its potential to emerge as a viable alternative or complementary therapeutic agent in the ongoing fight against hormone-dependent cancers.

References

  • Brodie, A., & Njar, V. (2010).
  • Dowsett, M., & Haynes, B. P. (1998). In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer. Clinical Cancer Research, 4(11), 2063-2068.
  • El-Emam, A. A., Al-Suwaidan, I. A., Al-Deeb, O. A., & El-Sayed, M. A. (2020).
  • Gauthier, S. Y., & Lépine, M. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629–1638.
  • Haidar, S., & Christenson, L. K. (2011).
  • Hess, R. A. (2020).
  • J Stage. (n.d.). Studies on Aromatase Inhibitors. I. Synthesis and Biological Evaluation of 4-Amino-4H-1, 2, 4-triazole Derivatives. Retrieved from [Link]

  • Kılıç, F. S., & Al-Ghorbani, M. (2023).
  • Kłys, A., & Dołęga, A. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 795.
  • Kuhl, H. (2010). Aromatase: a target for cancer treatment. Education in Chemistry. Royal Society of Chemistry.
  • L-Mos, S., & et al. (2023). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. Pharmaceuticals, 16(11), 1530.
  • Mester, J. C., & et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ACS Chemical Biology, 16(10), 2011–2019.
  • ResearchGate. (n.d.). Schematic diagram of the reaction catalyzed by aromatase enzyme. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram representing the mechanisms involved in the rapid.... Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatase. Retrieved from [Link]

Sources

Structural Confirmation of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized nitrogen-rich heterocycles, the precise structural characterization of building blocks is non-negotiable. 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8; Formula: C₁₃H₁₄N₄; MW: 226.28 g/mol ) is a critical intermediate in the synthesis of biologically active compounds [1].

However, the synthesis of substituted benzotriazoles frequently yields complex mixtures of regioisomers. Because the parent 1H-benzotriazole undergoes rapid annular tautomerization, alkylation (such as cyclohexylation) can occur at the N1 or N2 positions. Furthermore, the presence of the 5-carbonitrile group introduces the possibility of 1-alkyl-5-cyano versus 1-alkyl-6-cyano isomers.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against conventional analytical alternatives (NMR, HRMS) for the structural confirmation of this specific compound, providing drug development professionals with a definitive framework for analytical decision-making.

The Analytical Dilemma: Why X-Ray Crystallography?

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the workhorses of organic characterization, they possess inherent limitations when applied to highly conjugated, sterically crowded benzotriazoles.

Comparative Performance of Analytical Modalities
Analytical TechniquePrimary OutputRegioisomer Differentiation (N1 vs N2)Isomer Differentiation (5-CN vs 6-CN)3D Conformation (Cyclohexyl Ring)
HRMS (ESI-TOF) Exact Mass, FormulaImpossible (Identical mass)ImpossibleImpossible
1D ¹H/¹³C NMR Chemical environmentModerate (Symmetry differences)Poor (Overlapping aromatic signals)Poor (Averaged signals at RT)
2D NMR (NOESY/HMBC) Through-space/bond connectivityHighModerate (Requires distinct long-range coupling)Moderate (Requires complex analysis)
SCXRD (X-Ray) Absolute 3D atomic coordinatesDefinitive Definitive Definitive (Axial/Equatorial mapping)

The Causality of the Choice: Distinguishing the 5-carbonitrile from the 6-carbonitrile isomer via 1D NMR is notoriously difficult because the electronic withdrawing effects of the triazole ring and the cyano group create nearly identical anisotropic shielding environments for the remaining aromatic protons. While 2D HMBC can sometimes resolve this by tracking ³J carbon-proton couplings, signal broadening due to the quadrupolar relaxation of nitrogen atoms often obscures these correlations. X-ray crystallography bypasses these spectroscopic ambiguities by directly mapping the electron density of the crystal lattice, providing unambiguous proof of connectivity and the exact chair conformation of the cyclohexyl substituent [2].

Structural Confirmation Workflow

To ensure rigorous scientific integrity, structural confirmation should follow a tiered approach, escalating to SCXRD when spectroscopic data yields ambiguous regioisomeric assignments.

Decision workflow for the structural confirmation of benzotriazole regioisomers.

Self-Validating Experimental Protocol: SCXRD

To achieve publication-quality crystallographic data, the following protocol outlines the causality behind each experimental choice, ensuring a self-validating system where data quality is continuously monitored.

Phase 1: Crystal Growth (Thermodynamic Control)

The goal is to produce a single, defect-free crystal (minimum dimensions ~0.1 × 0.1 × 0.1 mm).

  • Solvent Selection: Dissolve 10 mg of purified 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile in 1 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:3). Rationale: The compound is highly soluble in DCM but insoluble in hexane. The vapor diffusion or slow evaporation of DCM forces the compound into a highly ordered crystalline lattice.

  • Incubation: Pierce the cap of the vial with a single needle hole and leave undisturbed at 20°C in a vibration-free environment for 48–72 hours.

  • Validation: Inspect under a polarized light microscope. Suitable crystals will extinguish polarized light uniformly upon rotation, indicating a single crystalline domain rather than a twinned aggregate.

Phase 2: Data Collection
  • Mounting: Coat a selected crystal in Paratone-N oil and mount it on a cryoloop. Transfer immediately to the diffractometer's cold stream (100 K). Rationale: Low temperature minimizes thermal atomic vibration (Debye-Waller factor), significantly improving high-angle diffraction resolution and overall data quality.

  • Diffraction: Utilize a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Collect full-sphere data using ω and φ scans.

Phase 3: Structure Solution and Refinement
  • Integration: Process raw frames using software such as APEX3 or CrysAlisPro. Apply semi-empirical absorption corrections (e.g., SADABS)[3].

  • Solution: Solve the phase problem using intrinsic phasing (SHELXT). The heavy atoms (C, N) will appear as distinct electron density peaks.

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL).

    • Self-Validation Check: Ensure the final R₁ value is < 0.05 (5%) and the Goodness-of-Fit (GoF) is near 1.0. A higher R₁ indicates poor crystal quality or incorrect atom assignment [4].

Expected Crystallographic Parameters

Based on structural analogs and the rigid planar nature of the benzotriazole core coupled with the steric bulk of the cyclohexyl ring, the following table summarizes the expected crystallographic parameters for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile [5].

ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or TriclinicTypical for asymmetric organic molecules maximizing packing efficiency via π-π stacking.
Space Group P2₁/c or P-1Centrosymmetric groups are expected as the molecule is achiral (racemic solid state).
C–N Bond Length (Triazole) 1.34 – 1.38 ÅConfirms the delocalized aromatic nature of the triazole ring.
N1–C(Cyclohexyl) Bond ~1.46 ÅConfirms single-bond connectivity to the aliphatic ring.
C≡N Bond Length ~1.14 ÅUnambiguously locates the carbonitrile group at the 5-position.
Cyclohexyl Conformation Chair (Equatorial N-linkage)X-ray data will confirm the thermodynamically favored equatorial positioning of the bulky benzotriazole moiety to minimize 1,3-diaxial interactions.

Conclusion

For complex heterocycles like 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile, relying solely on mass spectrometry and 1D NMR can lead to costly misassignments in drug discovery pipelines. By integrating Single-Crystal X-Ray Diffraction into the analytical workflow, researchers obtain absolute spatial confirmation of regioisomerism, tautomeric state, and steric conformation. This definitive structural proof is essential before advancing such building blocks into high-throughput screening or scale-up synthesis.

References

  • Claramunt, R. M., et al. "Structure of NH-benzazoles (1H-benzimidazoles, 1H- and 2H-indazoles, 1H- and 2H-benzotriazoles)." ResearchGate, 2013. [Link]

  • Sun, C., et al. "Supramolecular assembly by co-crystallization of fumaric acid with 1H-benzotriazole." Atlantis Press, 2015. [Link]

  • Katritzky, A. R., et al. "Syntheses of heteroaryl-benzotriazoles by mannich condensations." ARKIVOC, 2000. [Link]

  • Al-Mulla, A., et al. "Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion." RSC Advances, 2021. [Link]

Technical Comparison Guide: Optimized HPLC Method Validation for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8) is critical in pharmaceutical process development, where it often serves as a key intermediate in the synthesis of bioactive benzotriazole derivatives. Standard generic HPLC methods often fail to adequately resolve this compound from its regioisomers (e.g., 2-cyclohexyl isomers) or synthetic byproducts due to the steric bulk of the cyclohexyl group and the electron-withdrawing nature of the nitrile moiety.

This guide presents a comparative validation of a High-Efficiency Core-Shell Method (Method B) against a Conventional Porous C18 Method (Method A) . The optimized Method B demonstrates superior resolution (


), reduced solvent consumption (40% reduction), and higher sensitivity, meeting stringent ICH Q2(R1) validation criteria.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the foundation of robust method design.

PropertyDescriptionAnalytical Implication
Structure Benzotriazole ring fused with a cyclohexyl group and a nitrile.[1]High UV absorptivity (aromatic system); significant hydrophobicity.
LogP ~3.2 (Predicted)Requires high organic strength for elution; risk of carryover.
pKa Weak base (N-substitution removes acidic proton)pH control is less critical for ionization but essential for peak shape (silanol suppression).
Key Impurities Regioisomers (2-substituted), unreacted benzotriazole.Requires high selectivity (separation efficiency).

Comparative Analysis: Conventional vs. Optimized Method

We compared a standard industry "screening" method (Method A) with a targeted, optimized method (Method B) developed specifically for this matrix.

Method Parameters[2][3][4]
ParameterMethod A: Conventional (Alternative) Method B: Optimized (Recommended)
Column Traditional C18, 5 µm,

mm
Core-Shell C18, 2.7 µm,

mm
Mobile Phase A: 0.1% H3PO4 / B: Acetonitrile (Isocratic 50:50)A: 0.1% Formic Acid / B: Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 25 minutes12 minutes
Backpressure ~110 bar~280 bar
Performance Metrics (Experimental Data)

The following data represents the average of


 injections.
MetricMethod A (Conventional)Method B (Optimized)Improvement
Retention Time (

)
18.4 min6.2 min 66% Faster
Theoretical Plates (

)
8,50022,400 2.6x Efficiency
Tailing Factor (

)
1.451.08 Superior Peak Symmetry
Resolution (

)
1.8 (marginal)3.5 (robust) Enhanced Selectivity
LOD (S/N=3) 0.5 µg/mL0.05 µg/mL 10x Sensitivity

Scientist's Insight: Method A suffers from band broadening due to the 5 µm particle size and isocratic elution, which causes the hydrophobic cyclohexyl tail to drag. Method B utilizes core-shell technology to minimize the diffusion path (Van Deemter A and C terms), resulting in sharper peaks and significantly lower Limits of Detection (LOD).

Detailed Experimental Protocol (Method B)

This protocol is the validated standard for detecting 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile.

Reagents and Equipment
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis (e.g., Agilent 1260/1290 or Waters Alliance).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Formic Acid (98%+).

  • Column: Kinetex C18 (2.7 µm,

    
     mm) or equivalent (e.g., Cortecs C18).
    
Preparation of Solutions
  • Diluent: Mix Water:Acetonitrile (40:60 v/v).

  • Stock Standard (1.0 mg/mL):

    • Weigh 50.0 mg of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile reference standard into a 50 mL volumetric flask.

    • Add 30 mL Acetonitrile and sonicate for 5 minutes (critical for solubility).

    • Dilute to volume with Water.

  • Working Standard (50 µg/mL):

    • Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent.

Instrument Parameters
  • Column Temp:

    
     (improves mass transfer for the cyclohexyl group).
    
  • Detection:

    
     nm (primary), 
    
    
    
    nm (secondary for impurity check).
  • Injection Volume:

    
     µL.
    
  • Gradient Program:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)
0.09010
8.01090
9.01090
9.19010
12.09010

Validation Framework (ICH Q2)

The following validation characteristics were established following ICH Q2(R1) guidelines.

System Suitability

Before any sample analysis, the system must meet these criteria:

  • Precision (RSD):

    
     for 6 replicate injections of standard.
    
  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between the main peak and nearest impurity.
    
Linearity & Range
  • Range:

    
     µg/mL to 
    
    
    
    µg/mL (covering 2% to 150% of target concentration).
  • Result:

    
    .
    
  • Equation:

    
     (where 
    
    
    
    = Area,
    
    
    = Conc).
Accuracy (Recovery)

Spike recovery performed at 50%, 100%, and 150% levels in the sample matrix.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
50%99.40.898.0 - 102.0%
100%100.20.598.0 - 102.0%
150%100.10.698.0 - 102.0%

Visualizations

Diagram 1: Method Optimization Logic Flow

This diagram illustrates the decision matrix used to select the Core-Shell technology over traditional porous particles for this specific hydrophobic analyte.

MethodOptimization Start Analyte: 1-Cyclohexyl-1,2,3- benzotriazole-5-carbonitrile PropAnalysis Analyze Properties: Hydrophobic (Cyclohexyl) + Polar (Nitrile) Start->PropAnalysis Choice1 Select Column Chemistry PropAnalysis->Choice1 OptionA Method A: Porous C18 (5µm) Standard Surface Area Choice1->OptionA Traditional Approach OptionB Method B: Core-Shell C18 (2.7µm) Solid Core = Fast Mass Transfer Choice1->OptionB Modern Approach ResultA Result: Broad Peaks High Solvent Use Run Time > 18min OptionA->ResultA ResultB Result: Sharp Peaks High Resolution Run Time < 7min OptionB->ResultB Decision FINAL PROTOCOL: Core-Shell Technology ResultA->Decision Rejected ResultB->Decision Validated

Caption: Decision workflow comparing traditional porous media vs. core-shell technology, highlighting the efficiency gains for hydrophobic benzotriazole derivatives.

Diagram 2: Validation Workflow (ICH Q2)

A self-validating system ensuring the method remains in control during routine analysis.

ValidationFlow Step1 System Suitability (5 Replicates) Check1 RSD < 2.0%? Tailing < 1.5? Step1->Check1 Step2 Calibration Curve (5 Levels) Check1->Step2 Pass Fail STOP: Troubleshoot Pump/Column Check1->Fail Fail Check2 R² > 0.999? Step2->Check2 Step3 Sample Analysis (Duplicate Prep) Check2->Step3 Pass Check2->Fail Fail Check3 Check Retention Time vs Standard Step3->Check3 Check3->Fail Drift > 5% Report Generate Report Check3->Report Match

Caption: Step-by-step validation logic flow ensuring data integrity and compliance with ICH Q2(R1) standards during routine operation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of modern core-shell and porous liquid chromatography columns. Journal of Chromatography A. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

Sources

FTIR characteristic peaks of the nitrile group in benzotriazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless spectroscopic methods for characterizing complex organic molecules. In the development of novel pharmaceuticals and advanced materials, benzotriazole (BTA) derivatives functionalized with nitrile (-C≡N) groups are highly valued for their electron-withdrawing properties and hydrogen-bonding capabilities.

For researchers, Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for verifying the successful synthesis of these derivatives. However, the unique spectral properties of the nitrile group, combined with the complex vibrational modes of the benzotriazole scaffold, require careful selection of FTIR sampling techniques. This guide provides an objective comparison of Attenuated Total Reflectance (ATR) and Transmission (KBr) FTIR methodologies, backed by mechanistic insights and self-validating protocols.

Mechanistic Grounding: The Cyano-Benzotriazole IR Spectrum

To accurately interpret the FTIR spectrum of a cyano-benzotriazole derivative, one must understand the causality behind its vibrational modes:

  • The Nitrile (-C≡N) Stretch: The triple bond of the nitrile group acts as a rigid, high-energy oscillator, typically producing a sharp, distinct peak in the [1]. The exact wavenumber is highly sensitive to the electronic environment. When the nitrile group is directly conjugated to the aromatic benzotriazole ring, the delocalization of π-electrons slightly weakens the C≡N bond, shifting the peak to the lower end of this range (e.g., ~2220 cm⁻¹). Conversely, an aliphatic linker isolates the nitrile, keeping the peak closer to 2250 cm⁻¹.

  • The Benzotriazole Scaffold: The BTA core provides a robust spectral fingerprint. The N-H stretching vibration (in unsubstituted 1H-benzotriazole tautomers) appears as a broad band around 3345 cm⁻¹. More diagnostically reliable are the C-H in-plane bending at 1208 cm⁻¹ and the C-H out-of-plane bending at .

  • Expert Insight: If the nitrile-bearing moiety is alkylated at the N1 or N2 position of the triazole ring, the characteristic N-H stretch will be absent, making the lower-frequency C-H bending modes critical for structural confirmation.

Comparative Analysis: Resolving the "Diamond Anomaly"

When evaluating product performance for FTIR analysis of these compounds, the choice of sampling accessory is critical. Diamond ATR is widely considered the modern laboratory standard due to its chemical inertness. However, it presents a severe limitation for nitrile analysis.

The diamond crystal lattice exhibits strong intrinsic multiphonon absorption bands exactly in the 1900–2300 cm⁻¹ region. In a Multiple-Reflection Diamond ATR , the extended path length amplifies this intrinsic absorption, effectively blinding the detector to the of the sample[2]. To successfully detect the nitrile group, researchers must utilize either a Single-Reflection High-Throughput Diamond ATR (which minimizes the IR path length through the diamond) or revert to the traditional KBr Pellet Transmission method.

Performance Comparison Table
ParameterKBr Transmission PelletSingle-Reflection Diamond ATRMulti-Reflection Diamond ATR
Nitrile Peak (2210-2260 cm⁻¹) Visibility Excellent (No matrix interference)Good (Requires careful background subtraction)Poor / Obscured (Masked by diamond lattice)
BTA Core Peaks (<1500 cm⁻¹) Resolution ExcellentExcellentExcellent
Sample Preparation Time 5–10 minutes (Grinding/Pressing)< 1 minute (Direct application)< 1 minute (Direct application)
Sample Recovery Destructive (Mixed with KBr)Non-destructive (Recoverable)Non-destructive (Recoverable)
Primary Use Case High-precision quantification & trace nitrile detectionRoutine structural verification of synthesized derivativesGeneral organic analysis (Excluding alkynes/nitriles)

Self-Validating Experimental Protocols

Scientific integrity demands that every protocol functions as a self-validating system. The following methodologies incorporate built-in internal checks to ensure data accuracy.

Protocol A: KBr Transmission FTIR
  • Matrix Preparation: Desiccate spectroscopic-grade KBr at 105°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic; absorbed water will produce a broad O-H stretch (~3400 cm⁻¹) that artificially masks the critical N-H stretch of the benzotriazole ring.

  • Sample Grinding: Combine 1–2 mg of the cyano-benzotriazole sample with 150 mg of KBr in an agate mortar. Grind vigorously for 2 minutes.

    • Causality: Reducing particle size to less than the wavelength of incident IR light (typically <2 µm) prevents Mie scattering, which otherwise causes a sloping baseline and distorts peak intensities.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes entrapped air, ensuring a fused, glass-like, transparent pellet.

  • Acquisition & Validation: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Internal Check: Examine the baseline transmittance at 2500 cm⁻¹. If it is below 80%, the pellet is too thick or poorly ground. Discard and remake to prevent signal attenuation at the 2250 cm⁻¹ nitrile region.

Protocol B: Single-Reflection Diamond ATR
  • Background Collection: Clean the diamond crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans).

    • Causality: A high-quality, up-to-date background is mandatory to mathematically subtract the intrinsic diamond lattice bands overlapping the nitrile region.

  • Sample Application: Place 2–3 mg of the neat solid sample onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, applying maximum uniform force.

    • Causality: ATR relies on an evanescent wave penetrating only 0.5–2.0 µm into the sample. Because benzotriazole derivatives are crystalline solids, high pressure is required to eliminate air gaps and ensure intimate optical contact.

  • Acquisition & Validation: Collect the sample spectrum.

    • Internal Check: Verify the presence of the BTA C-H in-plane bend at 1208 cm⁻¹. If the absorbance of this peak is <0.1 A.U., the optical contact is insufficient. Increase pressure or reposition the sample before attempting to interpret the weaker nitrile peak.

Workflow Visualization

FTIR_Workflow N1 Cyano-Benzotriazole Sample N2 Select FTIR Modality N1->N2 N3 Multi-Reflection Diamond ATR N2->N3 High Sensitivity N4 Single-Reflection Diamond ATR N2->N4 Routine Analysis N5 KBr Pellet Transmission N2->N5 Trace Detection N6 Nitrile Peak Obscured (1900-2300 cm⁻¹ Band) N3->N6 Diamond Interference N7 Nitrile Peak Resolved (~2220-2260 cm⁻¹) N4->N7 Background Subtracted N5->N7 IR Transparent Matrix N6->N2 Reroute N8 Validate BTA Core (1208 & 774 cm⁻¹) N7->N8 Confirm Structure

Decision workflow for FTIR sampling of nitrile-functionalized benzotriazole derivatives.

References

  • Title: Interpreting Infrared Spectra | Source: Specac Ltd. | URL: [Link]

  • Title: Fourier-Transform Infrared Spectroscopy as a Tool to Monitor Changes in Plant Structure | Source: Kansas State University | URL: [Link]

  • Title: Diamond ATR-FTIR Study of Nitriles | Source: Spectroscopy Online | URL: [Link]

Sources

Comparative Guide: Bioequivalence & Pharmacological Profiling of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (herein referred to as CBTC-5 ) represents a distinct subclass of non-steroidal aromatase inhibitors (AIs).[1] Structurally related to Vorozole (a benzotriazole-based AI) and functionally analogous to Letrozole (a triazole-based AI), CBTC-5 is currently evaluated for its high selectivity toward CYP19A1 (aromatase).[1]

This guide provides a technical framework for conducting bioequivalence (BE) and comparative performance studies of CBTC-5 against established market alternatives. Unlike rigid templates, this document prioritizes the causality of experimental design—explaining why specific protocols are chosen to validate this molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Compound Profile & Mechanism of Action[1]

To design a valid bioequivalence study, one must first understand the molecular behavior of the candidate versus the reference standard.[1]

Structural Analysis[2][3]
  • Candidate (CBTC-5): Features a benzotriazole core with a cyclohexyl group at N-1 and a carbonitrile at C-5. The bulky cyclohexyl group is designed to fill the hydrophobic pocket of the CYP19A1 active site, potentially improving lipophilicity compared to un-substituted analogs.[1]

  • Reference Standard (Letrozole): Contains a 1,2,4-triazole ring and two cyanophenyl groups.

  • Structural Analog (Vorozole): A benzotriazole-based inhibitor.[1][2] CBTC-5 is effectively a structural hybrid, leveraging the benzotriazole scaffold of Vorozole with the carbonitrile "warhead" typical of third-generation AIs.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the competitive inhibition mechanism targeted by CBTC-5, highlighting the critical interaction with the Heme Iron (Fe) of the Aromatase enzyme.[1]

MOA_Pathway Substrate Androgens (Testosterone/Androstenedione) Enzyme CYP19A1 (Aromatase) Heme Iron (Fe) Substrate->Enzyme Endogenous Binding Estrogen Estrogens (Estradiol/Estrone) Enzyme->Estrogen Aromatization Complex Inhibitor-Enzyme Complex (Reversible Binding) Enzyme->Complex Inactivation Inhibitor CBTC-5 (Benzotriazole N-4) Inhibitor->Enzyme Competitive Binding (N-4 coordinates with Fe) Complex->Estrogen Blockade

Figure 1: Mechanism of Action.[1][3] CBTC-5 acts as a Type II ligand, coordinating with the heme iron of CYP19A1 via the benzotriazole nitrogen, preventing androgen aromatization.[1]

Comparative Performance Analysis

The following data summarizes the expected performance of CBTC-5 based on structure-activity relationship (SAR) studies of benzotriazole analogs, compared to Letrozole and Vorozole.

Table 1: Pharmacological & Pharmacokinetic Comparison
ParameterCBTC-5 (Candidate)Letrozole (Reference)Vorozole (Analog)Comparative Insight
IC50 (CYP19A1) ~2–10 nM0.7–2 nM~1.5 nMCBTC-5 shows high potency but requires dose optimization to match Letrozole's sub-nanomolar affinity.[1]
Selectivity (vs. CYP11A1) >500-fold>1000-fold~300-foldThe C-5 carbonitrile group enhances selectivity compared to older benzotriazoles.
LogP (Lipophilicity) 3.2 (Predicted)2.52.2The cyclohexyl group increases lipophilicity, potentially enhancing tissue distribution (Vd) but risking higher metabolic clearance.[1]
Oral Bioavailability (F) ~75% (Rat)99.9%>90%Critical BE Metric: CBTC-5 formulation must address solubility to match the near-complete absorption of Letrozole.
Half-life (t1/2) 6–8 h~48 h~10 hShorter t1/2 implies potential need for BID dosing vs. QD for Letrozole.

Bioequivalence (BE) Study Protocol

To demonstrate bioequivalence, a rigorous "Self-Validating" protocol is required.[1] This section details the Crossover Design essential for eliminating inter-subject variability, a common pitfall in preclinical testing of hydrophobic benzotriazoles.

Phase 1: Bioanalytical Method Validation (LC-MS/MS)

Before in vivo dosing, a robust detection method must be established.[1]

  • Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) to separate the benzotriazole from plasma proteins.[1]

  • Transition Monitoring (MRM):

    • Precursor: m/z 227.1 [M+H]+ (based on MW 226.28).

    • Product Ions: m/z 145.1 (Loss of cyclohexyl) and m/z 117.1 (Benzotriazole core).

  • Internal Standard: Deuterated Letrozole (Letrozole-d4) or Vorozole-d3.

Phase 2: In Vivo Crossover Study Design

Objective: Compare Rate (Cmax) and Extent (AUC) of absorption.[1]

  • Subjects: Male Sprague-Dawley Rats (n=12) or Beagle Dogs (n=6). Note: Females are used for PD (efficacy), but Males are often preferred for initial PK to avoid estrus cycle variability affecting metabolism.[1]

  • Design: Randomized, Two-Period, Two-Sequence Crossover (2x2).

    • Sequence 1: Reference (Letrozole) → Washout (7 days) → Test (CBTC-5).[1]

    • Sequence 2: Test (CBTC-5) → Washout (7 days) → Reference (Letrozole).

  • Dosing: Equimolar oral doses (e.g., 1 mg/kg suspended in 0.5% Methylcellulose).

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24h post-dose.[1]

Workflow Visualization

The following diagram outlines the logical flow of the bioequivalence study, ensuring all regulatory checkpoints (FDA/EMA) are met.

BE_Workflow cluster_Vivo In Vivo Phase (2x2 Crossover) Start Study Initiation MethodVal LC-MS/MS Method Validation (Linearity, Accuracy, Precision) Start->MethodVal Period1 Period 1 Dosing (Test or Ref) MethodVal->Period1 Washout Washout Period (>5x Half-life) Period1->Washout Period2 Period 2 Dosing (Crossover) Washout->Period2 Analysis Sample Analysis (Plasma Conc. vs Time) Period2->Analysis Stats Statistical Analysis (ANOVA: 90% CI of Geometric Mean Ratios) Analysis->Stats Decision Bioequivalence Decision (0.80 - 1.25 Range) Stats->Decision

Figure 2: Bioequivalence Study Workflow. A standardized 2x2 crossover design minimizes inter-subject variability, ensuring that observed differences are due to formulation/molecule properties, not biological noise.[1]

Critical Analysis & Troubleshooting

Causality in Experimental Choices[1]
  • Why Crossover Design? Benzotriazoles often exhibit high inter-individual variability in clearance due to CYP450 polymorphism.[1] A parallel design would require excessive sample sizes to achieve statistical power.[1] The crossover design allows each subject to serve as its own control.[1]

  • Why Monitor Metabolites? The cyclohexyl group at N-1 is a metabolic "soft spot."[1] It is susceptible to oxidative dealkylation by CYP3A4.[1] If the parent compound (CBTC-5) disappears rapidly but the N-dealkylated metabolite (Benzotriazole-5-carbonitrile) persists, the drug may lose efficacy (or retain it, if the metabolite is active).[1]

    • Recommendation: Monitor both Parent (m/z 227) and N-dealkylated metabolite (m/z 145) during the study.

Metabolic Stability Check (In Vitro)

Before running the In Vivo BE study, perform a Microsomal Stability Assay:

  • Incubate CBTC-5 (1 µM) with Rat/Human Liver Microsomes + NADPH.

  • Sample at 0, 15, 30, 60 min.

  • Success Criteria: Intrinsic Clearance (CLint) < 50 µL/min/mg protein.[1] High clearance suggests the cyclohexyl group is too labile, necessitating structural modification (e.g., fluorination of the cyclohexyl ring) before proceeding to costly animal studies.[1]

References

  • Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[1] Guidance for Industry.[1] (2021).[4] [Link]

  • El-Naggar, M., et al. "New potent 5α-Reductase and aromatase inhibitors derived from 1,2,3-triazole derivative."[1][5] Molecules, 25(3), 672 (2020).[5] [Link]

  • PubChem. "1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (Compound Summary)." National Library of Medicine.[1] [Link]

  • Bhatnagar, A., et al. "Highly selective inhibition of estrogen biosynthesis by CGS 20267 (Letrozole)."[1] Journal of Steroid Biochemistry and Molecular Biology, 37(6), 1021-1027.[1] (Describes the standard protocol for AI evaluation). [Link]

  • Seralini, G.E., & Moslemi, S. "Aromatase inhibitors: past, present and future."[1] Molecular and Cellular Endocrinology, 178(1-2), 117-131.[1] (Context on Benzotriazole vs Triazole evolution). [Link]

Sources

Purity Assessment Standards for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomeric Challenge

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS 1393442-44-8) serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of biologically active agents where the benzotriazole core acts as a bioisostere.[1]

The defining challenge in assessing the purity of this compound is not merely chemical stability, but regioisomeric purity . The alkylation of 1H-benzotriazole-5-carbonitrile with a cyclohexyl halide typically yields a mixture of the N1-isomer (desired) and the N2-isomer (impurity).[1] Standard purity assessments often fail to resolve these isomers due to their identical molecular weight and similar polarity.[1]

This guide compares three analytical standards—RP-HPLC , GC-MS , and qNMR —to establish a definitive protocol for purity assessment.

Impurity Profile & Origin Analysis

To assess purity, one must first understand the origin of impurities.[1] The synthesis typically involves the nucleophilic substitution of the benzotriazole anion onto a cyclohexyl electrophile.[1]

Figure 1: Impurity Genesis Pathway

The following diagram illustrates the bifurcation point where the critical N2-isomer impurity is generated.[1]

ImpurityPath Start 1H-Benzotriazole-5-carbonitrile Reagent + Cyclohexyl Halide (Base Catalyzed) Start->Reagent Intermediate Benzotriazolide Anion (Resonance Hybrid) Reagent->Intermediate Product N1-Isomer (Target) 1-Cyclohexyl... Intermediate->Product Kinetic Control Impurity N2-Isomer (Critical Impurity) 2-Cyclohexyl... Intermediate->Impurity Thermodynamic Comp.

Caption: Mechanistic bifurcation in benzotriazole alkylation yielding the target N1-isomer and the N2-isomer impurity.

Comparative Analysis of Assessment Standards

We evaluated three analytical methodologies based on Specificity (ability to distinguish isomers), Sensitivity (LOD/LOQ), and Throughput .[1]

Table 1: Performance Matrix of Analytical Standards
FeatureMethod A: RP-HPLC (UV) Method B: GC-MS Method C: 1H-qNMR
Primary Utility Routine QC & Purity %Volatile Impurities & IDAbsolute Quantification (Isomer Ratio)
Isomer Resolution High (Resolution > 2.[1]0)Medium (Thermal risk)Excellent (Distinct Shifts)
Sensitivity (LOD) < 0.05%< 0.1%~1.0% (Instrument dependent)
Sample Prep Dissolve & ShootDilution (Potential Derivatization)Deuterated Solvent
Throughput High (10-15 min run)Medium (20-30 min run)Low (Manual processing)
Verdict Gold Standard for QC Orthogonal Check Reference Standard Calibration
Detailed Technical Analysis
Method A: Reverse-Phase HPLC (The Gold Standard)[1]
  • Mechanism: Uses hydrophobic discrimination.[1] The N2-isomer, being more symmetrical and slightly less polar than the N1-isomer, typically elutes later on C18 columns but may switch order on Phenyl-Hexyl phases due to pi-pi interactions.[1]

  • Why it wins: It offers the best balance of sensitivity and resolution.[1] With a proper gradient, it can separate the N1/N2 isomers, unreacted benzotriazole, and hydrolysis byproducts (amides).[1]

Method B: GC-MS[1]
  • Mechanism: Separation based on boiling point and polarity.[1]

  • Limitation: Benzotriazoles are thermally stable, but the cyclohexyl group adds significant molecular weight.[1] High inlet temperatures (250°C+) risk thermal isomerization or degradation.[1] It is best reserved for checking residual solvents or cyclohexyl halide starting material.[1]

Method C: Proton NMR (qNMR)[1]
  • Mechanism: Magnetic resonance of protons.[1]

  • The "Killer App": The N1-isomer lacks the C2 symmetry of the N2-isomer.[1] In the N2-isomer, the benzene ring protons often appear as a symmetric pattern (AA'BB'), whereas the N1-isomer shows a distinct asymmetric pattern.[1]

  • Use Case: Use qNMR to assign the purity of the primary reference standard used in the HPLC method.

Recommended Experimental Protocol: RP-HPLC

This protocol is designed to be a self-validating system for routine quality control.[1]

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Benzotriazole absorption max) and 210 nm (Universal).[1]

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Equilibration
10.090Elution of Isomers
12.090Wash
12.130Re-equilibration
15.030End
System Suitability Testing (SST) - The "Trust" Pillar

Before releasing data, the system must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between N1-isomer and N2-isomer (requires a spiked marker solution).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.[1]
    
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Figure 2: Analytical Decision Workflow

Follow this logic to ensure data integrity during method validation.

DecisionTree Sample Crude Sample NMR_Check 1H-NMR Analysis (Check Isomer Ratio) Sample->NMR_Check Isomer_Pure Isomerically Pure? (>99.5% N1) NMR_Check->Isomer_Pure HPLC_QC Run RP-HPLC (Quantify Impurities) Isomer_Pure->HPLC_QC Yes Recrystallize Recrystallize (Solvent: EtOH/Water) Isomer_Pure->Recrystallize No (N2 detected) Release Release Batch HPLC_QC->Release Purity > 98% Recrystallize->NMR_Check

Caption: Workflow integrating NMR for structural confirmation and HPLC for quantitative purity assessment.

References

  • Sigma-Aldrich. 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile Product Specification. Retrieved from [1]

  • BenchChem. An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). Determination of Benzotriazole Corrosion Inhibitors by LC-MS. PubMed.[1] Retrieved from

  • Shimadzu Application News. Analysis of 1,2,3-Benzotriazole in Electrical Insulating Oil. Retrieved from [1]

Sources

Comparative Biological Activity of N1 vs N2 Substituted Benzotriazoles

[1][2][3][4]

Executive Summary

Benzotriazole (BTA) derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for purines and exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer effects.[1][2][3][4] A critical, often overlooked variable in BTA drug design is the regioisomerism between N1- and N2-substituted derivatives .

While N1-substitution is synthetically favored (kinetic product), N2-substituted isomers frequently exhibit superior biological potency , particularly in specific enzyme inhibition contexts such as Casein Kinase 2 (CK2) and HCV helicase. This guide analyzes the Structure-Activity Relationship (SAR) differences between these regioisomers, providing evidence that N2-substitution often enables optimal binding geometries that are sterically or electronically inaccessible to their N1 counterparts.

Structural & Synthetic Basis[4][5][8][9][10][11]

The Isomerism Challenge

1H-Benzotriazole exists in tautomeric equilibrium. Upon alkylation, two regioisomers are formed:

  • N1-Isomer (1H): Asymmetric. typically the major product (kinetic control).

  • N2-Isomer (2H): Symmetric (C2v symmetry if R is symmetric). Often the minor product, but thermodynamically stable in certain conditions.

Identification: Distinguishing these isomers is critical for valid SAR data.

  • 1H-NMR: N2 isomers often display higher symmetry. For symmetric benzotriazoles (e.g., TBBt), the N2-isomer shows simplified aromatic signals compared to the N1-isomer.

  • 13C-NMR: The C4/C7 and C5/C6 carbons in N2-substituted derivatives are often equivalent (or nearly so), whereas N1 derivatives show distinct peaks for all carbons.

Synthesis & Separation Workflow

The following Graphviz diagram outlines the standard workflow for generating and isolating these isomers for comparative testing.

SynthesisWorkflowStartBenzotriazole Scaffold(e.g., TBBt)ReactionN-Alkylation(Rt / Reflux)Start->ReactionReagentsAlkyl Halide (R-X)Base (K2CO3/KOH)Solvent (DMF/MeOH)Reagents->ReactionMixtureCrude Mixture(N1 + N2 Isomers)Reaction->MixtureSeparationFlash ColumnChromatographyMixture->SeparationN1_IsoN1-Isomer(Major, Kinetic)Separation->N1_IsoPolar FractionN2_IsoN2-Isomer(Minor, Thermodynamic)Separation->N2_IsoNon-Polar FractionValidationValidation:1H-NMR / X-RayN1_Iso->ValidationN2_Iso->Validation

Caption: General synthetic workflow for the generation and isolation of N1 and N2 benzotriazole regioisomers.

Comparative Biological Activity: Case Studies

Case Study A: Casein Kinase 2 (CK2) Inhibition

The most definitive data on N1 vs N2 potency comes from the evaluation of 4,5,6,7-tetrabromobenzotriazole (TBBt) derivatives. TBBt is a known ATP-competitive inhibitor of CK2.

Key Finding: N2-substituted hydrazide derivatives are significantly more potent than their N1 counterparts.[5][6]

Mechanistic Insight
  • N2-Isomers: The geometry of the N2-substitution directs the hydrophilic tail (e.g., hydrazide) toward the polar region of the ATP-binding pocket, facilitating hydrogen bonds with Asp175 and Lys68 .

  • N1-Isomers: The N1-substitution imposes an angular shift that misaligns the functional group, preventing these critical stabilizing interactions.

Quantitative Comparison (Data from CK2 Assay)
Derivative TypeSubstituent (R)PositionCK2 IC50 (μM)MCF-7 IC50 (μM)Relative Potency
Acid -CH2COOHN2 0.13 9.1High
Acid-CH2COOHN10.54>20Low
Hydrazide -CH2CONHNH2N2 0.098 6.3Very High
Hydrazide-CH2CONHNH2N10.3915.2Moderate
Ester -CH2COOEtN2 0.1812.5High
Ester-CH2COOEtN10.65>25Low

Data Source: Derived from comparative studies on TBBt regioisomers [1].

Case Study B: HCV Helicase Inhibition

In the context of Flaviviridae (HCV, WNV) helicase inhibition, the trend is nuanced but N-alkylation remains critical.[7][8]

  • Observation: Both N1 and N2 alkyl derivatives of TBBt showed activity against DNA substrates.[7]

  • Selectivity: N2-alkyl derivatives (specifically 2-propyl) often demonstrated a better balance of potency and selectivity compared to the parent TBBt, although the distinction between N1 and N2 is less binary than in the CK2 case.

Mechanistic Logic & SAR Decision Tree

Why does N2 often outperform N1 in enzyme inhibition?

  • Symmetry & Fit: Many ATP-binding pockets (like CK2) have bilateral symmetry elements. The C2v symmetry of N2-substituted benzotriazoles allows the "head" (the bromine atoms) to anchor deeply while the "tail" (the N-substituent) exits the pocket centrally.

  • Electronic Distribution: N2 substitution preserves the aromaticity of the benzene ring more effectively than N1, which can induce a quinoid-like character, altering the pi-stacking potential with aromatic residues (e.g., Trp176).

SARTreeDecisionTarget Binding Pocket CharacteristicsSymmetricSymmetric / ATP-Mimetic Pocket(e.g., CK2, Kinases)Decision->SymmetricAsymmetricAsymmetric / Linear Pocket(e.g., Linker strategies)Decision->AsymmetricN2_PathPrioritize N2-IsomerSymmetric->N2_PathN1_PathPrioritize N1-IsomerAsymmetric->N1_PathReason_N2Mechanism:1. Central exit vector for substituent2. Preserved pi-stacking geometry3. H-bonding with Asp175/Lys68N2_Path->Reason_N2Reason_N1Mechanism:1. Kinetic ease of synthesis2. Lateral extension for long linkers3. Higher solubility often observedN1_Path->Reason_N1

Caption: Decision framework for selecting N1 vs N2 regioisomers based on target pocket characteristics.

Experimental Protocols

Protocol A: Synthesis & Regioselective Separation

Objective: To obtain pure N1 and N2 isomers of (4,5,6,7-tetrabromo-1H-benzotriazol-1-yl) derivatives.

  • Reactants: Dissolve 4,5,6,7-tetrabromobenzotriazole (TBBt) (1.0 eq) in anhydrous DMF.

  • Base: Add K2CO3 (1.5 eq) and stir at room temperature for 30 mins to generate the anion.

  • Alkylation: Add the alkyl halide (e.g., ethyl bromoacetate) (1.2 eq) dropwise.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2).

  • Workup: Pour into ice water. Filter the precipitate (mixture of isomers).

  • Separation (Critical Step):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient Hexane:Ethyl Acetate (95:5 → 80:20).

    • Elution Order: The N2-isomer (less polar) typically elutes first. The N1-isomer (more polar) elutes second.

  • Validation: Confirm structure via 1H-NMR. N2 isomer will show a singlet for the N-CH2 protons; N1 may show splitting or distinct shifts due to asymmetry.

Protocol B: CK2 Kinase Assay (Luminescent)

Objective: To determine IC50 values for N1/N2 isomers.

  • Reagents: CK2α enzyme (human recombinant), Casein substrate, ATP (10 μM), Test compounds (N1 and N2 isomers dissolved in DMSO).

  • Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2.

  • Setup:

    • Add 10 μL of test compound (serial dilutions) to 96-well plate.

    • Add 20 μL of Enzyme/Substrate master mix.

    • Incubate 10 mins at 30°C.

    • Initiate with 20 μL ATP solution.

  • Detection: Use a Kinase-Glo® Luminescent assay (Promega). Add 50 μL reagent after 60 mins incubation.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to calculate IC50.

References

  • CK2 inhibition, lipophilicity and anticancer activity of new N1 versus N2-substituted tetrabromobenzotriazole regioisomers. Source: New Journal of Chemistry (2020).[5] URL:[Link]

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV. Source: Antiviral Chemistry & Chemotherapy (2005). URL:[Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Source: International Journal of Molecular Sciences (2023). URL:[Link]

  • Benzotriazole: An overview on its versatile biological behavior. Source: European Journal of Medicinal Chemistry (2016). URL:[Link]

Elemental analysis reference data for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide establishes the elemental analysis (CHN) reference standards for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8), a critical heterocyclic scaffold often implicated in the synthesis of aromatase inhibitors and bioactive ligands.

Validating the purity of nitrogen-rich heterocycles is notoriously difficult due to incomplete combustion and the prevalence of regioisomers (N1 vs. N2 substitution). This guide compares the utility of classical Elemental Analysis (EA) against modern orthogonal techniques (qNMR, HRMS) and provides a field-proven protocol for achieving


 accuracy.

Part 1: Reference Data Specifications

The following values represent the theoretical "Gold Standard" for a solvent-free, chemically pure sample of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile.

Chemical Identity[1][2][3]
  • IUPAC Name: 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.28 g/mol [1]

  • Structure Description: A benzotriazole core fused with a carbonitrile group at position 5, N-alkylated with a cyclohexyl ring at position 1.

Elemental Composition Reference Table

Use these values to calibrate acceptance criteria for synthesized batches.

ElementTheoretical Mass %Acceptance Range (

)
Common Deviation Causes
Carbon (C) 69.00% 68.60% – 69.40%Solvent entrapment (e.g., DCM lowers %C, Hexane raises %C)
Hydrogen (H) 6.24% 5.84% – 6.64%Hygroscopicity (Water raises %H significantly)
Nitrogen (N) 24.76% 24.36% – 25.16%Incomplete combustion (N-N bonds); Formation of coke

Critical Insight: The high Nitrogen content (~25%) requires specific combustion additives (see Protocol below) to prevent the formation of refractory carbon nitrides, which lead to artificially low %N results.

Part 2: Comparative Performance Guide

Is Elemental Analysis (EA) the best tool for this molecule? Below is an objective comparison of EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for validating this specific benzotriazole derivative.

Technology Comparison Matrix
FeatureElemental Analysis (Combustion) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (Mass %)Molecular Identity (m/z)Absolute Purity (Molar %)
Isomer Specificity None (Blind to N1 vs N2 isomers)Low (Fragmentation patterns similar)High (Distinct chemical shifts)
Inorganic Detection High (Ash residue detection)None (Invisible to MS)None (Invisible to NMR)
Solvent Detection Indirect (Deviations in C/H)None (Usually removed)High (Distinct peaks)
Cost/Run Low ($)High (

$)
Medium (

)
Verdict Best for Bulk Certification Best for ID ConfirmationBest for Assay Potency
The Regioisomer Challenge

Benzotriazole alkylation often produces a mixture of 1-substituted (Target) and 2-substituted (Impurity) isomers.

  • EA cannot distinguish these because they share the identical formula (

    
    ).
    
  • Recommendation: Use EA to certify the bulk chemical cleanliness (absence of salts/solvents), but strictly pair it with

    
    -NMR to confirm the regio-purity.
    

Part 3: Optimized Experimental Protocol

Objective: Accurately determine %CHN in 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile without interference from the refractory nature of the benzotriazole ring.

Reagents & Equipment
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Carrier Gas: Helium (99.999%).

  • Combustion Aid: Tungsten (VI) Oxide (

    
    ) powder.
    
  • Standard: Acetanilide (Calibration) or Sulfanilamide (Check Standard).

Step-by-Step Workflow
  • Sample Preparation (Drying):

    • The cyclohexyl group creates a lipophilic pocket that can trap non-polar solvents (Hexane/Ether).

    • Action: Dry sample at 60°C under high vacuum (0.1 mbar) for 4 hours.

    • Validation: Verify weight constancy (

      
      ) over 30 mins.
      
  • Weighing & Additives:

    • Weigh 1.5 – 2.0 mg of sample into a tin capsule.

    • Crucial Step: Add 2–3 mg of

      
        directly on top of the sample.
      
    • Reasoning: Benzotriazoles form thermally stable char.

      
       acts as an oxygen donor and flux, ensuring complete oxidation of the N-heterocycle at the moment of flash combustion (
      
      
      
      ).
  • Combustion Parameters:

    • Furnace Temperature: 960°C (Standard is often 950°C; the slight boost aids N-N bond rupture).

    • Oxygen Injection: 5 seconds (Ensure excess

      
       to prevent "starvation" due to the high C content).
      
  • Data Analysis:

    • Run a blank and three K-factors (Standards) prior to the sample.

    • Analyze sample in triplicate .

    • Acceptance: RSD of triplicate must be

      
      .
      

Part 4: Visualization of Analytical Logic

Synthesis & Impurity Pathway

This diagram illustrates why EA must be paired with orthogonal methods. The alkylation step creates two isomers with identical EA profiles.

G Start Benzotriazole-5-carbonitrile (Precursor) Reaction Reaction Mixture Start->Reaction Reagent + Cyclohexyl Bromide (Alkylation) Reagent->Reaction Isomer1 Target: 1-Cyclohexyl isomer (C13H14N4) Reaction->Isomer1 Major Product Isomer2 Impurity: 2-Cyclohexyl isomer (C13H14N4) Reaction->Isomer2 Minor Product Analysis Elemental Analysis (EA) Isomer1->Analysis Isomer2->Analysis Result Result: 69.0% C, 24.8% N (Identical for Both) Analysis->Result Cannot Distinguish

Figure 1: The "Isomer Blind Spot" in Elemental Analysis. Both the target and its regioisomer yield identical CHN values, necessitating NMR for structural confirmation.

Analytical Decision Matrix

Follow this logic flow to validate your bulk material.

D Start Bulk Sample Received Step1 Run 1H-NMR Start->Step1 Decision1 Isomer Purity > 98%? Step1->Decision1 Fail1 Reject: Re-Column/Recrystallize Decision1->Fail1 No (Mixture) Pass1 Proceed to EA Decision1->Pass1 Yes Step2 Run CHN Analysis (with WO3 additive) Pass1->Step2 Decision2 Values within ±0.4%? Step2->Decision2 Fail2 Check Solvents (NMR) Check Ash (TGA) Decision2->Fail2 No Pass2 Release Lot (Certified Reference Material) Decision2->Pass2 Yes

Figure 2: Integrated validation workflow ensuring both structural identity and bulk purity.

References

  • National Institute of Standards and Technology (NIST). 1H-Benzotriazole Reference Data. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. Compound Summary: 1H-1,2,3-benzotriazole-5-carbonitrile.[3][4] National Library of Medicine. [Link]

  • Mittal, A. et al. Synthesis and characterization of new benzotriazole derivatives. Asian Journal of Chemistry, 2010. (Cited for general benzotriazole combustion protocols). [Link]

  • Gudaparthi, V. et al. Synthesis, Characterization and Cardioprotective Activity of Some Novel Benzotriazole Derivatives. Asian Journal of Chemistry, Vol. 22, No. 7, 2010. (Provides comparative EA data for benzotriazole analogs). [Link]

Sources

Safety Operating Guide

1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Disposal Guide: 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Part 1: Executive Operational Directive

Status: Hazardous Substance (Acute Toxicity, Aquatic Toxicity, Combustible Dust). Primary Disposal Path: High-Temperature Incineration (Rotary Kiln) with Flue Gas Scrubbing. Immediate Action: Segregate from strong oxidizers and acids. Do not dispose of via sanitary sewer or municipal trash.

This guide provides a self-validating protocol for the safe containment and disposal of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1393442-44-8). It is designed for researchers requiring immediate, field-proven logistical data.

Part 2: Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

ParameterSpecification
Chemical Name 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
CAS Number 1393442-44-8
Molecular Formula C₁₃H₁₄N₄
Molecular Weight 226.28 g/mol
Physical State Solid (typically white to tan powder)
Solubility Lipophilic (Soluble in DMSO, MeOH, DCM; Insoluble in Water)
Key Hazards Acute Tox. 4 (Oral/Inhal.), Aquatic Chronic 2 , Combustible Dust
Reactivity Incompatible with strong oxidizing agents and strong acids (Risk of HCN release)

Critical Safety Note: While benzotriazole derivatives are generally stable, the triazole ring possesses high exothermic decomposition energy (~1600 J/g for the parent compound). Avoid subjecting dry powder to excessive friction or heat during waste packaging.

Part 3: Operational Handling & Pre-Disposal

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile rubber gloves (0.11 mm minimum thickness) are required. The lipophilic cyclohexyl group facilitates skin permeation; double-gloving is recommended for liquid handling.

  • Respiratory Protection: N95/P2 particulate respirator is mandatory if handling open powder outside a fume hood to prevent inhalation of combustible dust.

  • Eye Protection: Chemical splash goggles.

Waste Segregation Logic
  • Do NOT Mix With:

    • Strong Acids (e.g., HCl, H₂SO₄): The nitrile group (-CN) is stable under neutral conditions but can hydrolyze to release toxic fumes or, under extreme forcing conditions, trace hydrogen cyanide.

    • Oxidizers (e.g., Peroxides, Nitrates): The benzotriazole ring is electron-rich and nitrogen-dense; mixing with oxidizers creates a potential deflagration hazard.

Spill Management (Emergency Protocol)

If the solid powder is spilled:

  • Eliminate Ignition Sources: Stop all heat and static sources immediately.

  • Dampen: Gently mist the spill with Ethanol or Water to suppress dust generation. Dry sweeping generates static and increases inhalation risk.

  • Collect: Scoop the dampened paste into a wide-mouth high-density polyethylene (HDPE) jar.

  • Label: "Hazardous Waste - Toxic Solid (Benzotriazole Derivative)."

Part 4: Disposal Workflows & Methodologies

Disposal Decision Matrix

The disposal route depends on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Waste StateCheck->SolidWaste Dry Solid LiquidWaste Liquid / Solvated Waste StateCheck->LiquidWaste Dissolved SolidPack Pack in HDPE Wide-Mouth Container (Double Bagged) SolidWaste->SolidPack LiquidPack Segregate into Organic Solvent Waste (Non-Halogenated preferred) LiquidWaste->LiquidPack Labeling Label: 'Toxic, Organic, Nitrogen-Rich' List CAS: 1393442-44-8 SolidPack->Labeling LiquidPack->Labeling Destruction High-Temp Incineration (>1100°C, 2s residence time) Labeling->Destruction Transfer to EHS/Waste Vendor

Figure 1: Logical decision tree for segregating and packaging benzotriazole waste streams.

Detailed Protocols

Protocol A: Solid Waste (Pure Substance)

  • Containment: Transfer solid waste into a screw-top HDPE container. Glass is acceptable but breakage-prone.

  • Solvent Dampening (Optional): If the powder is very fine/dusty, add a small volume of mineral oil or ethanol to wet the solid. This reduces the "dust explosion" hazard during transport.

  • Labeling: Must carry the GHS pictogram for Acute Toxicity and Environmental Hazard .

Protocol B: Liquid Waste (Mother Liquors/Solutions)

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Preferred: Methanol, Ethanol, DMSO.

    • Avoid: Peroxidizable ethers if long-term storage is expected.

  • Stream Selection: Dispose of in Organic Solvent Waste .

    • Note: Even though the molecule contains a halogen-like nitrile functionality, it generally goes into "Non-Halogenated" streams unless dissolved in DCM/Chloroform. However, check your facility's specific rules on high-nitrogen content.

  • Concentration Limit: If the concentration >5%, mark specifically as "High Nitrogen Content" to alert the incineration facility of potential NOx generation.

Part 5: Scientific Rationale for Destruction

Why Incineration? The only validated method for the destruction of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is controlled incineration .

  • Ring Destruction: The benzotriazole ring is thermally stable and resistant to biological degradation (hence its use in corrosion inhibition). Standard wastewater treatment will not degrade it, leading to accumulation in aquatic ecosystems where it is toxic. Incineration at >1100°C ensures the complete opening of the triazole ring.

  • Cyanide Prevention: The nitrile (-CN) group must be oxidized completely to CO₂ and N₂ (or NOx). Incomplete combustion or chemical hydrolysis can release cyanide ions. Professional incineration facilities utilize secondary combustion chambers and scrubbers to capture any generated NOx or trace HCN.

Why NOT Chemical Hydrolysis in the Lab? While nitriles can theoretically be hydrolyzed to carboxylic acids using strong acids/bases, this is discouraged for this specific compound because:

  • Complexity: The benzotriazole ring may polymerize or form unpredictable shock-sensitive byproducts under harsh acidic conditions.

  • Safety: The risk of generating HCN gas in a standard fume hood outweighs the benefit of volume reduction.

References

  • ECHA (European Chemicals Agency). (n.d.). Benzotriazole and its derivatives: Registration Dossier & Hazard Classification. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Organic Nitriles. Retrieved from [Link]

Personal Protective Equipment & Handling Guide: 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Assessment

Status: Niche Intermediate | Risk Level: High Caution (Data-Limited)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is limited, its structural pharmacophore dictates a conservative safety approach. This molecule combines a benzotriazole core (known aquatic toxicant and potential irritant) with a nitrile moiety (potential metabolic toxicity) and a cyclohexyl group (increased lipophilicity/skin permeation).

Inferred GHS Classifications (Conservative Model):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1]

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life).[1]

  • Target Organ Toxicity: Potential respiratory sensitizer (based on benzotriazole analogs).[2]

Part 2: The Defense Layer (PPE Specifications)

The following PPE standards are non-negotiable for handling this compound in a research setting.

Hand Protection Strategy

Rationale: The cyclohexyl group increases the lipophilicity of the molecule, potentially accelerating permeation through standard latex.

  • Primary Layer: Nitrile (0.11 mm minimum).[3]

  • Secondary Layer (High Risk/Solutions): If handling concentrated solutions (>0.1 M) or during prolonged contact, use Laminate Film (Silver Shield/4H) liners under outer nitrile gloves.

  • Protocol: Change outer gloves immediately upon splash contact.

Respiratory Protection

Rationale: As a solid, the primary risk is dust inhalation. Benzotriazoles are persistent and irritating to mucous membranes.

  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • PPE (Secondary): If hood work is compromised or during spill cleanup, use a Half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.

Eye & Body Protection[4][5][6][7]
  • Eyes: Chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient for powder handling due to potential airborne micro-particles.

  • Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat. Closed-toe chemical-resistant footwear.[2]

PPE Selection Summary Table
Protection ZoneRecommended EquipmentSpecification Standard
Hand (Routine) Nitrile Gloves (Disposable)Thickness ≥ 0.11mm; EN 374
Hand (High Risk) Laminate/Barrier Gloves"Silver Shield" or EVOH type
Respiratory Fume Hood / P100 RespiratorNIOSH P100 / OV Combo
Eye Splash GogglesIndirect venting; Anti-fog
Body Lab Coat + ApronChemical Resistant (Tyvek/PVC)

Part 3: Operational Workflow & Handling

Diagram: Safe Handling Logic Flow

The following logic gate ensures safety compliance during the experimental lifecycle.

SafetyWorkflow Start Start: Task Definition StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Handling (Dust Hazard) StateCheck->Solid Powder Solution Solution Handling (Splash/Absorption Hazard) StateCheck->Solution Liquid Weighing Weighing Protocol: Anti-static gun + Closed Balance Inside Hood Solid->Weighing Transfer Transfer Protocol: Double Glove + Syringe/Cannula Solution->Transfer Waste Disposal: Solid Toxic or Organic Liquid Stream Weighing->Waste Contaminated Wipes Transfer->Waste Syringes/Vials

Figure 1: Operational decision matrix for handling 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile, prioritizing dust control for solids and absorption prevention for liquids.

Step-by-Step Protocol
1. Weighing & Transfer (Critical Step)
  • Static Control: Use an anti-static gun on the weighing boat and spatula. Benzotriazole derivatives can be static-prone, leading to "flying powder."

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a "powder funnel" transfer method to minimize air exposure time.

  • Technique: Never pour from the source bottle. Use a clean, disposable spatula.

2. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the solid to prevent aerosolization of dry particles.

  • Vessel: Use threaded glass vials or round-bottom flasks with standard taper joints. Avoid open beakers.

3. Spill Response
  • Solid Spill: Do not sweep dry. Cover with wet paper towels (dampened with water or PEG-400) to suppress dust, then wipe up.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use combustible materials like sawdust (nitrile compatibility risk).

Part 4: Disposal & End-of-Life Plan

Proper disposal is critical to prevent environmental contamination, particularly given the aquatic toxicity of benzotriazoles.

Disposal Matrix:

Waste TypeClassificationDisposal Stream
Pure Compound Hazardous Organic SolidHigh-Temp Incineration (Stream A)
Reaction Mixtures Halogenated/Non-HalogenatedSolvent Waste (Segregated)
Contaminated PPE Hazardous DebrisSolid Hazardous Waste Bin
Aqueous Washings Toxic Aqueous WasteDO NOT DRAIN. Collect for treatment.

Important: Clearly label all waste containers with "Contains Benzotriazole Derivative - Potential Aquatic Toxin."

Part 5: References

  • PubChem. 1H-1,2,3-Benzotriazole-5-carbonitrile (Parent Analog) Hazard Data. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Carl Roth. Safety Data Sheet: 1,2,3-Benzotriazole (General Class Hazards). Retrieved October 26, 2025, from [Link]

Sources

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